molecular formula C27H41NO3 B593687 Linoleoyl phenylalanine CAS No. 2441-64-7

Linoleoyl phenylalanine

カタログ番号: B593687
CAS番号: 2441-64-7
分子量: 427.6 g/mol
InChIキー: HKUGGWURERXWKM-ABDCMALPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Linoleoyl Phenylalanine, an endogenous N-acyl amine, is a compound formed by the conjugation of linoleic acid and phenylalanine. This metabolite serves as a valuable molecular tool in biochemical research, with studies highlighting its role in two primary areas. First, it has been identified as a promoter of mitochondrial uncoupling, a process that dissipates the proton gradient across the mitochondrial membrane, thereby stimulating respiration and impacting cellular energy expenditure . Second, research into a related class of N-acyl amino acids, often called elmiric acids (EMAs), has revealed significant anti-inflammatory potential, although the activity of N-linoleoyl phenylalanine itself in stimulating the production of the inflammation-resolving eicosanoid 15-deoxy-Δ13,14-PGJ2 in macrophage models appears to be limited . The structural requirements for bioactivity in this compound class are specific; uncoupling activity depends on a medium-length, unsaturated fatty acid chain like linoleic acid (C18:2) and a neutral amino acid head group . Furthermore, studies on stereoisomers demonstrate a high degree of chiral specificity in anti-inflammatory assays, underscoring the importance of the D- or L-configuration of the amino acid moiety on the compound's biological activity . Researchers can utilize this high-purity compound to investigate lipid signaling, mitochondrial function, and metabolic or inflammatory pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21,25H,2-5,8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b7-6-,10-9-/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUGGWURERXWKM-ABDCMALPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310849
Record name N-Linoleoyl-D-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2441-64-7
Record name N-Linoleoyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2441-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Linoleoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Endogenous Function of Linoleoyl Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant interest for their diverse physiological roles. Among these, Linoleoyl phenylalanine (LinPhe), an N-acyl amine formed from the conjugation of linoleic acid and L-phenylalanine, has emerged as a molecule of interest, particularly in the context of metabolic regulation. Initially identified in Drosophila melanogaster larvae, subsequent research has established the presence and functional significance of NAAAs, including those with a phenylalanine headgroup, in mammalian systems.[1][2]

This technical guide provides a comprehensive overview of the current understanding of the endogenous function of this compound. It details its biosynthesis and metabolism, explores its primary signaling mechanism through mitochondrial uncoupling, summarizes available quantitative data, and provides detailed experimental protocols for its study. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this and related molecules.

Biosynthesis and Metabolism of this compound

The endogenous levels of this compound and other NAAAs are dynamically regulated by a network of enzymes that control their synthesis and degradation. The primary enzymes implicated in this process are Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH).

Enzymatic Synthesis:

The principal enzyme responsible for the biosynthesis of NAAAs in mammals is PM20D1 . This secreted, bidirectional enzyme catalyzes the condensation of a free fatty acid and an amino acid to form the corresponding N-acyl amino acid.[1][3] In the case of this compound, PM20D1 facilitates the formation of an amide bond between linoleic acid and L-phenylalanine. The synthase activity of PM20D1 is particularly noteworthy as it occurs in the extracellular space, suggesting a role for this enzyme in generating circulating signaling lipids.[4][5]

Enzymatic Degradation (Hydrolysis):

The breakdown of this compound back to its constituent fatty acid and amino acid is also catalyzed by PM20D1 , which exhibits robust hydrolase activity.[6][7] This bidirectional nature of PM20D1 suggests it acts as a key regulator of circulating NAAA levels.

In addition to PM20D1, Fatty Acid Amide Hydrolase (FAAH) , an intracellular serine hydrolase known for its role in degrading endocannabinoids like anandamide, also contributes to the hydrolysis of some NAAAs.[5] However, FAAH and PM20D1 exhibit different substrate specificities. While PM20D1 can hydrolyze a broad range of NAAAs, including N-arachidonoyl phenylalanine, FAAH shows a preference for NAAAs with smaller amino acid head groups, such as N-arachidonoyl glycine.[8] This suggests a spatial and substrate-specific division of labor, with PM20D1 primarily regulating extracellular NAAA pools and FAAH controlling intracellular levels of a subset of these lipids.

cluster_extracellular Extracellular Space / Circulation cluster_intracellular Intracellular Space Linoleic_Acid_ext Linoleic Acid PM20D1 PM20D1 Linoleic_Acid_ext->PM20D1 L_Phenylalanine_ext L-Phenylalanine L_Phenylalanine_ext->PM20D1 Linoleoyl_Phenylalanine_ext This compound Linoleoyl_Phenylalanine_ext->PM20D1 Hydrolysis PM20D1->Linoleoyl_Phenylalanine_ext Synthesis Linoleoyl_Phenylalanine_int This compound FAAH FAAH Linoleoyl_Phenylalanine_int->FAAH Hydrolysis (Substrate Dependent) Linoleic_Acid_int Linoleic Acid FAAH->Linoleic_Acid_int L_Phenylalanine_int L-Phenylalanine FAAH->L_Phenylalanine_int

Biosynthesis and metabolism of this compound.

Endogenous Function and Primary Signaling Pathway

The most well-characterized endogenous function of this compound and related NAAAs is their role as modulators of mitochondrial bioenergetics.

Mitochondrial Uncoupling:

This compound acts as an endogenous uncoupler of mitochondrial respiration.[1][9] This process, termed mitochondrial uncoupling, dissociates the oxidation of substrates in the electron transport chain from the synthesis of ATP. Instead of being used to generate ATP, the energy stored in the proton gradient across the inner mitochondrial membrane is dissipated as heat.[10] This thermogenic activity increases overall energy expenditure.

A key feature of NAAA-mediated uncoupling is its independence from Uncoupling Protein 1 (UCP1), the canonical protein responsible for non-shivering thermogenesis in brown and beige adipose tissue.[1][8] This UCP1-independent mechanism suggests that NAAAs could potentially be targeted to increase energy expenditure in tissues with low or absent UCP1 expression. NAAAs are thought to function as protonophores, directly transporting protons across the inner mitochondrial membrane.[11] The adenine nucleotide translocator (ANT) has also been proposed as a potential mitochondrial target for NAAAs, although their uncoupling activity persists even in the presence of ANT inhibitors.[9]

Metabolic Regulation:

By increasing energy expenditure, this compound and other NAAAs play a role in systemic metabolic regulation. Administration of certain NAAAs to mice has been shown to improve glucose homeostasis and reduce diet-induced obesity.[1][12] As PM20D1 is enriched in and secreted by UCP1-positive adipocytes (brown and beige fat), NAAAs are considered a class of "lipokines"—lipid hormones secreted by adipose tissue that communicate with and act on other organs to regulate metabolism.[1][13]

Mitochondrial uncoupling by this compound. cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump IMS Intermembrane Space (High [H+]) H_pump->IMS H+ ATP_Synthase ATP Synthase IMS->ATP_Synthase H+ LinPhe This compound IMS->LinPhe Matrix Mitochondrial Matrix (Low [H+]) ATP_Synthase->Matrix ATP ATP Synthesis ATP_Synthase->ATP LinPhe->Matrix H+ transport (Protonophore action) Heat Heat Generation LinPhe->Heat

Mitochondrial uncoupling by this compound.

Other Potential Signaling Pathways:

While mitochondrial uncoupling is the primary described mechanism of action, the broader family of N-acyl amides has been shown to interact with other signaling systems. For instance, other endogenous lipids are known to be ligands for G protein-coupled receptors (GPCRs) such as GPR55 and ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1).[10][11][14] Additionally, the parent amino acid, L-phenylalanine, is an allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] However, direct evidence for the interaction of this compound with these or other specific receptors is currently lacking.

Quantitative Data Summary

Quantitative data for this compound is sparse and often reported for the broader class of NAAAs. The following tables summarize the available information. Researchers are encouraged to perform detailed quantitative analyses for their specific experimental systems.

Table 1: Endogenous Concentrations and In Vitro Assay Concentrations

Analyte/CompoundMatrix/SystemConcentration/ValueNotesReference(s)
N-acyl Phenylalanines (various acyl chains)Mouse Brain0.2 - 69 pmol/g wet tissueDemonstrates endogenous presence in the central nervous system.[15]
N-oleoyl PhenylalanineMouse Plasma (basal)1 - 100 nM rangeBasal circulating levels in mice.[3]
N-oleoyl PhenylalanineIn Vitro Mitochondrial Uncoupling Assay50 µMConcentration shown to significantly augment oxygen consumption in primary brown adipocytes.[16]
N-acyl Amino Acids (neutral residues)In Vitro Adipocyte Viability Assay> 25 µMConcentrations above this level showed reduced adipocyte viability.[9]

Table 2: Enzyme Kinetics

EnzymeSubstrateActivityRate/ValueTissue/SystemReference(s)
PM20D1N-arachidonoyl Phenylalanine (C20:4-Phe)Hydrolysis~1.0 nmol/min/mgWild-type mouse liver lysate[8]
PM20D1N-oleoyl Phenylalanine (C18:1-Phe)Hydrolysis67 ± 3% conversion in 1 hrWild-type mouse liver lysate[7]
PM20D1Oleic Acid + PhenylalanineSynthesis4.4 ± 0.5% conversion in 1 hrWild-type mouse liver lysate[7]
PM20D1 (purified)Oleic Acid + PhenylalanineSynthesis1.2 ± 0.1% conversion in 1.5 hrIn vitro enzymatic assay[3]
PM20D1 (purified)N-oleoyl Phenylalanine (C18:1-Phe)Hydrolysis94.0 ± 0.8% conversion in 1.5 hrIn vitro enzymatic assay[3]
FAAHN-arachidonoyl Phenylalanine (C20:4-Phe)HydrolysisActivity abolished in PM20D1-KO, suggesting PM20D1 is the sole enzyme for this substrate.Mouse tissue lysates[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of this compound.

Protocol 1: Extraction of N-Acyl Amino Acids from Adipose Tissue for LC-MS/MS Analysis

This protocol is adapted from standard lipid extraction methods for mass spectrometry.[5][17]

Materials:

  • Adipose tissue samples

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenization tubes with ceramic beads

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Butylated hydroxytoluene (BHT)

  • Internal standard (e.g., a stable isotope-labeled N-acyl amino acid)

  • Ice-cold water, HPLC grade

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

  • LC-MS grade solvents for reconstitution

Procedure:

  • Flash freeze collected adipose tissue samples in liquid nitrogen and store at -80°C until extraction.

  • Pulverize the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 50 mg of the powdered tissue into a pre-chilled homogenization tube. Record the exact weight.

  • Add an appropriate amount of internal standard to the tube.

  • Add ice-cold extraction solvent (Chloroform:Methanol, 2:1 v/v, containing 1 mM BHT) at a volume 20 times the tissue weight (e.g., 1 mL for 50 mg of tissue).

  • Homogenize the tissue using a bead beater or similar homogenizer. Keep samples on ice.

  • Incubate the homogenate on ice for 30 minutes, vortexing occasionally.

  • Add ice-cold water to achieve a final ratio of Chloroform:Methanol:Water of 8:4:3 (v/v/v). This will induce phase separation.

  • Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in a suitable volume of LC-MS compatible solvent (e.g., Acetonitrile:Isopropanol, 1:1 v/v) for analysis.

start Start: Frozen Adipose Tissue pulverize Pulverize in Liquid N2 start->pulverize weigh Weigh ~50 mg into tube pulverize->weigh add_is Add Internal Standard weigh->add_is add_solvent Add Chloroform:Methanol (2:1) add_is->add_solvent homogenize Homogenize add_solvent->homogenize incubate Incubate on ice (30 min) homogenize->incubate add_water Add Water for Phase Separation incubate->add_water centrifuge Centrifuge (2000 x g, 10 min, 4°C) add_water->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry Dry under Nitrogen collect_phase->dry reconstitute Reconstitute for LC-MS dry->reconstitute end End: Analysis reconstitute->end

Workflow for lipid extraction from adipose tissue.
Protocol 2: PM20D1/FAAH Enzymatic Activity Assay (Hydrolysis)

This protocol is based on methods used to determine the hydrolase activity of PM20D1 and FAAH on NAAA substrates.[2][4]

Materials:

  • Tissue lysate or purified enzyme preparation

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-linoleoyl-phenylalanine substrate (or other NAAA of interest)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • LC-MS system for product quantification

Procedure:

  • Prepare tissue lysates by homogenizing tissue in ice-cold PBS and clarifying by centrifugation. Determine the protein concentration of the lysate.

  • In a glass vial, prepare the reaction mixture:

    • 100 µg of tissue lysate protein (or an appropriate amount of purified enzyme)

    • PBS to a final volume of 100 µL

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the N-linoleoyl-phenylalanine substrate to a final concentration of 100 µM.

  • Incubate the reaction at 37°C for 1 hour (or a time determined to be in the linear range of the reaction).

  • Quench the reaction by adding 400 µL of ice-cold Acetonitrile:Methanol (2:1 v/v).

  • Vortex vigorously and centrifuge at 2,000 x g for 5 minutes to pellet precipitated protein.

  • Transfer the supernatant to an LC vial for analysis.

  • Analyze the sample by LC-MS to quantify the amount of the product (linoleic acid) formed.

  • Calculate the rate of hydrolysis as nmol of product per minute per mg of protein.

Protocol 3: UCP1-Independent Mitochondrial Uncoupling Assay in Adipocytes

This protocol describes the use of a Seahorse XF Analyzer to measure oxygen consumption rate (OCR) in cultured adipocytes to assess mitochondrial uncoupling.[1][2][4]

Materials:

  • Differentiated adipocytes cultured in a Seahorse XF cell culture microplate

  • Seahorse XF Analyzer

  • Seahorse XF Assay Medium

  • This compound

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, a classical uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • One hour prior to the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.

  • Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

  • Load the sensor cartridge with the compounds to be injected:

    • Port A: this compound (e.g., to a final concentration of 50 µM) or vehicle control.

    • Port B: Oligomycin (e.g., 2.5 µM).

    • Port C: FCCP (e.g., 2 µM, concentration should be optimized).

    • Port D: Rotenone/Antimycin A (e.g., 1 µM each).

  • Calibrate the Seahorse XF Analyzer.

  • Load the cell plate into the analyzer and initiate the assay protocol.

  • The assay will proceed as follows:

    • Measure basal OCR.

    • Inject this compound or vehicle and measure the change in OCR. An increase indicates uncoupling.

    • Inject Oligomycin to inhibit ATP-linked respiration. The remaining OCR represents proton leak. A higher OCR in this compound-treated cells compared to vehicle indicates increased proton leak.

    • Inject FCCP to determine maximal respiratory capacity.

    • Inject Rotenone/Antimycin A to inhibit mitochondrial respiration and determine non-mitochondrial oxygen consumption.

  • Analyze the data to calculate basal respiration, ATP-linked respiration, proton leak, and maximal respiration.

cluster_workflow Seahorse XF Assay Workflow Basal_OCR Measure Basal OCR Inject_LinPhe Inject Linoleoyl Phenylalanine Basal_OCR->Inject_LinPhe Measure_Uncoupling Measure Uncoupled Respiration Inject_LinPhe->Measure_Uncoupling Inject_Oligo Inject Oligomycin Measure_Uncoupling->Inject_Oligo Measure_Leak Measure Proton Leak Inject_Oligo->Measure_Leak Inject_FCCP Inject FCCP Measure_Leak->Inject_FCCP Measure_Max Measure Maximal Respiration Inject_FCCP->Measure_Max Inject_Rot_AA Inject Rotenone/ Antimycin A Measure_Max->Inject_Rot_AA Measure_NonMito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_NonMito

Seahorse XF mitochondrial uncoupling assay workflow.

Conclusion

This compound is an endogenous N-acyl amino acid that functions as a signaling lipid, primarily by inducing UCP1-independent mitochondrial uncoupling. Its biosynthesis and degradation are controlled by the enzymes PM20D1 and FAAH, which represent potential therapeutic targets for modulating its levels. As a member of the emerging class of lipokines, this compound and related NAAAs are implicated in the regulation of systemic energy homeostasis and glucose metabolism. While significant progress has been made in elucidating its primary function, further research is required to fully characterize its physiological roles, identify potential additional signaling pathways, and establish a more comprehensive quantitative profile in various tissues under different metabolic states. The experimental protocols provided herein offer a robust framework for advancing our understanding of this intriguing molecule and its potential in the development of novel therapeutics for metabolic diseases.

References

Discovery of N-linoleoyl-L-phenylalanine in organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on N-linoleoyl-L-phenylalanine: Discovery, Analysis, and Biological Function

Abstract

N-acyl amino acids (NAAAs) are a class of lipid signaling molecules structurally related to the endocannabinoid anandamide.[1][2] This technical guide focuses on a specific NAAA, N-linoleoyl-L-phenylalanine, an endogenous molecule identified in various organisms. Interest in these lipo-amino acids has grown significantly due to their potential biological importance.[1] This document provides a comprehensive overview of the discovery of N-linoleoyl-L-phenylalanine, detailed experimental protocols for its analysis, and an exploration of its putative signaling pathways. The content is intended for researchers, scientists, and professionals in drug development seeking to understand and investigate this class of molecules.

Discovery and Presence in Organisms

N-linoleoyl-L-phenylalanine is an endogenous N-acyl amine first identified in the larvae of Drosophila melanogaster.[3] It belongs to the broader family of N-acyl aromatic amino acids (NA-ArAAs).[1] While the presence of N-acylated amino acids in biological systems has been known for some time, the specific characterization of individual molecules like N-linoleoyl-L-phenylalanine is a more recent development.[1] Further research has detected N-linoleoyl derivatives of aromatic amino acids, including phenylalanine, in various brain regions of mice, suggesting a potential role in the mammalian central nervous system.[1] The identification of related compounds, such as N-palmitoyl-phenylalanine, across a wide range of species—from soil microorganisms and plants to rodents—indicates that NA-ArAAs are a conserved class of molecules.[1]

Quantitative Data

Quantitative analysis of many NA-ArAAs, including N-linoleoyl-L-phenylalanine, remains a challenge, and comprehensive concentration data is often unavailable in the literature.[1] These molecules are typically present at low levels, and their concentrations can vary significantly between tissues and organisms.[1] The table below summarizes the known distribution and is formatted to incorporate future quantitative findings.

Table 1: Distribution and Concentration of N-linoleoyl-L-phenylalanine

Organism/TissueMethod of DetectionConcentrationReference
Drosophila melanogaster (larvae)Not SpecifiedEndogenously present, not quantified[3]
Mouse (various brain regions)LC-MS/MSDetected, specific concentration not reported[1]

Note: Specific concentration values (e.g., in pmol/g or ng/mg of tissue) are not yet widely published and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the study of N-linoleoyl-L-phenylalanine, from its chemical synthesis to its extraction from biological samples and evaluation of its activity.

Chemical Synthesis of N-linoleoyl-L-phenylalanine

The synthesis of N-linoleoyl-L-phenylalanine can be achieved via the N-acylation of L-phenylalanine with linoleoyl chloride. This standard method for forming amide bonds is effective for producing the target compound for use as an analytical standard or for biological assays.

Protocol:

  • Dissolution: Dissolve L-phenylalanine in a suitable aqueous alkaline solution (e.g., 1 M NaOH) and cool the mixture in an ice bath (0-4°C).

  • Acylation: While vigorously stirring the cooled solution, slowly add an equimolar amount of linoleoyl chloride, possibly dissolved in a water-immiscible organic solvent like diethyl ether or tetrahydrofuran (THF), dropwise.

  • Reaction: Maintain the reaction at a low temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification: After the reaction is complete, acidify the mixture to a pH of ~2 using a strong acid (e.g., 6 M HCl). This will precipitate the N-linoleoyl-L-phenylalanine product.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified using column chromatography on silica gel.

  • Verification: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Extraction from Biological Tissues and Quantification by LC-MS/MS

This protocol describes a general method for the extraction and quantification of N-linoleoyl-L-phenylalanine from biological tissues, such as the mouse brain.

Protocol:

  • Sample Homogenization: Homogenize the weighed tissue sample (~50-100 mg) in a cold homogenization buffer (e.g., phosphate-buffered saline) containing protease and lipase inhibitors to prevent degradation.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard, ideally a stable isotope-labeled version of N-linoleoyl-L-phenylalanine (e.g., N-linoleoyl-L-phenylalanine-d4), to the homogenate for accurate quantification.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Sample Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids including N-linoleoyl-L-phenylalanine.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column for separation.

    • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined and optimized.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the potential anti-inflammatory effects of N-linoleoyl-L-phenylalanine by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of N-linoleoyl-L-phenylalanine (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include a control group with no LPS and a vehicle control group with LPS but no test compound.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[4]

Signaling Pathways and Biological Function

The precise signaling pathways and biological functions of N-linoleoyl-L-phenylalanine are not yet fully elucidated. However, based on the activities of its constituent parts and related molecules, a strong hypothesis can be made for its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.

Linoleic acid, the fatty acid component of this molecule, is a known endogenous ligand and activator of PPARγ.[5] Furthermore, the related compound N-Lactoyl-Phenylalanine has been demonstrated to modulate lipid metabolism and inflammation through the AMPK-PGC1α-PPARγ signaling pathway.[6] PPARγ is a master regulator of adipogenesis, lipid metabolism, and inflammation.[7] Activation of PPARγ often leads to anti-inflammatory effects.

Given this evidence, it is proposed that N-linoleoyl-L-phenylalanine may act as a signaling molecule by binding to and activating PPARγ. This activation would lead to the transcription of target genes involved in regulating cellular metabolism and suppressing inflammatory responses.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis LC-MS/MS Analysis tissue Biological Tissue homogenate Homogenization tissue->homogenate Add Inhibitors extraction Lipid Extraction (e.g., Folch Method) homogenate->extraction Add Internal Std. extract Dried Lipid Extract extraction->extract Evaporate Solvent reconstitution Reconstitution extract->reconstitution lc LC Separation (C18 Column) reconstitution->lc Inject Sample ms MS/MS Detection (MRM Mode) lc->ms data Data Quantification ms->data

Caption: Workflow for Extraction and Quantification of N-linoleoyl-L-phenylalanine.

Chemical Synthesis Pathway

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps phe L-Phenylalanine acylation N-Acylation (Aqueous Base, 0-4°C) phe->acylation lin_cl Linoleoyl Chloride lin_cl->acylation workup Acidification & Extraction acylation->workup purification Column Chromatography workup->purification product N-linoleoyl-L-phenylalanine purification->product

Caption: General Synthesis Scheme for N-linoleoyl-L-phenylalanine.

Proposed Signaling Pathway

signaling_pathway nlphe N-linoleoyl-L-phenylalanine pparg PPARγ nlphe->pparg Binds & Activates complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex nucleus Nucleus dna PPRE in DNA complex->nucleus Translocation complex->dna Binds transcription Gene Transcription dna->transcription Regulates response Anti-inflammatory & Metabolic Effects transcription->response

Caption: Proposed PPARγ Signaling Pathway for N-linoleoyl-L-phenylalanine.

References

Unveiling the Cellular Mechanism of Linoleoyl Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl Phenylalanine, commercially known as Undecylenoyl Phenylalanine or Sepiwhite MSH™, is a potent skin-lightening agent utilized in the cosmetic and dermatological fields to address hyperpigmentation disorders. This technical guide provides an in-depth exploration of its core mechanism of action at the cellular level. The primary mode of action is the competitive antagonism of the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R). This blockade disrupts the downstream signaling cascade that leads to melanin synthesis. Furthermore, evidence suggests a secondary mechanism involving the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to offer a comprehensive resource for research and development professionals.

Introduction

Hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation are common dermatological conditions characterized by the overproduction and uneven distribution of melanin. The synthesis of melanin, or melanogenesis, is a complex process primarily regulated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[1] This interaction triggers a signaling cascade that culminates in the increased expression and activity of tyrosinase and other melanin-producing enzymes.[1]

Undecylenoyl Phenylalanine has emerged as a novel and effective agent for the management of hyperpigmentation.[2][3] Structurally, it is a lipoamino acid, a derivative of the essential amino acid phenylalanine and undecylenic acid. This lipophilic nature is thought to enhance its penetration into the epidermis, where melanocytes reside. This guide will elucidate the molecular mechanisms by which Undecylenoyl Phenylalanine exerts its depigmenting effects.

Core Mechanism of Action: α-MSH Antagonism

The principal mechanism of action of Undecylenoyl Phenylalanine is its function as a competitive antagonist of α-MSH at the MC1R.[1][4][5] By mimicking the phenylalanine residue crucial for α-MSH binding, Undecylenoyl Phenylalanine occupies the receptor binding site, thereby preventing the binding of the natural ligand, α-MSH.[1] This competitive inhibition blocks the initiation of the melanogenesis signaling cascade.

The α-MSH Signaling Pathway

Under normal physiological conditions, the binding of α-MSH to MC1R, a G-protein coupled receptor, activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte survival and differentiation and directly promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT).

Disruption of the Signaling Cascade by Undecylenoyl Phenylalanine

By competitively inhibiting the binding of α-MSH to MC1R, Undecylenoyl Phenylalanine prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP. This abrogation of the initial signaling event leads to a downstream suppression of the entire pathway, resulting in reduced expression of MITF and, consequently, the melanogenic enzymes. The overall effect is a decrease in melanin synthesis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds & Activates UPA Undecylenoyl Phenylalanine UPA->MC1R Competitively Binds & Blocks AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Melanogenesis Melanogenesis (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenesis Promotes Transcription Block->AC Inhibition

Diagram 1: Signaling pathway of α-MSH and the inhibitory action of Undecylenoyl Phenylalanine.

Secondary Mechanism: Direct Tyrosinase Inhibition

In addition to its primary role as an MC1R antagonist, in vitro studies have demonstrated that Undecylenoyl Phenylalanine can also directly inhibit the enzymatic activity of tyrosinase.[2][6] Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

While the exact kinetic mechanism of inhibition by Undecylenoyl Phenylalanine has not been fully elucidated in the reviewed literature, its ability to reduce tyrosinase activity contributes to its overall depigmenting efficacy.

Quantitative Data

The following tables summarize the available quantitative data from in vitro and clinical studies.

Table 1: In Vitro Tyrosinase Inhibition

Assay Type Test Substance Concentration(s) Inhibition Rate (%) Source(s)
Mushroom Tyrosinase Activity Undecylenoyl Phenylalanine 1.25 µM, 2.5 µM, 5 µM Not specified, but activity was reduced [2]
5 µM 72% [2]
Cellular Tyrosinase Activity (B16F10 cells) Undecylenoyl Phenylalanine 1.25 µM, 2.5 µM, 5 µM Not specified, but activity was reduced [2]

| | | 5 µM | 65% |[2] |

Table 2: Clinical Efficacy in Hyperpigmentation

Study Population Formulation Treatment Duration Key Finding(s) Source(s)
Japanese Women 1% Undecylenoyl Phenylalanine + 5% Niacinamide vs. 5% Niacinamide alone 8 weeks Combination was significantly more effective in reducing hyperpigmentation. [3]
Caucasian Women 1% Undecylenoyl Phenylalanine + 5% Niacinamide vs. 5% Niacinamide alone and vehicle 8 weeks Combination was significantly more effective than niacinamide alone and vehicle in reducing hyperpigmentation. [3]

| African and Indian Women | 2% Undecylenoyl Phenylalanine | 7 days | Significant increase in skin lightening and luminosity; reduction in visible dark spots in 83% of participants. |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Undecylenoyl Phenylalanine.

Cell Culture: B16F10 Murine Melanoma Cells

B16F10 cells are a commonly used in vitro model for studying melanogenesis.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they are washed with Phosphate-Buffered Saline (PBS), detached using a trypsin-EDTA solution, and re-seeded in new culture flasks.

G Start Start with cryopreserved B16F10 cells Thaw Thaw cells rapidly in a 37°C water bath Start->Thaw Culture Culture in DMEM + 10% FBS + 1% P/S at 37°C, 5% CO2 Thaw->Culture Confluency Monitor for 80-90% confluency Culture->Confluency Subculture Wash with PBS, detach with Trypsin-EDTA Confluency->Subculture Experiment Cells ready for experimental use Confluency->Experiment Reseed Reseed into new flasks Subculture->Reseed Reseed->Culture Continue culturing

Diagram 2: Workflow for B16F10 cell culture.
Cellular Tyrosinase Activity Assay

This assay measures the ability of a test compound to inhibit tyrosinase activity within cultured cells.

  • Cell Seeding: B16F10 cells are seeded in a 12-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of Undecylenoyl Phenylalanine (e.g., 1.25, 2.5, 5 µM) for 24 hours.

  • Cell Lysis: After treatment, cells are washed with PBS, harvested by trypsinization, and pelleted by centrifugation. The cell pellet is then lysed in a sodium phosphate buffer (100 mM, pH 6.8) containing 1% Triton X-100 and a protease inhibitor (e.g., 0.1 mM PMSF) for 30 minutes on ice.

  • Enzyme Assay: The cell lysate is clarified by centrifugation. The supernatant containing the tyrosinase enzyme is transferred to a 96-well plate. The reaction is initiated by adding L-DOPA (final concentration, e.g., 2 mM).

  • Measurement: The formation of dopachrome is measured spectrophotometrically at 490 nm at regular intervals.

  • Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Melanin Content Assay

This protocol is used to quantify the amount of melanin produced by cultured melanocytes.

  • Cell Treatment: B16F10 cells are cultured in the presence or absence of Undecylenoyl Phenylalanine for a specified period (e.g., 48-72 hours).

  • Cell Lysis: Cells are harvested, counted, and pelleted. The cell pellet is solubilized in 1 N NaOH containing 10% DMSO and incubated at an elevated temperature (e.g., 80°C) for at least 1 hour to dissolve the melanin.

  • Quantification: The absorbance of the solubilized melanin is measured at 405 nm using a microplate reader.

  • Standard Curve: A standard curve is generated using synthetic melanin of known concentrations to determine the melanin content in the samples.

  • Normalization: The melanin content is typically normalized to the cell number or total protein content.

MC1R Competitive Binding Assay (General Protocol)

While a specific protocol for Undecylenoyl Phenylalanine was not found in the reviewed literature, a general competitive radioligand binding assay to determine the binding affinity of a compound to MC1R would follow these steps:

  • Membrane Preparation: Cell membranes expressing MC1R (from a cell line such as HEK293 stably transfected with the human MC1R gene) are prepared.

  • Radioligand: A radiolabeled ligand with known high affinity for MC1R, such as [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH, is used.

  • Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (Undecylenoyl Phenylalanine).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular cAMP Measurement (General Protocol)

A common method to measure changes in intracellular cAMP levels is through a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescent assay.

  • Cell Stimulation: Melanocytes are pre-treated with Undecylenoyl Phenylalanine for a specific duration, followed by stimulation with an adenylyl cyclase activator such as α-MSH or forskolin.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the lysate is measured using a commercial assay kit according to the manufacturer's instructions. These kits typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

  • Data Analysis: The results are compared to a standard curve to determine the concentration of cAMP in the samples.

Conclusion

The mechanism of action of Undecylenoyl Phenylalanine in skin lightening is multifactorial, with the primary and most well-documented pathway being the competitive antagonism of α-MSH at the MC1R. This effectively blocks the initiation of the signaling cascade responsible for melanogenesis. A secondary mechanism involves the direct inhibition of tyrosinase activity. The available in vitro and clinical data support the efficacy of Undecylenoyl Phenylalanine as a depigmenting agent. Further research to fully quantify its binding affinity to MC1R and its precise effects on downstream signaling molecules such as cAMP and MITF would provide a more complete understanding of its molecular pharmacology. This technical guide provides a solid foundation for researchers and drug development professionals working with this promising molecule.

References

Unveiling Linoleoyl Phenylalanine: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl phenylalanine, an N-acyl aromatic amino acid (NA-ArAA), is an emerging molecule of interest within the broader class of lipid signaling compounds. This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its natural sources, biosynthesis, and analytical methodologies. While direct evidence of its widespread natural occurrence, particularly in plants and fungi, remains limited, this document consolidates the existing knowledge on related N-acyl amino acids to provide a theoretical and practical framework for researchers. The guide details potential biosynthetic pathways, summarizes the sparse quantitative data available for related compounds, and presents robust experimental protocols for extraction, purification, and quantification. Furthermore, it explores the known biological activities and signaling pathways associated with this class of molecules, offering insights for future research and drug development endeavors.

Introduction to N-Acyl Aromatic Amino Acids (NA-ArAAs) and this compound

N-acyl amino acids (NAAs) are a class of lipids where a fatty acid is linked to an amino acid via an amide bond.[1] A subclass of these, the N-acyl aromatic amino acids (NA-ArAAs), are gaining recognition as potential signaling molecules, akin to the well-studied endocannabinoids.[1][2] this compound is a specific NA-ArAA, consisting of the essential fatty acid linoleic acid and the aromatic amino acid L-phenylalanine. Its chemical structure is formally N-[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]-L-phenylalanine. While its endogenous presence has been identified in organisms like Drosophila melanogaster larvae, its broader distribution in the natural world, particularly within the plant and fungal kingdoms, is an area of active investigation.[3]

Natural Sources and Biosynthesis

The exploration of natural sources of this compound is in its nascent stages. While there is a general lack of extensive documentation of its presence in plants and fungi, the existence of other N-acyl amides in these kingdoms suggests that the biosynthetic machinery may be present.

Occurrence in Plants and Fungi: An Area of Limited Research

Direct, conclusive evidence for the natural occurrence of this compound in plants and fungi is currently scarce in peer-reviewed literature. However, the isolation of other N-acyl amides from these organisms provides a strong rationale for its potential presence. For instance, a variety of N-acyl amides are produced by fungi, often through the action of polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzymes.[4][5] In one case, a fungal extract was found to contain a polyene pigment that is an N-acyl derivative of L-phenylalanine methyl ester.[6] This finding suggests that fungi possess the enzymatic capability to acylate phenylalanine.

Proposed Biosynthetic Pathways

The precise enzymatic pathways leading to the formation of this compound in eukaryotic cells have not been fully elucidated. However, based on the known biosynthesis of other N-acyl amides, a general pathway can be proposed. The biosynthesis of N-acyl aromatic amino acids is thought to primarily involve the condensation of an activated fatty acid with an aromatic amino acid.[2][7]

One potential route for this condensation is through the action of N-acyltransferases. The GCN5-related N-acyltransferases (GNATs) are a large family of enzymes known to catalyze the transfer of an acyl group from acyl-CoA to a primary amine, and are considered potential candidates for the synthesis of NA-ArAAs.[1][7]

The proposed biosynthetic pathway involves the following key steps:

  • Activation of Linoleic Acid: Linoleic acid is first activated to its coenzyme A (CoA) thioester, linoleoyl-CoA, by an acyl-CoA synthetase. This activation step requires ATP.

  • Condensation with Phenylalanine: An N-acyltransferase then catalyzes the transfer of the linoleoyl group from linoleoyl-CoA to the amino group of L-phenylalanine, forming this compound and releasing CoA.

Quantitative Analysis

CompoundMatrixOrganism/SystemConcentration/AmountReference
PhenylalaninePlasmaHuman (PKU patients)405 ± 212 µmol/l (24h post-load)[13]
PhenylalaninePlasmaMouseMethod validated for quantification[14]
PhenylalanineIntracellular (Lymphocytes)HumanSignificantly higher in PKU homo- and heterozygotes than normals[10]
Phenylalanine Hydroxylase ActivityLiverRat~40% of adult value in second postnatal week[11]

Table 1: Quantitative Data on Phenylalanine and Related Molecules. This table highlights the availability of quantitative data for the precursor phenylalanine, while underscoring the current lack of such data for this compound in natural sources.

Experimental Protocols

The analysis of this compound and other NA-ArAAs requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of these molecules in complex biological samples.[7][14]

Extraction and Purification of N-Acyl Amino Acids from Biological Matrices

The following protocol provides a general framework for the extraction and purification of lipoamino acids from plant or fungal tissues. This protocol is based on established methods for lipid extraction and may require optimization depending on the specific matrix.[3]

Materials:

  • Biological tissue (e.g., plant leaves, fungal mycelia)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 0.1 M KCl

  • Internal standard (e.g., a deuterated analog of the analyte)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Homogenization: Freeze the biological tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Lipid Extraction: Transfer a known weight of the powdered tissue to a glass tube. Add a 2:1 (v/v) mixture of chloroform:methanol and the internal standard. Vortex thoroughly.

  • Phase Separation: Add 0.1 M KCl to the mixture to induce phase separation. Centrifuge to separate the layers.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Resuspend the dried lipid extract in a small volume of a suitable solvent and load it onto the SPE cartridge.

    • Wash the cartridge with a low-polarity solvent to remove neutral lipids.

    • Elute the N-acyl amino acids with a more polar solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analytes.

  • Flow Rate: As recommended for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for the specific analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard need to be determined by direct infusion of standards.

Biological Activity and Signaling Pathways

While the specific biological roles of this compound are still being uncovered, the broader class of N-acyl amides, including other N-acyl phenylalanines, have been implicated in various physiological processes. These molecules are recognized as signaling lipids that can modulate cellular functions.[9]

Long-chain N-acylated L-phenylalanines, including N-palmitoyl, N-oleoyl, and N-linoleoyl derivatives, have been shown to act as uncouplers of mitochondrial respiration, independent of the uncoupling protein 1 (UCP1).[9] This activity suggests a potential role in the regulation of glucose homeostasis.[9]

The signaling mechanisms of N-acyl amides are diverse and can involve interactions with various receptors and channels. While specific receptors for this compound have not been definitively identified, other N-acyl amides are known to interact with G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

Conclusion and Future Directions

This compound represents an intriguing member of the growing family of N-acyl amino acids with potential roles in cellular signaling and metabolism. This technical guide has synthesized the current, albeit limited, knowledge regarding its natural sources, biosynthesis, and analysis. A significant knowledge gap exists concerning its natural distribution, particularly in plants and fungi. Future research should focus on:

  • Systematic Screening: Comprehensive metabolomic studies of a wide range of plant and fungal species to identify and quantify this compound and other NA-ArAAs.

  • Enzyme Characterization: Identification and characterization of the specific N-acyltransferases responsible for the biosynthesis of this compound in various organisms.

  • Biological Function: Elucidation of the specific molecular targets and signaling pathways of this compound to understand its physiological roles.

Addressing these research questions will be crucial for unlocking the full potential of this compound and other NA-ArAAs in basic research and for applications in drug development and biotechnology.

References

In Vitro Synthesis of Linoleoyl Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the in vitro synthesis of Linoleoyl Phenylalanine, a lipoamino acid with significant potential in pharmaceutical and cosmetic applications. The synthesis of N-acyl amino acids, such as this compound, can be broadly categorized into two main approaches: enzymatic synthesis, which offers a greener and more selective route, and traditional chemical synthesis, which is often characterized by high yields. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes the core synthetic pathways to provide a comprehensive resource for laboratory-scale production.

Enzymatic Synthesis of this compound

Enzymatic synthesis provides a highly selective and environmentally friendly alternative to chemical methods for creating amide bonds. Hydrolases, particularly lipases and aminoacylases, are the most commonly employed enzymes for this purpose. These enzymes can catalyze the formation of N-acyl amino acids through mechanisms such as reverse hydrolysis or ester-amide interconversion. The use of immobilized enzymes, such as Novozym 435 (immobilized Candida antarctica lipase B), is prevalent due to their stability in organic solvents and ease of recovery.

Lipase-Catalyzed Synthesis via Direct Amidation

This protocol is adapted from optimized procedures for the N-acylation of amino alcohols and amino acids using immobilized lipase.

Experimental Protocol:

  • Substrate Preparation: In a sealed reaction vessel, combine L-phenylalanine and linoleic acid. A typical starting molar ratio is 1:1.5 (L-phenylalanine:linoleic acid).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435. A recommended enzyme loading is 15% by weight of the total substrates.

  • Reaction Medium: For a solvent-free system, the reaction proceeds with the substrates in their neat form. Alternatively, a non-polar organic solvent like tert-amyl alcohol can be used, which may influence reaction kinetics.

  • Incubation: The reaction mixture is incubated at a controlled temperature, typically around 60°C, with constant agitation (e.g., 600 rpm) to ensure adequate mixing.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product, this compound.

  • Termination and Product Recovery: Once the reaction reaches the desired conversion, the enzyme is separated by filtration. The product can then be purified from the remaining substrates.

  • Enzyme Recycling: The recovered immobilized enzyme can be washed with a solvent like hexane, dried, and reused for subsequent batches.

Acylase-Catalyzed Synthesis in a Co-solvent System

This method utilizes an acylase in an aqueous-organic co-solvent system, which can be particularly effective for certain amino acids.

Experimental Protocol:

  • Reaction Buffer Preparation: Prepare a reaction mixture containing a glycerol-water system. For instance, a mixture containing 25% (v/v) of a 100 mM buffer (e.g., Tris-HCl, pH 7.5).

  • Substrate Addition: Dissolve L-phenylalanine and linoleic acid in the reaction buffer. Example concentrations could be 0.5 M L-phenylalanine and 6.2 mM linoleic acid.

  • Enzyme Addition: Add Acylase I (e.g., from porcine kidney) to the mixture. A typical enzyme concentration is around 0.33% (w/v).

  • Incubation: The reaction is incubated at a suitable temperature, for example, 37°C, with magnetic stirring for a period that can range from 24 to 144 hours.[1]

  • Monitoring and Purification: The formation of this compound is monitored by HPLC. Upon completion, the product is purified from the reaction mixture.

Data on Enzymatic Synthesis of N-Acyl Amino Acids

The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of N-acyl amino acids, which can be extrapolated for the synthesis of this compound.

ParameterLipase-Catalyzed (Novozym 435)Acylase I-CatalyzedGenetically Modified Lipase
Enzyme Immobilized Candida antarctica Lipase BAcylase I from pig kidneyGenetically modified Rhizomucor lipase
Substrates Phenylglycinol, Capric AcidL-arginine, Lauric AcidGlycine, Fatty Acid
Molar Ratio (Amine:Acid) 1.5:1Not specifiedNot specified
Solvent Solvent-freeGlycerol-water systemGlycerol (cosolvent)
Temperature 60°C[2]37°C[1]Not specified
Reaction Time 19 hours[2]144 hours[1]Not specified
Yield/Conversion 89.41%[2]82% (for N-lauroyl-l-arginine)[1]up to 80% (for N-acyl glycine)

Chemical Synthesis of this compound

Chemical synthesis, particularly via the Schotten-Baumann reaction, remains a widely used method for producing N-acyl amino acids due to its high efficiency and scalability. This approach typically involves a two-step process: the activation of the carboxylic acid (linoleic acid) to form an acyl chloride, followed by the reaction of the acyl chloride with the amino acid (L-phenylalanine).

Synthesis of Linoleoyl Chloride

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place linoleic acid.

  • Reagent Addition: Add thionyl chloride (SOCl₂) to the flask. A common molar ratio is 1.5:1 (thionyl chloride:linoleic acid). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: The mixture is stirred at room temperature for a period, for example, 4 hours, and then may be gently heated (e.g., to 60°C) for several more hours to ensure completion.

  • Removal of Excess Reagent: The excess thionyl chloride is removed under reduced pressure (e.g., using a rotary evaporator).

  • Product: The resulting crude linoleoyl chloride, a pale yellow liquid, can be used directly in the next step.

Amidation of L-phenylalanine with Linoleoyl Chloride

Experimental Protocol:

  • Amino Acid Suspension: In a separate flask, prepare a suspension of L-phenylalanine in a suitable solvent, such as dichloromethane (DCM), in the presence of a base like pyridine.

  • Acyl Chloride Addition: Dissolve the crude linoleoyl chloride in DCM and add it dropwise to the stirred L-phenylalanine suspension. The reaction is often exothermic and should be carried out under cooling (e.g., in an ice bath) to maintain a low temperature.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature for a specified time, for instance, 30 minutes, to allow the reaction to go to completion.

  • Work-up: The reaction is quenched by adding an acidic solution (e.g., 2 N HCl). The organic layer is separated, washed with brine, and then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or chromatography to yield pure this compound.

Data on Chemical Synthesis of N-Acyl Amino Acids

The following table presents typical conditions and yields for chemical synthesis routes.

ParameterSchotten-Baumann CondensationFatty Acid Methyl Ester Amidation
Acylating Agent Acyl ChlorideFatty Acid Methyl Ester
Amine Source Amino AcidAmino Acid
Solvent Basic mixed solvent (e.g., water/organic)Not specified
Catalyst/Base Base (e.g., NaOH, pyridine)Sodium methoxide
Temperature Typically low to room temperatureNot specified
Yield/Conversion Can be high, often used in industry60% to 93% for various N-acyl amino acids

Visualization of Synthesis Pathways

Enzymatic Synthesis Workflow

The following diagram illustrates a typical workflow for the lipase-catalyzed synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Incubation cluster_purification 3. Product Recovery Substrates Linoleic Acid + L-Phenylalanine Reaction_Vessel Reaction Vessel Substrates->Reaction_Vessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction_Vessel Solvent Solvent-free or Organic Solvent Solvent->Reaction_Vessel Incubation Incubation (e.g., 60°C, 600 rpm) Reaction_Vessel->Incubation Start Reaction Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Filtration Filtration Monitoring->Filtration Reaction Complete Purification Purification of Crude Product Filtration->Purification Enzyme_Recycling Enzyme Washing & Recycling Filtration->Enzyme_Recycling Final_Product Pure Linoleoyl Phenylalanine Purification->Final_Product

Caption: Workflow for lipase-catalyzed synthesis of this compound.

Chemical Synthesis Pathway (Schotten-Baumann)

This diagram outlines the two main steps in the chemical synthesis of this compound via the acyl chloride route.

Chemical_Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Linoleic_Acid Linoleic Acid Linoleoyl_Chloride Linoleoyl Chloride Linoleic_Acid->Linoleoyl_Chloride + Thionyl_Chloride SOCl₂ (with cat. DMF) Thionyl_Chloride->Linoleoyl_Chloride Linoleoyl_Chloride_input Linoleoyl Chloride Linoleoyl_Chloride->Linoleoyl_Chloride_input Used in Step 2 L_Phenylalanine L-Phenylalanine Linoleoyl_Phenylalanine This compound L_Phenylalanine->Linoleoyl_Phenylalanine + Base Base (e.g., Pyridine) in DCM Base->Linoleoyl_Phenylalanine Linoleoyl_Chloride_input->Linoleoyl_Phenylalanine

Caption: Chemical synthesis of this compound via the acyl chloride route.

References

The Dance of Molecules: A Technical Guide to Linoleoyl Phenylalanine's Interaction with Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl phenylalanine, a lipoamino acid derivative, is of significant interest in cosmetic and pharmaceutical sciences for its potential biological activities, including skin brightening. Its amphiphilic nature, combining the hydrophobic linoleoyl tail with the hydrophilic phenylalanine headgroup, dictates its interaction with lipid membranes, the fundamental structures of living cells. Understanding this interaction at a molecular level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic and cosmetic agents. This technical guide provides an in-depth overview of the interaction of this compound with lipid membranes, detailing the experimental methodologies used to characterize these interactions and summarizing key quantitative findings. It is important to note that while the focus is on this compound, due to a greater availability of published research, data and mechanisms associated with the structurally similar undecylenoyl phenylalanine are also included as a close proxy to provide a more comprehensive understanding.

Introduction: The Amphiphilic Nature of this compound

This compound belongs to a class of molecules known as lipoamino acids. Its structure consists of linoleic acid, an unsaturated omega-6 fatty acid, covalently linked to the amino acid phenylalanine. This unique architecture imparts an amphipathic character, driving its partitioning into and interaction with lipid bilayers. These interactions can lead to alterations in membrane properties, including fluidity, permeability, and the function of embedded proteins, which in turn can trigger downstream cellular signaling events. A key biological effect attributed to related N-acyl phenylalanines, such as undecylenoyl phenylalanine, is the inhibition of melanogenesis, the process of melanin production in the skin.[1][2][3] This is primarily achieved through the antagonism of the melanocortin 1 receptor (MC1R), a G-protein coupled receptor embedded in the melanocyte membrane.[1]

Interaction with the Lipid Bilayer: A Biophysical Perspective

The insertion and orientation of this compound within a lipid membrane are governed by a delicate balance of hydrophobic and electrostatic interactions. The long, unsaturated linoleoyl chain is expected to intercalate into the hydrophobic core of the bilayer, while the more polar phenylalanine residue is likely to reside near the lipid headgroup region, potentially engaging in hydrogen bonding and cation-π interactions with phospholipid headgroups.[4][5] The presence of this exogenous molecule can perturb the local lipid packing, influencing membrane fluidity and phase behavior.

Quantitative Data on Lipoamino Acid-Membrane Interactions

The following table summarizes key quantitative parameters that characterize the interaction of lipoamino acids with lipid membranes, drawn from studies on similar molecules. These parameters are essential for building a comprehensive model of their membrane activity.

ParameterExperimental TechniqueTypical Values/ObservationsReferences
Membrane Partitioning Coefficient (Kp) Fluorescence SpectroscopyHigh affinity for the lipid phase over the aqueous phase.[6][7]
Insertion Depth Fluorescence QuenchingPhenylalanine headgroup localized near the lipid headgroup region; acyl chain embedded in the hydrophobic core.[8]
Effect on Membrane Fluidity Fluorescence Anisotropy (e.g., using DPH, TMA-DPH)Can increase or decrease membrane fluidity depending on the lipid composition and temperature.[9][9]
Alteration of Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)Broadening and shifting of the main phase transition peak, indicating perturbation of lipid packing.[10][11][12][10][11][12][13]
Effect on Membrane Permeability Solute Leakage AssaysCan induce leakage of entrapped solutes, indicating membrane disruption at higher concentrations.[14]

Key Signaling Pathway: Inhibition of Melanogenesis

A primary application of N-acyl phenylalanines is in skin brightening, which is achieved by modulating the melanogenesis signaling pathway in melanocytes.[1][2][3] Undecylenoyl phenylalanine acts as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R).[1] By competitively binding to MC1R, it blocks the downstream signaling cascade that leads to the synthesis of melanin.

Melanogenesis_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds & Activates Linoleoyl_Phe Linoleoyl Phenylalanine Linoleoyl_Phe->MC1R Binds & Inhibits AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: Inhibition of the melanogenesis signaling pathway by this compound.

Experimental Protocols

A combination of biophysical and computational techniques is employed to elucidate the interactions between this compound and lipid membranes.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a versatile tool for studying the localization, partitioning, and dynamic effects of molecules within lipid bilayers.[6][8][15]

Experimental Workflow:

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Vesicles Prepare Lipid Vesicles (e.g., LUVs, GUVs) Incorporate_Probe Incorporate Fluorescent Probe (e.g., Laurdan, DPH) Prepare_Vesicles->Incorporate_Probe Add_LP Add this compound Incorporate_Probe->Add_LP Measure_Spectra Measure Fluorescence Spectra (Emission, Excitation, Anisotropy) Add_LP->Measure_Spectra Calculate_Parameters Calculate Parameters (e.g., Kp, GP, Anisotropy) Measure_Spectra->Calculate_Parameters Interpret_Results Interpret Membrane Properties (Fluidity, Polarity, Partitioning) Calculate_Parameters->Interpret_Results

Caption: General workflow for fluorescence spectroscopy experiments.

Methodology for Membrane Fluidity Measurement using DPH:

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from a desired lipid composition (e.g., POPC, DPPC) by extrusion.

  • Probe Incorporation: 1,6-Diphenyl-1,3,5-hexatriene (DPH) is incorporated into the vesicle suspension at a molar ratio of 1:500 (probe:lipid).

  • Incubation: The mixture is incubated in the dark to allow for complete probe insertion into the lipid bilayer.

  • This compound Addition: Aliquots of a stock solution of this compound are added to the vesicle suspension to achieve the desired final concentrations.

  • Fluorescence Anisotropy Measurement: Steady-state fluorescence anisotropy is measured using a fluorometer with excitation at ~360 nm and emission at ~430 nm.

  • Data Analysis: The fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor. Changes in 'r' reflect changes in membrane fluidity.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in lipid bilayers.[10][11][12][13][16] It provides valuable information on how a molecule like this compound affects the stability and organization of the membrane.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_MLVs Prepare Multilamellar Vesicles (MLVs) with and without this compound Load_Pans Load Sample and Reference Pans Prepare_MLVs->Load_Pans Scan_Temperature Scan Temperature at a Constant Rate Load_Pans->Scan_Temperature Record_Heat_Flow Record Differential Heat Flow Scan_Temperature->Record_Heat_Flow Determine_Tm_dH Determine Transition Temperature (Tm) and Enthalpy (ΔH) Record_Heat_Flow->Determine_Tm_dH Analyze_Peak_Shape Analyze Peak Shape and Width Determine_Tm_dH->Analyze_Peak_Shape

Caption: General workflow for differential scanning calorimetry experiments.

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a thin lipid film with a buffer solution. For samples containing this compound, it is co-dissolved with the lipids in an organic solvent before film formation.

  • Loading DSC Pans: A precise amount of the MLV suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only buffer is used as a reference.

  • Thermal Scanning: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the lipid phase transition.

  • Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the main phase transition temperature (Tm), the enthalpy of the transition (ΔH), and the cooperativity of the transition (peak width at half-height).

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the dynamic interactions between this compound and the lipid membrane, complementing experimental data.[17][18][19][20][21]

Experimental Workflow:

MD_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Trajectory Analysis Build_System Build Initial System: Lipid Bilayer, Water, Ions, and this compound Select_Force_Field Select Appropriate Force Field (e.g., CHARMM36, GROMOS) Build_System->Select_Force_Field Equilibrate Equilibrate the System Select_Force_Field->Equilibrate Production_Run Perform Production MD Run Equilibrate->Production_Run Analyze_Trajectory Analyze Trajectory Data: Position, Orientation, Interactions Production_Run->Analyze_Trajectory Calculate_Properties Calculate Properties: Order Parameters, PMF, H-bonds Analyze_Trajectory->Calculate_Properties

Caption: General workflow for molecular dynamics simulations.

Methodology:

  • System Building: A model lipid bilayer (e.g., POPC) is constructed. Molecules of this compound are placed in the aqueous phase near the membrane surface. The system is then solvated with water and ions to mimic physiological conditions.

  • Force Field Selection: An appropriate force field, such as CHARMM36 or GROMOS, is chosen to describe the interatomic interactions.[19]

  • Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and allow the system to reach a stable temperature and pressure.

  • Production Simulation: A long-timescale (nanoseconds to microseconds) MD simulation is performed to sample the conformational space of the system.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine the insertion depth of this compound, its orientation within the bilayer, the formation of hydrogen bonds with lipids and water, and its effect on lipid order parameters.[18] Potential of Mean Force (PMF) calculations can be used to determine the free energy barrier for membrane translocation.[19]

Conclusion

The interaction of this compound with lipid membranes is a multifaceted process that is fundamental to its biological activity. Through a combination of experimental and computational approaches, a detailed picture of its membrane behavior is emerging. This technical guide has provided a framework for understanding these interactions, from the underlying biophysical principles to the detailed experimental protocols used for their investigation. For researchers and professionals in drug development and cosmetic science, a thorough understanding of these membrane interactions is paramount for the design of more effective and targeted molecules. Future research should focus on obtaining more quantitative data specifically for this compound to further refine our understanding of its unique properties.

References

The Biological Significance of N-Acylated Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, signaling, and therapeutic potential of a burgeoning class of lipid mediators.

Introduction

N-acylated amino acids (NAAAs) are a diverse and expanding class of endogenous lipid signaling molecules, characterized by a fatty acid covalently linked to an amino acid via an amide bond.[1][2] Structurally related to the well-studied endocannabinoids, NAAAs are gaining significant attention for their pleiotropic roles in a wide array of physiological and pathological processes.[2][3] These molecules are implicated in the regulation of energy homeostasis, inflammation, pain perception, and cellular proliferation, making them attractive targets for novel therapeutic interventions in metabolic disorders, neurodegenerative diseases, and oncology.[3][4][5] This technical guide provides a comprehensive overview of the core biological significance of NAAAs, detailing their biosynthesis and degradation, key signaling pathways, and relevant experimental methodologies for their study.

Biosynthesis and Degradation of N-Acylated Amino Acids

The cellular and circulating concentrations of NAAAs are meticulously controlled by a delicate balance between their synthesis and degradation. This enzymatic regulation ensures precise temporal and spatial signaling.

Biosynthesis

The biosynthesis of NAAAs can occur through several enzymatic pathways, with the specific route often dependent on the NAAA species.

  • Direct Condensation: This pathway involves the direct joining of a fatty acid (or its coenzyme A derivative) with an amino acid.[1]

    • Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme is a key regulator of circulating NAAAs.[5][6] PM20D1 exhibits bidirectional activity, catalyzing both the synthesis of NAAAs from free fatty acids and amino acids, and their subsequent hydrolysis.[3][6] Overexpression of PM20D1 in mice leads to increased circulating levels of various NAAAs and is associated with enhanced energy expenditure.[5][6]

    • Fatty Acid Amide Hydrolase (FAAH): While primarily known for its degradative role, FAAH can also catalyze the synthesis of certain NAAAs, particularly N-arachidonoyl glycine (NAGly), under specific conditions.[5]

  • Oxidative Metabolism of N-Acylethanolamines (NAEs): Some NAAAs can be formed through the oxidation of corresponding NAEs. For instance, the endocannabinoid anandamide (N-arachidonoylethanolamine) can be oxidized to NAGly.[7]

Degradation

The primary enzyme responsible for the degradation of a wide range of NAAAs is Fatty Acid Amide Hydrolase (FAAH).

  • Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme hydrolyzes the amide bond of NAAAs, releasing the constituent fatty acid and amino acid, thereby terminating their signaling activity.[5] FAAH also degrades other bioactive lipids, including anandamide.[7] Mice lacking FAAH exhibit significantly elevated levels of certain NAAAs.[8]

  • Peptidase M20 Domain Containing 1 (PM20D1): As a bidirectional enzyme, PM20D1 also contributes to the degradation of NAAAs through its hydrolase activity.[5][6]

Signaling Pathways of N-Acylated Amino Acids

NAAAs exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and nuclear receptors. The specific signaling cascade activated is dependent on the particular NAAA and the receptor it engages.

Oleoylethanolamide (OEA) and PPAR-α Signaling

Oleoylethanolamide (OEA), an N-acylated ethanolamine, is a well-characterized agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1][9] This signaling pathway is pivotal in the regulation of feeding, body weight, and lipid metabolism.[1][9]

Upon entering the cell, OEA binds to and activates PPAR-α in the nucleus. The activated PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA. This binding event initiates the transcription of target genes involved in fatty acid uptake and oxidation, leading to a reduction in food intake and body weight.[9][10]

OEA_PPAR_alpha_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OEA_ext OEA OEA_int OEA OEA_ext->OEA_int Diffusion PPARa PPAR-α OEA_int->PPARa Binds & Activates PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds Gene_Transcription Gene Transcription (Fatty Acid Metabolism) PPRE->Gene_Transcription Initiates

OEA-PPAR-alpha signaling pathway.

N-Arachidonoyl Glycine (NAGly) and GPR18 Signaling

N-arachidonoyl glycine (NAGly) is a prominent NAAA that has been identified as a putative ligand for the orphan G protein-coupled receptor, GPR18.[11] However, the role of NAGly as a canonical agonist for GPR18 is a subject of ongoing research, with some studies showing conflicting results.[1][12]

Evidence suggests that GPR18 can couple to both Gαi/o and Gαq proteins.[10][13] Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10] The Gαq pathway activation results in the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[13] Downstream of these initial events, the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, has been observed.[13][14] This signaling cascade has been implicated in cellular migration.[14]

NAGly_GPR18_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NAGly NAGly GPR18 GPR18 NAGly->GPR18 Binds & Activates G_alpha_i_o Gαi/o GPR18->G_alpha_i_o Activates G_alpha_q Gαq GPR18->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC ERK ↑ ERK1/2 Phosphorylation Ca_release->ERK PKC->ERK Migration Cellular Migration ERK->Migration

Putative NAGly-GPR18 signaling cascade.

Quantitative Data

A comprehensive understanding of NAAA biology necessitates quantitative analysis of their interactions with molecular targets and their endogenous concentrations.

Table 1: Receptor Binding Affinities and Enzyme Kinetics
Compound/EnzymeLigand/SubstrateReceptor/EnzymeAssay TypeValue (nM)Reference(s)
Oleoylethanolamide (OEA)-PPAR-αBinding Competition (IC50)120.0 ± 10.7[15]
N-Arachidonoyl Glycine (NAGly)-GPR18cAMP Inhibition (IC50)20[2]
PM20D1N-Arachidonoyl-glycine-Hydrolysis Activity0.6 nmol/min/mg[16]
FAAHAnandamide-Hydrolysis Activity0.5 nmol/min/mg[16]
FAAHN-Arachidonoyl-glycine-Hydrolysis Activity0.02 nmol/min/mg[16]
Table 2: Endogenous Concentrations of N-Acylated Amino Acids
NAAA SpeciesTissue/FluidSpeciesConcentration RangeReference(s)
N-Arachidonoyl Glycine (NAGly)BrainMouse~80–100 pmol/g[17]
N-Arachidonoyl Glycine (NAGly)Spinal CordMouse~140 pmol/g[17]
N-Arachidonoyl Glycine (NAGly)Small IntestineMouse~140 pmol/g[17]
Various NAAAsBrainMousepmol/g to nmol/g[8]
Various NAAAsPlasmaHumannM to low µM[8][18]

Experimental Protocols

The study of NAAAs requires specialized analytical techniques for their extraction, identification, and functional characterization.

Protocol 1: Extraction and Quantification of N-Acylated Amino Acids from Mouse Brain by LC-MS/MS

This protocol provides a method for the sensitive and selective quantification of various NAAAs in mouse brain tissue.

1. Tissue Homogenization:

  • Homogenize approximately 20 mg of frozen mouse brain tissue in a methanol:water (1:1, v/v) solution containing deuterated internal standards.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the brain homogenate onto the conditioned cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the NAAAs with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol:water, 70:30, v/v).

  • Inject an aliquot of the reconstituted sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Separate the NAAAs using a C18 reversed-phase column with a gradient elution of mobile phases typically consisting of water and methanol or acetonitrile with additives like ammonium acetate or formic acid.

  • Detect and quantify the NAAAs using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the specific NAAA.

LC_MS_Workflow Start Mouse Brain Tissue Homogenization 1. Homogenization (Methanol/Water + Internal Standards) Start->Homogenization SPE 2. Solid-Phase Extraction (SPE) (C18 Cartridge) Homogenization->SPE Elution 3. Elution (Methanol) SPE->Elution Drying 4. Evaporation to Dryness (Nitrogen Stream) Elution->Drying Reconstitution 5. Reconstitution (Methanol/Water) Drying->Reconstitution LC_MS 6. LC-MS/MS Analysis (C18 Column, MRM) Reconstitution->LC_MS Quantification Data Analysis & Quantification LC_MS->Quantification

Workflow for NAAA extraction and quantification.

Protocol 2: Fluorometric Assay for Fatty Acid Amide Hydrolase (FAAH) Activity

This protocol describes a common method for measuring FAAH activity using a fluorogenic substrate.[12]

1. Reagent Preparation:

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • FAAH Enzyme Source: Recombinant FAAH or tissue/cell lysates.

  • FAAH Substrate: A non-fluorescent substrate that is hydrolyzed by FAAH to produce a fluorescent product (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

  • FAAH Inhibitor (for control): A known FAAH inhibitor (e.g., URB597).

2. Assay Procedure:

  • Perform the assay in a 96-well black microplate.

  • Add the FAAH enzyme source to the wells.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Incubate the plate at 37°C.

  • Measure the increase in fluorescence over time using a microplate reader (e.g., excitation 355 nm, emission 460 nm for AAMCA).

  • The rate of fluorescence increase is directly proportional to the FAAH activity.

FAAH_Assay_Workflow Start Prepare Reagents (Buffer, Enzyme, Substrate) Dispense Dispense FAAH Enzyme into 96-well Plate Start->Dispense Preincubation Pre-incubate with Inhibitor (Optional) Dispense->Preincubation Reaction_Start Initiate Reaction with Fluorogenic Substrate Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Measure Fluorescence Kinetically Incubation->Measurement Analysis Calculate FAAH Activity Measurement->Analysis

Workflow for FAAH activity assay.

Protocol 3: PM20D1 Enzymatic Activity Assay

This protocol outlines a method to measure the hydrolase activity of PM20D1.

1. Reagent Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • PM20D1 Enzyme Source: Recombinant PM20D1 or conditioned media from PM20D1-expressing cells.

  • NAAA Substrate: A specific N-acylated amino acid (e.g., N-oleoyl-phenylalanine).

2. Assay Procedure:

  • Incubate the PM20D1 enzyme source with the NAAA substrate in the assay buffer at 37°C for a defined period (e.g., 1 hour).

  • Quench the reaction by adding an excess of cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of free fatty acid product released.

  • The rate of product formation is indicative of PM20D1 hydrolase activity.

Conclusion

N-acylated amino acids represent a rapidly evolving field in lipid research, with profound implications for human health and disease. Their diverse biological functions, coupled with the intricate enzymatic machinery that governs their metabolism, present a wealth of opportunities for the development of novel diagnostics and therapeutics. The methodologies and data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the fascinating world of NAAA biology and unlock their full therapeutic potential. As our understanding of these multifaceted signaling molecules continues to grow, so too will their importance in the landscape of biomedical research.

References

Methodological & Application

Application Note: Quantification of Linoleoyl Phenylalanine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of linoleoyl phenylalanine in biological matrices, such as plasma or serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-acyl amino acids, like this compound, are an emerging class of lipid signaling molecules involved in various physiological and pathophysiological processes. Accurate quantification of these molecules is crucial for understanding their biological roles and potential as biomarkers. The described method utilizes a robust sample preparation procedure, optimized chromatographic separation on a reversed-phase column, and highly selective detection using Multiple Reaction Monitoring (MRM) mass spectrometry. Expected performance characteristics of the method are provided based on established analytical data for structurally related compounds.

Introduction

This compound is an N-acyl amino acid, a class of lipid molecules formed by the conjugation of a fatty acid (linoleic acid) to an amino acid (phenylalanine). These molecules are increasingly recognized for their roles in cellular signaling and metabolic regulation. To investigate the function of this compound in biological systems and to assess its potential as a therapeutic target or biomarker, a reliable and validated quantitative method is essential. LC-MS/MS offers the required sensitivity and specificity for the analysis of such low-abundance endogenous molecules in complex biological samples. This document provides a comprehensive protocol for the quantification of this compound, intended for use by researchers in academia and the pharmaceutical industry.

Principle of the Method

The analytical method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry. A known amount of a stable isotope-labeled internal standard (e.g., this compound-d5) is added to the biological sample prior to any processing. This internal standard chemically and physically mimics the analyte of interest throughout the sample preparation and analysis, correcting for any variability in extraction recovery and matrix effects during ionization.

Following sample preparation, which involves protein precipitation and subsequent liquid-liquid extraction, the analyte and internal standard are separated from other matrix components using reversed-phase liquid chromatography. The separated compounds are then ionized by electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in MRM mode. The quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Isopropanol (LC-MS grade).

  • Reagents: this compound analytical standard, this compound-d5 (or other suitable stable isotope-labeled internal standard).

  • Sample Preparation: Protein precipitation solution (e.g., cold acetonitrile with 1% formic acid), Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether).

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of this compound-d5 at a concentration of 10 ng/mL in methanol.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the appropriate amount of this compound standard into a pooled matrix (e.g., plasma).

Sample Preparation
  • Thaw Samples: Thaw plasma/serum samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample, calibration standard, or QC sample.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples).

  • Protein Precipitation: Add 400 µL of cold acetonitrile containing 1% formic acid. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes.

  • Organic Layer Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.

  • Transfer to Autosampler Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound428.3120.1 (Phenylalanine immonium ion)263.2 (Linoleoyl fragment)
This compound-d5433.3125.1 (Phenylalanine-d5 immonium ion)263.2 (Linoleoyl fragment)

Note: The precursor ion is [M+H]+. The product ions are based on the characteristic fragmentation of the phenylalanine moiety (immonium ion) and a fragment from the linoleoyl chain. These transitions should be optimized for the specific instrument being used.

Data Presentation and Expected Performance

The following tables summarize the expected quantitative performance of this method, based on typical values for similar N-acyl amino acid assays.

Table 2: Expected Calibration Curve Performance

ParameterExpected Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Weighing Factor 1/x²

Table 3: Expected Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
LLOQ0.1< 20%< 20%80-120%
Low0.3< 15%< 15%85-115%
Medium15< 15%< 15%85-115%
High80< 15%< 15%85-115%

Table 4: Expected Sensitivity and Recovery

ParameterExpected Value
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Extraction Recovery > 80%
Matrix Effect < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard sample->add_is precip Protein Precipitation (Cold Acetonitrile) add_is->precip cent1 Centrifugation precip->cent1 extract Liquid-Liquid Extraction (Methyl Tert-Butyl Ether) cent1->extract cent2 Phase Separation extract->cent2 evap Evaporation cent2->evap reconst Reconstitution evap->reconst lc LC Separation (C18 Column) reconst->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate quant Quantification (Calibration Curve) integrate->quant

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_0 Biosynthesis cluster_1 Biological Effects la Linoleic Acid enzyme N-acyl Synthetase (e.g., PM20D1) la->enzyme phe Phenylalanine phe->enzyme lp This compound enzyme->lp receptor Target Receptors (e.g., GPCRs) lp->receptor signaling Downstream Signaling (e.g., cAMP, Ca2+) receptor->signaling response Cellular Response (e.g., Anti-inflammatory) signaling->response

Caption: Biosynthesis and potential signaling of this compound.

Application Notes and Protocols for Linoleoyl Phenylalanine Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl phenylalanine is an N-acyl amino acid composed of linoleic acid, an essential omega-6 fatty acid, and the aromatic amino acid L-phenylalanine. This lipoamino acid is of interest in biomedical research due to the combined properties of its constituent parts. N-acyl amines are known to have various biological activities, including potential anti-inflammatory effects and roles in mitochondrial function. Specifically, long-chain N-acylated L-phenylalanines, including N-linoleoyl-L-phenylalanine, have been identified as uncouplers of UCP1-independent respiration in mitochondria, suggesting a role in regulating cellular metabolism and energy homeostasis.[1] These characteristics make this compound a candidate for investigation in metabolic disorders, inflammation, and skin physiology, including melanogenesis.

These application notes provide detailed protocols for investigating the effects of this compound in cell culture models, focusing on its potential anti-inflammatory and mitochondrial uncoupling activities, as well as its influence on melanogenesis.

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocols detailed below. These values are derived from typical experimental conditions and should be optimized for specific cell lines and research questions.

Table 1: Recommended Stock Solutions and Treatment Concentrations

ParameterValueNotes
Compound This compound
Molecular Weight 427.6 g/mol
Solvent for Stock DMSO or EthanolEnsure final solvent concentration is non-toxic to cells (typically <0.1%).
Stock Concentration 10-50 mMStore at -20°C or -80°C.
Working Concentration Range 1-100 µMConcentration should be optimized for each cell line and assay.

Table 2: Quantitative Parameters for Key In Vitro Assays

AssayCell LineKey ParameterTypical ValuesIncubation Time
Cell Viability RAW 264.7, B16-F10, etc.Seeding Density1 x 10⁴ - 5 x 10⁴ cells/well (96-well plate)24-72 hours
Anti-Inflammatory (NO) RAW 264.7LPS Concentration100-1000 ng/mL24 hours
Anti-Inflammatory (Cytokine) RAW 264.7LPS Concentration100-1000 ng/mL24 hours
Melanogenesis B16-F10Seeding Density5 x 10⁴ cells/well (24-well plate)48-72 hours
Mitochondrial Uncoupling VariousOligomycin Concentration1-5 µMSequential injections
Mitochondrial Uncoupling VariousFCCP Concentration0.5-2 µMSequential injections

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a given cell line.

Workflow Diagram

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 A Seed cells in a 96-well plate B Treat cells with this compound A->B C Add MTT reagent B->C D Incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Cell Viability Assay Workflow

Methodology

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, B16-F10 melanoma cells) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for 24 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Anti-Inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Cells)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[2]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[3]

  • Griess Assay:

    • Collect 50-100 µL of the cell culture supernatant.[2][4]

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[2]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Melanogenesis Assay in B16-F10 Melanoma Cells

This protocol evaluates the effect of this compound on melanin synthesis.

Methodology

  • Cell Seeding: Seed B16-F10 melanoma cells in a 24-well plate at a density of 5 x 10⁴ cells/well. Incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Alpha-melanocyte-stimulating hormone (α-MSH) can be used as a positive control for inducing melanogenesis.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells in 1N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.

  • Melanin Quantification:

    • Measure the absorbance of the lysate at 405 nm.

    • Normalize the melanin content to the total protein content of a parallel well, determined by a BCA or Bradford assay.

Mitochondrial Uncoupling Assay (Oxygen Consumption Rate)

This protocol measures the effect of this compound on mitochondrial respiration and coupling efficiency using a Seahorse XF Analyzer or similar instrument. Fatty acids are known to be activators of uncoupling proteins (UCPs).[5]

Workflow Diagram

G A Seed cells in Seahorse plate B Treat with this compound (optional pre-incubation) A->B C Load Seahorse cartridge with Oligomycin, FCCP, Rotenone/Antimycin A B->C D Run Seahorse assay C->D E Analyze Oxygen Consumption Rate (OCR) D->E

Mitochondrial Stress Test Workflow

Methodology

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

  • Treatment: Replace the culture medium with Seahorse XF assay medium and allow the cells to equilibrate. This compound can be injected during the assay or cells can be pre-incubated.

  • Mitochondrial Stress Test: Perform a standard mitochondrial stress test by sequentially injecting:

    • Oligomycin: An ATP synthase inhibitor. The resulting decrease in oxygen consumption rate (OCR) corresponds to ATP-linked respiration. The remaining OCR is due to proton leak.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, driving OCR to its maximum.

    • Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial oxygen consumption.

  • Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and proton leak. An increase in proton leak without a change in ATP-linked respiration upon treatment with this compound would indicate an uncoupling effect.

Signaling Pathways

This compound, as a conjugate of a fatty acid and an amino acid, may influence several signaling pathways.

Potential Signaling Pathway for Anti-Inflammatory Effects

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide iNOS->NO LinPhe This compound LinPhe->NFkB Inhibition?

Hypothesized Anti-Inflammatory Pathway

This diagram illustrates the canonical LPS-induced inflammatory pathway leading to nitric oxide production. This compound is hypothesized to potentially inhibit this pathway, possibly at the level of NF-κB activation, which would need to be validated experimentally (e.g., by Western blot for phosphorylated NF-κB).

Mitochondrial Uncoupling Mechanism

G cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ATPsynth ATP Synthase ATP ATP ATPsynth->ATP Drives ATP synthesis UCP Uncoupling Protein (UCP) Heat Heat UCP->Heat Proton Leak ProtonGradient->ATPsynth Drives ATP synthesis ProtonGradient->UCP Proton Leak LinPhe This compound LinPhe->UCP Activates?

Mitochondrial Uncoupling by this compound

This diagram shows how the electron transport chain generates a proton gradient, which is used by ATP synthase to produce ATP. Uncoupling agents or activators of uncoupling proteins, such as fatty acids, can dissipate this gradient, leading to heat production instead of ATP synthesis.[5] this compound is proposed to act in this manner.[1]

References

Application Notes and Protocols for the Dissolution of Linoleoyl Phenylalanine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleoyl phenylalanine is an endogenous N-acyl amide that is of growing interest in biomedical research. Composed of the essential amino acid L-phenylalanine and the unsaturated fatty acid linoleic acid, this molecule is part of a class of lipids known as N-acyl amines. These compounds have been noted for various biological activities, including the promotion of mitochondrial uncoupling.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization of this compound and its application in cell-based experiments.

Physicochemical Properties and Solubility

This compound is a lipophilic molecule due to the presence of the long-chain fatty acid. Its solubility is therefore limited in aqueous solutions. The choice of solvent is crucial for preparing stable stock solutions for in vitro studies.

Table 1: Solubility of this compound

SolventSolubilitySource
Dimethylformamide (DMF)20 mg/mL[1]
Ethanol25 mg/mL[1]
Dimethyl sulfoxide (DMSO)15 mg/mL[1]
PBS (pH 7.2)2 mg/mL[1]

Note: For most in vitro cell culture applications, DMSO is the preferred solvent for initial stock solution preparation due to its miscibility with aqueous media and relatively low toxicity at low final concentrations (typically ≤ 0.5%).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 427.6 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.9% purity)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Analytical balance

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 427.6 g/mol x 1000 mg/g

    • Mass = 4.276 mg

  • Weigh the compound: Carefully weigh out 4.276 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound: Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication in a room temperature water bath for 5-10 minutes can be applied. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored properly, the stock solution should be stable for several months.

Protocol 2: Application in a Cell Culture Assay

This protocol provides a general workflow for diluting the stock solution to a final working concentration for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Cells plated in a suitable format (e.g., 96-well plate, 6-well plate)

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): For achieving low micromolar final concentrations, it is often necessary to perform one or more serial dilutions of the stock solution in cell culture medium.

  • Prepare the final working solution: Dilute the stock solution (or an intermediate dilution) directly into the cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM this compound:

    • Volume of stock solution = (Final Concentration x Final Volume) / Stock Concentration

    • Volume of stock solution = (10 µM x 1 mL) / 10,000 µM

    • Volume of stock solution = 0.001 mL or 1 µL

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the treated samples. In the example above, the final DMSO concentration is 0.1%.

  • Treat the cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate and assay: Incubate the cells for the desired period and then perform the relevant downstream assay to assess the effects of the treatment.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Application weigh Weigh 4.276 mg This compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store Creates 10 mM Stock thaw Thaw Stock Solution Aliquot store->thaw Use in Experiment dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells in Culture dilute->treat e.g., to 10 µM assay Incubate and Perform Downstream Assay treat->assay

Caption: Workflow for preparing and using this compound stock solutions.

Conceptual Signaling Pathway

While the precise signaling cascade for this compound is an active area of research, its role as a mitochondrial uncoupler is established.[1] N-acyl amines can be regulated by enzymes like PM20D1.[1]

G cluster_cell Cellular Environment cluster_mito Mitochondrion LP This compound (Extracellular) LP_in This compound (Intracellular) LP->LP_in Cellular Uptake ETC Electron Transport Chain (ETC) H_grad Proton Gradient (H+) ETC->H_grad Pumps H+ ATP_synth ATP Synthase H_grad->ATP_synth Drives ATP ATP Production H_grad->ATP Reduced Driving Force ATP_synth->ATP Synthesizes LP_in->H_grad Disrupts

Caption: Conceptual mechanism of this compound as a mitochondrial uncoupler.

Safety Precautions

  • Always handle this compound and concentrated solvents like DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

  • Be aware that DMSO can facilitate the absorption of substances through the skin. Handle with care.

References

Application Notes and Protocols for Linoleoyl Phenylalanine Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, published research on the in vivo administration of linoleoyl phenylalanine specifically in mouse models is not available. The following application notes and protocols are extrapolated from studies on structurally related N-acyl amino acids, such as undecylenoyl phenylalanine, and are intended to serve as a foundational guide for researchers. These protocols are hypothetical and should be adapted and validated according to specific experimental goals.

Introduction

This compound is an N-acyl amino acid, a derivative of the essential amino acid phenylalanine and the fatty acid linoleic acid. While direct in vivo studies in mice are lacking, related compounds like undecylenoyl phenylalanine have been investigated for their effects on skin pigmentation. These compounds are known to act as antagonists of the α-melanocyte-stimulating hormone (α-MSH), thereby inhibiting the production of melanin. This suggests a potential application for this compound as a topical agent for skin lightening or treating hyperpigmentation.

These notes provide a comprehensive, albeit prospective, guide for the administration of this compound in mouse models to investigate its effects on skin pigmentation.

Quantitative Data Summary

The following tables present hypothetical yet plausible quantitative data for an initial study investigating the efficacy of topical this compound in a mouse model of UV-induced hyperpigmentation.

Table 1: Experimental Groups and Treatment Regimen

Group IDAnimal ModelNumber of Animals (n)TreatmentConcentrationApplication VolumeFrequencyDuration
G1C57BL/610Vehicle Control (e.g., ethanol/propylene glycol)N/A100 µLOnce daily4 weeks
G2C57BL/610This compound1% (w/v)100 µLOnce daily4 weeks
G3C57BL/610This compound2% (w/v)100 µLOnce daily4 weeks
G4C57BL/610Positive Control (e.g., Kojic Acid)2% (w/v)100 µLOnce daily4 weeks

Table 2: Hypothetical Efficacy Outcomes

Group IDTreatmentBaseline Melanin IndexWeek 4 Melanin IndexChange in Melanin IndexFontana-Masson Staining (Melanin Granules/mm²)Tyrosinase Activity (U/mg protein)
G1Vehicle Control150 ± 10148 ± 12-2 ± 22500 ± 3001.2 ± 0.2
G21% this compound152 ± 11120 ± 9-32 ± 51500 ± 2500.8 ± 0.1
G32% this compound149 ± 9105 ± 8 -44 ± 6900 ± 180 0.6 ± 0.1
G42% Kojic Acid151 ± 10110 ± 10 -41 ± 71050 ± 200 0.7 ± 0.1
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are represented as Mean ± SD.

Experimental Protocols

Animal Model and Husbandry
  • Animal Strain: C57BL/6 mice are commonly used for pigmentation studies due to their black coat color.

  • Age and Gender: Use 8-10 week old female mice to minimize hormonal variations that could affect pigmentation.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Preparation of Topical Formulations
  • Vehicle: A common vehicle for topical application is a mixture of ethanol and propylene glycol (e.g., 70:30 v/v).

  • This compound Solutions:

    • Weigh the required amount of this compound powder.

    • Dissolve in the vehicle to achieve final concentrations of 1% and 2% (w/v).

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

    • Prepare the vehicle control and positive control solutions in the same manner.

    • Store all solutions at 4°C, protected from light.

Induction of Hyperpigmentation (Optional)

For studies on hyperpigmentation, a localized increase in melanin can be induced.

  • Anesthesia: Anesthetize the mice using isoflurane or another appropriate anesthetic.

  • Hair Removal: Carefully shave a small area (e.g., 2x2 cm) on the dorsal skin of each mouse.

  • UVB Irradiation: Expose the shaved area to a controlled dose of UVB radiation (e.g., 200 mJ/cm²) three times a week for two weeks to induce hyperpigmentation. Allow a one-week recovery period before starting treatment.

Application Notes and Protocols for Cell-Based Assays Measuring Linoleoyl Phenylalanine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl phenylalanine is an N-acyl amino acid, a class of endogenous signaling molecules with diverse biological activities. While some N-acyl amines exhibit anti-inflammatory properties, this compound's specific functions are still under investigation. Preliminary research suggests potential roles in mitochondrial function, glucose metabolism, and the regulation of skin pigmentation.[1][2] This document provides detailed protocols for cell-based assays to investigate and quantify the activity of this compound in these key areas.

I. Modulation of Melanogenesis

This compound, due to its structural similarity to other phenylalanine derivatives, is a candidate for modulating melanin synthesis.[3][4][5][6][7] A related compound, undecylenoyl phenylalanine, is known to act as an antagonist of the α-melanocyte-stimulating hormone (α-MSH) receptor, MC1R, thereby inhibiting the signaling cascade that leads to melanogenesis.[3][4][5] The following assay is designed to determine if this compound exhibits similar skin-lightening properties.

Signaling Pathway: α-MSH and Melanin Synthesis

The binding of α-MSH to its receptor, MC1R, on melanocytes initiates a signaling cascade that results in the production of melanin. This compound may interfere with this process.

G cluster_membrane Cell Membrane MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates aMSH α-MSH aMSH->MC1R Binds LP Linoleoyl Phenylalanine LP->MC1R Potentially Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase (TYR, TYRP1, DCT) MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Proposed mechanism of this compound in melanogenesis.
Experimental Protocol: Melanin Content Assay in B16F10 Melanoma Cells

This protocol quantifies the effect of this compound on melanin production in α-MSH-stimulated B16F10 mouse melanoma cells.[2][8][9][10]

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • This compound

  • Lysis Buffer (1N NaOH with 10% DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplates

Procedure:

  • Cell Culture and Seeding:

    • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]

  • Treatment:

    • Prepare various concentrations of this compound in DMEM. A suitable solvent like DMSO should be used for the stock solution, with the final DMSO concentration in the media kept below 0.1%.

    • Remove the culture medium and treat the cells with the different concentrations of this compound for 1 hour.

    • Add α-MSH (final concentration of 100 nM) to stimulate melanin synthesis and incubate for 48 hours.[8] Include a positive control (e.g., kojic acid) and a vehicle control.

  • Melanin Extraction:

    • After incubation, wash the cells twice with PBS.

    • Lyse the cells by adding 200 µL of Lysis Buffer to each well.

    • Incubate the plate at 80°C for 1 hour to dissolve the melanin granules.[8][11]

  • Quantification:

    • Transfer the lysates to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the melanin content.[2][11]

    • (Optional) Normalize melanin content to total protein concentration (determined by a BCA or Bradford assay) to account for any effects on cell proliferation.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance at 405 nm (Mean ± SD)Melanin Content (% of Control)
Vehicle Control-0.85 ± 0.05100%
α-MSH (100 nM)-1.50 ± 0.08176%
Linoleoyl Phe + α-MSH101.25 ± 0.06147%
Linoleoyl Phe + α-MSH500.98 ± 0.04115%
Linoleoyl Phe + α-MSH1000.75 ± 0.0388%
Kojic Acid (50 µM) + α-MSH500.90 ± 0.05106%

II. Assessment of Mitochondrial Respiration

N-acyl amines have been reported to promote mitochondrial uncoupling.[1][3] This can be measured by assessing the oxygen consumption rate (OCR) in live cells. The following protocol utilizes an extracellular flux analyzer to determine the effect of this compound on mitochondrial respiration.

Experimental Workflow: Mitochondrial Respiration Assay

G A Seed Cells in Microplate B Treat with Linoleoyl Phenylalanine A->B C Measure Basal Respiration (OCR) B->C D Inject Oligomycin (ATP Synthase Inhibitor) C->D E Measure ATP-linked Respiration D->E F Inject FCCP (Uncoupling Agent) E->F G Measure Maximal Respiration F->G H Inject Rotenone/Antimycin A (Complex I/III Inhibitors) G->H I Measure Non-Mitochondrial Respiration H->I

Caption: Workflow for the Seahorse XF Mito Stress Test.
Experimental Protocol: Oxygen Consumption Rate (OCR) Measurement

This protocol is adapted for use with a Seahorse XF Analyzer to measure key parameters of mitochondrial function.[12][13][14]

Materials:

  • Adherent cells (e.g., C2C12 myoblasts, HepG2 hepatocytes)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • This compound

  • Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding and Cartridge Hydration (Day 1):

    • Seed cells in a Seahorse XF microplate at an optimized density.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

  • Cell Preparation and Treatment (Day 2):

    • Wash cells with pre-warmed Seahorse XF assay medium.

    • Add the final volume of assay medium to each well. For treatment groups, add the desired concentrations of this compound. Include a vehicle control.

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour before the assay.

  • Assay Execution:

    • Prepare stock solutions of the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and load them into the appropriate ports of the sensor cartridge.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate and run the Mito Stress Test protocol. The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.

Data Presentation:

ParameterVehicle Control (OCR pmol/min)Linoleoyl Phe (10 µM) (OCR pmol/min)Linoleoyl Phe (50 µM) (OCR pmol/min)
Basal Respiration150 ± 10180 ± 12220 ± 15
ATP-Linked Respiration100 ± 8110 ± 9125 ± 11
Maximal Respiration300 ± 20350 ± 25450 ± 30
Proton Leak50 ± 570 ± 695 ± 8

III. Glucose Uptake Assay

Given that long-chain N-acylated L-phenylalanines may contribute to the regulation of glucose homeostasis, assessing the effect of this compound on glucose uptake is of interest.[2] This can be achieved using a fluorescently-labeled glucose analog.

Experimental Protocol: Fluorescent Glucose Uptake Assay

This protocol measures glucose uptake using 2-NBDG, a fluorescent glucose analog.[15]

Materials:

  • Adherent cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Glucose-free DMEM

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • This compound

  • Insulin (positive control)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

Procedure:

  • Cell Seeding and Starvation:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Wash the cells with PBS and then starve them in glucose-free DMEM for 2-4 hours.

  • Treatment and Glucose Analog Incubation:

    • Treat the cells with various concentrations of this compound in glucose-free DMEM for a predetermined time (e.g., 1 hour). Include a vehicle control and an insulin-stimulated positive control (e.g., 100 nM insulin for 30 minutes).

    • Add 2-NBDG to a final concentration of 100 µg/mL and incubate for 30-60 minutes.

  • Measurement:

    • Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

    • Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ≈ 485/535 nm).

Data Presentation:

Treatment GroupConcentrationFluorescence Intensity (Mean ± SD)Glucose Uptake (% of Basal)
Basal (Vehicle)-5000 ± 300100%
Insulin100 nM9500 ± 500190%
Linoleoyl Phe10 µM6000 ± 350120%
Linoleoyl Phe50 µM7500 ± 400150%
Linoleoyl Phe100 µM8500 ± 450170%

IV. mTOR Signaling Pathway Analysis

Phenylalanine can influence the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[16][17][18] This assay determines if this compound affects mTORC1 activity by measuring the phosphorylation of a key downstream target, p70 S6 Kinase (S6K).

Signaling Pathway: mTORC1 Activation

Amino acids, among other signals, activate the mTORC1 complex, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promotes protein synthesis.

G AminoAcids Amino Acids (e.g., Linoleoyl Phenylalanine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates S6K1 p70 S6 Kinase (S6K1) mTORC1->S6K1 E4EBP1 4E-BP1 mTORC1->E4EBP1 pS6K1 Phospho-S6K1 (Thr389) S6K1->pS6K1 p4EBP1 Phospho-4E-BP1 E4EBP1->p4EBP1 ProteinSynth Protein Synthesis & Cell Growth pS6K1->ProteinSynth p4EBP1->ProteinSynth

Caption: Simplified mTORC1 signaling pathway.
Experimental Protocol: In-Cell Western™ for p70 S6 Kinase Phosphorylation

This protocol provides a high-throughput method to quantify the phosphorylation of p70 S6 Kinase at Threonine 389, a marker of mTORC1 activation.[19][20]

Materials:

  • Cells responsive to amino acid stimulation (e.g., MCF-7, HEK293)

  • Amino acid-free medium

  • This compound

  • Primary antibodies: Rabbit anti-phospho-p70 S6 Kinase (Thr389) and Mouse anti-total p70 S6 Kinase

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Blocking buffer

  • Formaldehyde

  • Triton X-100

  • 96-well or 384-well plates

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Culture and Starvation:

    • Seed cells in a microplate and allow them to adhere.

    • Starve cells of amino acids by incubating in amino acid-free medium for 1-2 hours.

  • Treatment:

    • Treat cells with various concentrations of this compound for 30-60 minutes. Include a positive control (e.g., complete medium) and a negative control (starvation medium).

  • Fixation and Permeabilization:

    • Fix cells with formaldehyde, then permeabilize with Triton X-100.

  • Immunostaining:

    • Block non-specific binding with blocking buffer.

    • Incubate with a cocktail of the two primary antibodies (phospho-S6K and total S6K).

    • Wash and incubate with a cocktail of the two fluorescently-labeled secondary antibodies.

  • Imaging and Analysis:

    • Wash the plate and allow it to dry completely.

    • Scan the plate using an infrared imaging system at two wavelengths (700 nm for total S6K and 800 nm for phospho-S6K).

    • Quantify the fluorescence intensity for each well. The ratio of the 800 nm signal (phospho-S6K) to the 700 nm signal (total S6K) represents the level of mTORC1 activation.

Data Presentation:

Treatment GroupConcentration (µM)Phospho-S6K / Total S6K Ratio (Mean ± SD)Fold Change vs. Starved
Starved (Vehicle)-0.20 ± 0.021.0
Complete Medium-1.00 ± 0.085.0
Linoleoyl Phe100.45 ± 0.042.25
Linoleoyl Phe500.80 ± 0.064.0
Linoleoyl Phe1001.10 ± 0.095.5

References

Analytical Standards for Linoleoyl Phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl phenylalanine is an N-acyl amino acid (NAAA), a class of lipid signaling molecules that are gaining increasing attention for their diverse physiological roles. Structurally, it consists of the essential amino acid L-phenylalanine acylated with linoleic acid, a polyunsaturated omega-6 fatty acid. N-acyl amino acids are involved in various biological processes, including the regulation of inflammation, energy metabolism, and cellular signaling. This document provides detailed application notes and protocols for the analytical characterization and quantification of this compound, intended to support research and development in this emerging field.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is essential for its accurate analysis.

PropertyValueReference
Molecular Formula C₂₇H₄₁NO₃
Molecular Weight 427.6 g/mol
CAS Number 2441-64-7
Appearance Varies (often supplied in solution)
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Limited solubility in aqueous buffers.
Storage Store at -20°C or below, protected from light and moisture to prevent degradation, particularly oxidation of the linoleoyl chain.

Application Note 1: Quantification of this compound in Biological Matrices by LC-MS/MS

Objective: To provide a robust and sensitive method for the quantification of this compound in biological samples such as plasma, serum, or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Serum, Tissue) ISTD Internal Standard Spiking (e.g., d4-Linoleoyl Phenylalanine) Sample->ISTD 1. Extraction Liquid-Liquid Extraction or Solid-Phase Extraction ISTD->Extraction 2. Drydown Evaporation to Dryness Extraction->Drydown 3. Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution 4. LC_Separation Reversed-Phase HPLC Separation Reconstitution->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Elution Quantification Quantification using Calibration Curve MS_Detection->Quantification Data Acquisition

Figure 1: Experimental workflow for the quantification of this compound.
Detailed Protocol

1. Sample Preparation:

  • Internal Standard Spiking: To 100 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., deuterated this compound) to correct for extraction variability.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 300 µL of ice-cold methanol to the sample to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • To the supernatant, add 600 µL of chloroform and 300 µL of water.

    • Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of N-acyl amino acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic this compound. For example:

      • 0-2 min: 20% B

      • 2-15 min: 20-95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95-20% B

      • 18.1-25 min: 20% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (Q1) for this compound will be its [M+H]⁺ adduct (m/z 428.6). The product ion (Q3) will result from the fragmentation of the parent molecule. A common fragmentation for N-acyl amino acids is the cleavage of the amide bond, resulting in a fragment corresponding to the amino acid. For phenylalanine, a characteristic fragment is observed at m/z 120.1, corresponding to the iminium ion of phenylalanine. Another potential fragment could be from the loss of water from the amino acid fragment.

    • Predicted MRM Transitions for this compound:

      • Q1: 428.6

      • Q3 (primary): 120.1

      • Q3 (secondary): 103.1

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV) (Predicted)
This compound428.6120.125-35
This compound428.6103.130-40
Internal Standard (e.g., d4-Linoleoyl Phenylalanine)432.6124.125-35

3. Data Analysis:

  • Calibration Curve: Prepare a series of calibration standards of this compound in a surrogate matrix (e.g., charcoal-stripped plasma) and process them alongside the samples.

  • Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards to generate a calibration curve. Use the regression equation to calculate the concentration of this compound in the unknown samples.

Application Note 2: Synthesis and Purification of this compound Standard

Objective: To provide a general protocol for the synthesis and purification of this compound to be used as an analytical standard.

Synthesis and Purification Workflow

Synthesis and Purification Workflow cluster_0 Synthesis cluster_1 Purification Reactants L-Phenylalanine methyl ester + Linoleoyl chloride Coupling Amide Coupling Reaction (e.g., Schotten-Baumann conditions) Reactants->Coupling 1. Ester_Hydrolysis Saponification (e.g., LiOH) Coupling->Ester_Hydrolysis 2. Extraction Acid-Base Extraction Ester_Hydrolysis->Extraction Workup Chromatography Flash Chromatography or Preparative HPLC Extraction->Chromatography 3. Characterization Characterization (NMR, MS) Chromatography->Characterization 4.

Figure 2: Workflow for the synthesis and purification of this compound.
Detailed Protocol

1. Synthesis:

  • Materials: L-phenylalanine methyl ester hydrochloride, linoleoyl chloride, a suitable base (e.g., triethylamine or sodium bicarbonate), and an organic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure (Amide Coupling):

    • Dissolve L-phenylalanine methyl ester hydrochloride in the organic solvent and add the base to neutralize the hydrochloride salt.

    • Cool the mixture in an ice bath.

    • Slowly add linoleoyl chloride to the reaction mixture with stirring.

    • Allow the reaction to proceed at room temperature for several hours, monitoring by Thin Layer Chromatography (TLC) or LC-MS.

  • Procedure (Saponification):

    • Once the coupling reaction is complete, add a solution of lithium hydroxide (LiOH) in water/methanol to hydrolyze the methyl ester.

    • Stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

2. Purification:

  • Workup:

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

    • For higher purity, preparative reversed-phase HPLC can be employed using a C18 column and a water/acetonitrile gradient.

3. Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the synthesized product using high-resolution mass spectrometry.

  • NMR Spectroscopy: Confirm the structure of this compound using ¹H and ¹³C NMR spectroscopy.

Biological Context and Signaling Pathways

This compound, as an N-acyl amino acid, is implicated in various signaling pathways. While the specific pathways for this molecule are still under investigation, the broader class of NAAAs are known to interact with G protein-coupled receptors (GPCRs) and are involved in mitochondrial uncoupling.[1][2]

Proposed Signaling Pathway for N-Acyl Amino Acids

NAAA Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NAAA N-Acyl Amino Acid (e.g., this compound) GPCR G Protein-Coupled Receptor (e.g., GPR18, GPR55) NAAA->GPCR Binding & Activation G_Protein G Protein Activation GPCR->G_Protein Effector Downstream Effectors (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Modulation of Inflammation, Neurotransmission) Second_Messenger->Cellular_Response

Figure 3: Proposed GPCR-mediated signaling pathway for N-acyl amino acids.
Role in Mitochondrial Uncoupling

N-acyl amino acids have been shown to act as mitochondrial uncouplers, a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to heat production instead of ATP synthesis. This has implications for cellular metabolism and thermogenesis.

Mitochondrial Uncoupling by NAAAs cluster_0 Mitochondrion cluster_1 Intermembrane Space cluster_2 Inner Mitochondrial Membrane cluster_3 Mitochondrial Matrix Protons_High High [H+] ATP_Synthase ATP Synthase Protons_High->ATP_Synthase Drives ATP synthesis NAAA_Uncoupling NAAA-mediated Proton Leak Protons_High->NAAA_Uncoupling Uncoupling ETC Electron Transport Chain ETC->Protons_High Pumps H+ ATP_Production ATP ATP_Synthase->ATP_Production Protons_Low Low [H+] NAAA_Uncoupling->Protons_Low Heat Heat NAAA_Uncoupling->Heat

References

Application Notes and Protocols for Stable Isotope-Labeled Linoleoyl Phenylalanine in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying fluxes in complex biological systems.[1] The use of molecules labeled with stable isotopes, such as ¹³C, ¹⁵N, or ²H, allows for the tracking of atoms through metabolic networks, providing a dynamic view of cellular processes. This document details the application and protocols for a novel tracer, stable isotope-labeled Linoleoyl Phenylalanine, a conjugate of the essential fatty acid linoleic acid and the essential amino acid phenylalanine. This unique tracer is designed for the simultaneous investigation of lipid and amino acid metabolism, offering a valuable tool for studying metabolic crosstalk in health and disease.

N-Linoleoyl phenylalanine is an endogenous N-acyl amine that has been identified in organisms such as Drosophila.[2] By labeling this molecule with stable isotopes, researchers can gain unprecedented insights into the integrated metabolism of its constituent parts. Potential applications span a wide range of research areas, including metabolic syndrome, oncology, and neurological disorders, where both lipid and amino acid metabolism are often dysregulated.

Putative Signaling and Metabolic Pathways

This compound, upon entering the cell, is hypothesized to be hydrolyzed into its constituent components: linoleic acid and phenylalanine. The stable isotopes incorporated into either the linoleoyl or phenylalanine moiety would then be traced through their respective metabolic pathways.

Linoleic Acid Metabolism: The labeled linoleoyl portion can be traced through various pathways of fatty acid metabolism. Linoleic acid is a precursor for the synthesis of arachidonic acid and subsequently eicosanoids, such as prostaglandins and leukotrienes, which are critical signaling molecules in inflammation.[3] It can also be incorporated into complex lipids like phospholipids, triglycerides, and cholesterol esters, or undergo β-oxidation for energy production.[4]

Phenylalanine Metabolism: The labeled phenylalanine portion can be tracked through several key metabolic routes. Phenylalanine is a precursor for the synthesis of tyrosine, which is essential for the production of neurotransmitters like dopamine and norepinephrine.[5] It is also a fundamental building block for protein synthesis.

The use of stable isotope-labeled this compound allows for the investigation of the coordination and interplay between these critical metabolic pathways.

Linoleoyl_Phenylalanine_Metabolism cluster_uptake Cellular Uptake cluster_hydrolysis Hydrolysis cluster_linoleic_acid Linoleic Acid Metabolism cluster_phenylalanine Phenylalanine Metabolism Linoleoyl_Phe Stable Isotope-Labeled This compound Hydrolysis Hydrolysis Linoleoyl_Phe->Hydrolysis Linoleic_Acid Labeled Linoleic Acid Hydrolysis->Linoleic_Acid Phenylalanine Labeled Phenylalanine Hydrolysis->Phenylalanine Arachidonic_Acid Arachidonic Acid Linoleic_Acid->Arachidonic_Acid Complex_Lipids Complex Lipids (Phospholipids, Triglycerides) Linoleic_Acid->Complex_Lipids Beta_Oxidation β-Oxidation Linoleic_Acid->Beta_Oxidation Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids Tyrosine Tyrosine Phenylalanine->Tyrosine Protein_Synthesis Protein Synthesis Phenylalanine->Protein_Synthesis Neurotransmitters Dopamine, Norepinephrine Tyrosine->Neurotransmitters

Figure 1: Putative metabolic pathways of stable isotope-labeled this compound.

Application Notes

Studying Integrated Lipid and Amino Acid Metabolism in Metabolic Diseases
  • Objective: To investigate the simultaneous alterations in fatty acid and amino acid metabolism in models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

  • Application: By tracing the fate of both the linoleoyl and phenylalanine moieties, researchers can determine how metabolic pathways are rewired in these disease states. For instance, one could quantify the flux of linoleic acid towards storage in triglycerides versus inflammatory eicosanoid production, while simultaneously measuring the rate of protein synthesis or neurotransmitter production from phenylalanine.

Elucidating Metabolic Reprogramming in Cancer
  • Objective: To understand how cancer cells utilize fatty acids and amino acids to support rapid proliferation and survival.

  • Application: Cancer cells exhibit altered metabolism. This tracer can be used to track the incorporation of linoleic acid into membrane phospholipids, which is crucial for cell structure, and the utilization of phenylalanine in protein synthesis to build the cellular machinery for growth. This can help identify metabolic vulnerabilities for therapeutic targeting.

Investigating Neurological and Neurodegenerative Disorders
  • Objective: To explore the interplay between lipid and amino acid metabolism in the brain and its relevance to diseases like Alzheimer's and Parkinson's.

  • Application: Phenylalanine is a precursor to key neurotransmitters, and lipids are fundamental components of neuronal membranes. This tracer can be used to study how disruptions in the supply and metabolism of these precursors contribute to neuronal dysfunction and degeneration.

Experimental Protocols

The general workflow for a stable isotope tracer study involves cell culture, introduction of the labeled tracer, sample collection, metabolite extraction, and analysis by mass spectrometry.[1]

Experimental_Workflow A 1. Cell Culture or In Vivo Model Preparation B 2. Introduction of Stable Isotope-Labeled This compound A->B C 3. Time-Course Sample Collection (Cells, Tissues, Biofluids) B->C D 4. Metabolite Extraction C->D E 5. Sample Derivatization (if necessary) D->E F 6. LC-MS/MS or GC-MS Analysis E->F G 7. Data Analysis: Isotopologue Distribution, Flux Calculation F->G

Figure 2: General experimental workflow for tracer studies.

Protocol 1: In Vitro Tracer Study in Cultured Cells
  • Cell Culture:

    • Culture cells of interest (e.g., hepatocytes, adipocytes, neurons) in standard growth medium to the desired confluency (typically 70-80%).

    • A minimum of three biological replicates for each condition is recommended for statistical significance.[1]

  • Isotope Labeling:

    • Prepare a labeling medium by supplementing the base medium with a known concentration of stable isotope-labeled this compound (e.g., [U-¹³C₁₈]-Linoleoyl Phenylalanine or Linoleoyl-[¹⁵N]-Phenylalanine). The concentration should be determined based on preliminary experiments to ensure sufficient labeling without causing toxicity.

    • Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer into downstream metabolites.

  • Sample Collection and Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold PBS to quench metabolic activity.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

    • Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by Mass Spectrometry:

    • Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

    • For LC-MS analysis of intact acylated amino acids and their metabolites, reversed-phase chromatography is often employed.

    • For GC-MS analysis, derivatization of the fatty acids and amino acids may be necessary to improve their volatility and chromatographic properties.

    • The mass spectrometer will be operated in a mode that allows for the detection and quantification of different isotopologues (molecules with different numbers of heavy isotopes).

  • Data Analysis:

    • Process the raw mass spectrometry data to determine the isotopic enrichment in the precursor (this compound) and its downstream metabolites.

    • Calculate the fractional contribution of the tracer to each metabolite pool.

    • Metabolic flux analysis can be performed using appropriate software to quantify the rates of metabolic pathways.

Data Presentation

Quantitative data from tracer studies should be presented in a clear and organized manner. Tables are effective for summarizing isotopic enrichment and fractional contribution data. The following are illustrative examples of how data could be presented.

Table 1: Illustrative Isotopic Enrichment of Linoleic Acid and its Metabolites in Hepatocytes

Time (hours)Linoleic Acid (M+18)Arachidonic Acid (M+18)9,10-DiHOME (M+18)
00.0%0.0%0.0%
145.2%5.1%1.2%
485.7%22.8%8.5%
892.1%45.6%15.3%
2495.3%68.2%25.9%
Data are represented as the percentage of the total pool for each metabolite that is labeled with the stable isotope (M+18 in the case of uniformly ¹³C-labeled linoleic acid). This data is hypothetical and for illustrative purposes.

Table 2: Illustrative Fractional Contribution of Phenylalanine to Protein Synthesis in Neurons

ConditionPhenylalanine (M+1)Tyrosine (M+1)Fractional Protein Synthesis Rate (%/hour)
Control50.5%35.2%0.075
Treatment A48.9%33.8%0.062
Treatment B65.3%48.7%0.115
Data represent the mole percent excess (MPE) of the ¹⁵N-labeled amino acids in the intracellular pool and the calculated fractional synthesis rate of total protein. This data is hypothetical and for illustrative purposes.

Conclusion

Stable isotope-labeled this compound represents a promising new tool for metabolic research. Its ability to simultaneously trace both lipid and amino acid pathways offers a unique advantage for studying the complex interplay of metabolism in various physiological and pathological contexts. The protocols and applications outlined in this document provide a framework for researchers to design and implement tracer studies using this novel molecule, with the potential to uncover new insights into metabolic regulation and identify novel therapeutic targets.

References

Application Notes and Protocols for the Extraction of Linoleoyl Phenylalanine from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linoleoyl-L-phenylalanine is an endogenous N-acyl amino acid (NAA) that has been identified in biological tissues, including rat brain and mouse plasma.[1] As a member of the expanding class of lipid signaling molecules, the accurate and efficient extraction of Linoleoyl phenylalanine from complex biological matrices is critical for elucidating its physiological roles, identifying its molecular targets, and exploring its therapeutic potential. This document provides detailed application notes and experimental protocols for the extraction of this compound from biological tissues, tailored for professionals in biomedical research and drug development. The methodologies described are based on established techniques for the extraction of N-acyl amino acids and other lipid mediators.

Data Presentation: Quantitative Performance of Extraction Methods for N-Acyl Amino Acids

While specific quantitative data for the extraction of this compound is limited in the literature, the following table summarizes the recovery rates achieved for structurally similar N-acyl amino acids using various extraction methods. This data serves as a valuable reference for estimating the expected efficiency of the protocols described herein.

AnalyteMatrixExtraction MethodRecovery Rate (%)Limit of Quantification (LOQ)Reference
N-Oleoyl glycineMouse Brain & PlasmaLiquid-Liquid Extraction (Chloroform/Methanol)>90%Not specified[2]
N-Oleoyl alanineMouse Brain & PlasmaLiquid-Liquid Extraction (Chloroform/Methanol)>90%Not specified[2]
Various Amino AcidsPlasmaProtein Precipitation with Acetonitrile96-106%Not specified[3]
General LipidsMarine TissueBligh & Dyer (Chloroform/Methanol/Water)Underestimates lipids >2%Not applicable[4]
General LipidsBiological TissuesFolch (Chloroform/Methanol)Considered highly efficientNot applicable[5]

Experimental Protocols

Two primary methods are recommended for the extraction of the hydrophobic molecule this compound from biological tissues: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method will depend on the sample volume, throughput requirements, and the desired purity of the final extract.

Protocol 1: Liquid-Liquid Extraction (LLE) based on the Bligh & Dyer Method

This protocol is a modification of the classic Bligh and Dyer method, which is well-suited for the extraction of lipids from aqueous samples like tissue homogenates.[5]

Materials:

  • Biological tissue (e.g., brain, liver, plasma)

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.9% NaCl solution (optional, to aid phase separation)[5]

  • Internal standard (e.g., a deuterated analog of this compound or another N-acyl amino acid)

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Homogenization:

    • Accurately weigh the frozen biological tissue (e.g., 100 mg).

    • On ice, add the tissue to a glass homogenizer with a 19-fold volume of a 2:1 (v/v) mixture of chloroform and methanol (e.g., 1.9 mL for 100 mg of tissue).[6]

    • Add the internal standard at a known concentration.

    • Homogenize thoroughly until a single-phase solution is obtained.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.25 volumes of chloroform (e.g., 0.5 mL) and mix by vortexing for 1 minute.

    • Add 0.25 volumes of deionized water or 0.9% NaCl solution (e.g., 0.5 mL) and vortex for another minute.[5]

    • Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to facilitate phase separation. Three layers will be visible: an upper aqueous methanol phase, a middle layer of precipitated protein, and a lower chloroform phase containing the lipids.

  • Lipid Extraction:

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette, avoiding the protein layer.

    • Transfer the chloroform phase to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., 100 µL of methanol or acetonitrile) for subsequent LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE, and it is amenable to automation for higher throughput.[7] A reverse-phase sorbent (e.g., C18) is suitable for retaining the nonpolar this compound.

Materials:

  • Biological tissue homogenate (prepared as in Protocol 1, step 1, but can be scaled down)

  • SPE cartridges (e.g., C18, 100 mg)

  • SPE manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Internal standard

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Prepare a tissue homogenate as described in the LLE protocol (Step 1), but after homogenization, centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the manifold.

    • Condition the cartridges by passing 2-3 mL of methanol, followed by 2-3 mL of deionized water. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the supernatant from the sample preparation step onto the conditioned SPE cartridge. A slow and steady flow rate (e.g., 1-2 mL/min) is recommended.

  • Washing:

    • Wash the cartridge with 2-3 mL of a water/methanol mixture with a low percentage of methanol (e.g., 10-20% methanol in water) to remove polar impurities.

  • Elution:

    • Elute the retained this compound from the cartridge with 2-3 mL of a nonpolar solvent like acetonitrile or a high percentage methanol solution (e.g., 90-100% methanol).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_analysis Analysis start_LLE Tissue Homogenization (Chloroform/Methanol) phase_sep Phase Separation (Addition of Chloroform & Water) start_LLE->phase_sep centrifuge_LLE Centrifugation phase_sep->centrifuge_LLE collect_LLE Collect Lower Organic Phase centrifuge_LLE->collect_LLE dry_LLE Dry Down collect_LLE->dry_LLE reconstitute_LLE Reconstitute for Analysis dry_LLE->reconstitute_LLE lcms LC-MS/MS Analysis reconstitute_LLE->lcms start_SPE Tissue Homogenate (Supernatant) condition Condition SPE Cartridge (C18) start_SPE->condition load Load Sample condition->load wash Wash (Polar Solvents) load->wash elute Elute (Nonpolar Solvents) wash->elute dry_SPE Dry Down elute->dry_SPE reconstitute_SPE Reconstitute for Analysis dry_SPE->reconstitute_SPE reconstitute_SPE->lcms

Caption: Generalized experimental workflow for the extraction of this compound.

Putative Signaling Pathway for N-Acyl Amino Acids

N-acyl amino acids are known to interact with G protein-coupled receptors (GPCRs).[8] The binding of an NAA like this compound to its receptor can initiate a downstream signaling cascade.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAA This compound (NAA) GPCR G Protein-Coupled Receptor (GPCR) NAA->GPCR Binds G_protein G Protein GPCR->G_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: A putative signaling pathway for N-acyl amino acids via a G protein-coupled receptor.

References

Application Notes and Protocols: Investigating the Effects of Linoleoyl Phenylalanine on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl phenylalanine is a lipoamino acid that combines linoleic acid, an essential omega-6 fatty acid, with the amino acid phenylalanine. While the primary applications of similar compounds are often in dermatology for skin lightening and conditioning, the distinct metabolic fates of its constituent parts—fatty acids and amino acids—warrant an investigation into its effects on cellular bioenergetics, particularly mitochondrial respiration.

Mitochondria are central to cellular metabolism, and alterations in their function are implicated in a wide array of pathologies. The potential for this compound to be hydrolyzed into linoleic acid and phenylalanine intracellularly suggests it could influence mitochondrial function in several ways. Linoleic acid can be a substrate for β-oxidation, fueling the electron transport chain (ETC), while high concentrations of phenylalanine have been reported to impair mitochondrial bioenergetics and induce apoptosis.[1][2]

These application notes provide a comprehensive framework for researchers to assess the impact of this compound on mitochondrial respiration using two primary methodologies: cell-based assays with the Seahorse XFe96 Analyzer and high-resolution respirometry with isolated mitochondria.

Hypothetical Signaling Pathway and Mechanism of Action

It is hypothesized that this compound is transported into the cell and subsequently cleaved by cellular enzymes into linoleic acid and phenylalanine. Linoleic acid can then be activated to linoleoyl-CoA and enter the mitochondria to undergo β-oxidation, providing FADH₂ and NADH to the electron transport chain, thereby potentially increasing respiration. Conversely, an accumulation of phenylalanine could potentially inhibit complexes of the ETC or other mitochondrial processes, leading to a decrease in respiratory function.[2] The net effect on mitochondrial respiration may therefore be dose- and cell-type-dependent.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_mito Mitochondrion Linoleoyl Phenylalanine_ext Linoleoyl Phenylalanine Linoleoyl Phenylalanine_int Linoleoyl Phenylalanine Linoleoyl Phenylalanine_ext->Linoleoyl Phenylalanine_int Transport Enzymatic Cleavage Enzymatic Cleavage Linoleoyl Phenylalanine_int->Enzymatic Cleavage Linoleic Acid Linoleic Acid Beta-Oxidation β-Oxidation Linoleic Acid->Beta-Oxidation Transport Phenylalanine Phenylalanine Inhibition Potential Inhibition Phenylalanine->Inhibition Enzymatic Cleavage->Linoleic Acid Enzymatic Cleavage->Phenylalanine ETC Electron Transport Chain (Complexes I-IV) Beta-Oxidation->ETC NADH, FADH₂ ATP Synthase ATP Synthase (Complex V) ETC->ATP Synthase Proton Gradient ATP ATP ATP Synthase->ATP Inhibition->ETC

Caption: Hypothetical mechanism of this compound in the cell.

Data Presentation: Hypothetical Results

The following tables present hypothetical data from the described experimental protocols to illustrate the potential effects of this compound on mitochondrial respiration.

Table 1: Hypothetical Data from Seahorse XFe96 Mito Stress Test in Cultured Human Melanocytes

ParameterVehicle ControlThis compound (10 µM)This compound (100 µM)
Basal Respiration (pmol O₂/min) 100 ± 8125 ± 1080 ± 7
ATP Production (pmol O₂/min) 75 ± 695 ± 855 ± 5
Maximal Respiration (pmol O₂/min) 250 ± 20300 ± 25150 ± 12
Spare Respiratory Capacity (%) 150 ± 15140 ± 1287.5 ± 10
Proton Leak (pmol O₂/min) 25 ± 330 ± 425 ± 3
Non-Mitochondrial Respiration (pmol O₂/min) 10 ± 210 ± 210 ± 2

Table 2: Hypothetical Data from High-Resolution Respirometry in Isolated Murine Liver Mitochondria

Substrate/Inhibitor StateVehicle Control (pmol O₂/s/mg protein)This compound (50 µM) (pmol O₂/s/mg protein)
Pyruvate & Malate (Complex I-linked LEAK) 15 ± 1.514 ± 1.2
ADP (Complex I-linked OXPHOS) 80 ± 775 ± 6
Succinate (Complex I & II-linked OXPHOS) 150 ± 12180 ± 15
Oligomycin (LEAK) 20 ± 222 ± 2.5
FCCP (ETS Capacity) 180 ± 18210 ± 20
Rotenone (Complex II-linked ETS) 100 ± 9135 ± 11
Antimycin A (Residual Oxygen Consumption) 5 ± 0.55 ± 0.5

Experimental Protocols

Protocol 1: Cell-Based Mitochondrial Respiration Assay using a Seahorse XFe96 Analyzer

This protocol outlines the measurement of the oxygen consumption rate (OCR) in live cells treated with this compound using the Seahorse XF Cell Mito Stress Test.[3]

Workflow Diagram

A Seed cells in XF microplate C Prepare assay medium +/- this compound D Wash and replace medium in cell plate A->D B Hydrate sensor cartridge in calibrant E Load injection ports with: 1. Oligomycin 2. FCCP 3. Rotenone/Antimycin A C->D F Calibrate Seahorse Analyzer D->F Incubate G Run Mito Stress Test E->G Load cartridge F->G Load cell plate H Analyze OCR data G->H

Caption: Workflow for the Seahorse XF Mito Stress Test.

Materials:

  • Seahorse XFe96 Analyzer and consumables (cell culture microplates, sensor cartridges, calibrant)

  • Cell line of interest (e.g., human primary epidermal melanocytes, B16-F10 melanoma cells, HepG2 hepatocytes)

  • Complete cell culture medium

  • Seahorse XF Base Medium

  • Supplements: glucose, pyruvate, glutamine

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • CO₂ and non-CO₂ incubators at 37°C

Procedure:

  • Day 1: Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve 80-90% confluency on the day of the assay. Include wells for background correction (no cells). Incubate overnight in a 37°C, 5% CO₂ incubator.

  • Day 1: Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.

  • Day 2: Cell Treatment and Assay Preparation: a. Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4. b. Prepare treatment media by adding the desired concentrations of this compound and the vehicle control to the assay medium. c. Remove the cell plate from the incubator. Wash the cells twice with the warmed assay medium. d. Add the final volume of the appropriate treatment medium to each well. e. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour before the assay.

  • Day 2: Prepare Injection Reagents: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions. Load the appropriate volumes into the injection ports of the sensor cartridge.

  • Day 2: Run Assay: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Replace the calibrant plate with the cell culture plate. c. Run the Mito Stress Test protocol. The instrument will measure OCR at baseline and after the sequential injection of the mitochondrial modulators.[4]

  • Data Analysis: After the run, normalize OCR data to cell number or protein concentration. Analyze the data using Seahorse Wave software to determine the key parameters of mitochondrial function as listed in Table 1.

Protocol 2: High-Resolution Respirometry with Isolated Mitochondria

This protocol provides a method to assess the direct effects of this compound on the respiratory function of isolated mitochondria using an Oroboros O2k or similar high-resolution respirometer.

Workflow Diagram

cluster_suit Example SUIT Protocol A Isolate mitochondria from tissue/cells B Determine mitochondrial protein concentration A->B D Add isolated mitochondria to chambers B->D C Calibrate respirometer and add respiration medium C->D E Run Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol D->E F Analyze respiratory flux E->F S1 Pyruvate + Malate S2 ADP S1->S2 S3 Succinate S2->S3 S4 Oligomycin S3->S4 S5 FCCP S4->S5 S6 Rotenone S5->S6 S7 Antimycin A S6->S7

Caption: Workflow for High-Resolution Respirometry SUIT protocol.

Materials:

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Fresh tissue (e.g., mouse liver, skeletal muscle) or cultured cells

  • Mitochondria isolation buffers

  • Respiration medium (e.g., MiR05)

  • Substrates: Pyruvate, Malate, Succinate, ADP

  • Inhibitors: Oligomycin, Rotenone, Antimycin A

  • Uncoupler: Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP)

  • This compound stock solution

  • Protein assay kit (e.g., BCA)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue or cultured cells using differential centrifugation. A detailed protocol for isolation from mouse skeletal muscle can be adapted for this purpose.[5] Keep the mitochondrial preparation on ice and use it within 4 hours.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

  • Respirometer Setup: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add pre-warmed respiration medium to the chambers and allow the signal to stabilize.

  • Assay Protocol: a. Add a known amount of mitochondrial protein (e.g., 0.1-0.2 mg/mL) to each chamber. b. Add the vehicle or this compound to the respective chambers and incubate for a short period if pre-incubation is desired. c. Perform a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol to interrogate different aspects of the electron transport system.[6] A common SUIT protocol involves the sequential addition of: i. Pyruvate & Malate: To measure Complex I-linked LEAK respiration. ii. ADP: To measure Complex I-linked oxidative phosphorylation (OXPHOS) capacity. iii. Succinate: To induce Complex I & II-linked OXPHOS. iv. Oligomycin: To inhibit ATP synthase and determine LEAK respiration in the presence of substrates. v. FCCP (titration): To uncouple respiration and determine the maximum capacity of the electron transport system (ETS). vi. Rotenone: To inhibit Complex I and assess Complex II-linked ETS capacity. vii. Antimycin A: To inhibit Complex III and measure residual oxygen consumption.

  • Data Analysis: Record the oxygen consumption rates (flux) after each addition. Normalize the data to the mitochondrial protein content. Compare the respiratory rates between the vehicle control and this compound-treated mitochondria at each step of the SUIT protocol to identify specific effects on different respiratory states and complexes.

References

Application Notes and Protocols: Linoleoyl Phenylalanine in Skin Lightening Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linoleoyl phenylalanine, commercially known as Undecylenoyl Phenylalanine (e.g., Sepiwhite™ MSH), is a lipoamino acid derived from phenylalanine, an essential amino acid involved in melanogenesis. It is recognized as a potent skin lightening and brightening agent suitable for various skin types and ethnicities. Its unique mechanism of action, which involves antagonizing the α-melanocyte-stimulating hormone (α-MSH), distinguishes it from many traditional skin lightening agents that primarily inhibit the tyrosinase enzyme directly. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism, efficacy data, and detailed protocols for in vitro evaluation.

Mechanism of Action

The primary mechanism by which this compound exerts its skin lightening effect is through the antagonism of the α-melanocyte-stimulating hormone (α-MSH) receptor, known as the Melanocortin 1 Receptor (MC1R).

  • Competitive Binding : In the melanogenesis cascade, α-MSH, a hormone produced in response to stimuli like UV radiation, binds to the MC1R on the surface of melanocytes. This binding event initiates a downstream signaling pathway. This compound acts as a competitive antagonist, blocking α-MSH from binding to the MC1R.

  • Inhibition of cAMP Pathway : The activation of MC1R by α-MSH typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing α-MSH binding, this compound inhibits this rise in cAMP.

  • Downregulation of MITF : The cAMP pathway activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenic gene expression. By halting the initial signal, this compound prevents the upregulation of MITF.

  • Reduced Tyrosinase Expression : MITF directly promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome tautomerase (DCT). With reduced MITF levels, the synthesis of these enzymes is suppressed. Tyrosinase is the rate-limiting enzyme in melanin production.

By intervening at the very beginning of the hormonal signaling cascade, this compound effectively reduces the production of melanin, leading to a visible skin lightening effect.

Melanogenesis_Inhibition cluster_outside Extracellular Space cluster_cell Melanocyte alpha_MSH α-MSH MC1R MC1R (Receptor) alpha_MSH->MC1R Binds LP Linoleoyl Phenylalanine LP->MC1R Competitively Blocks AC Adenylate Cyclase MC1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Upregulates Tyrosinase Tyrosinase (Enzyme) MITF->Tyrosinase Promotes Transcription Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

Efficacy Data

Quantitative data from clinical studies demonstrates the efficacy of this compound in reducing hyperpigmentation.

Table 1: Clinical Efficacy of 2% Undecylenoyl Phenylalanine for Melasma *A 12-week, double-blind, vehicle-controlled study involving 40

Troubleshooting & Optimization

Improving the solubility of Linoleoyl phenylalanine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Linoleoyl Phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound is a lipoamino acid, a class of molecules known for their amphiphilic nature.[1] Its structure consists of two main parts: a highly hydrophobic (lipophilic) linoleoyl fatty acid chain and the amino acid phenylalanine, which itself has a hydrophobic phenyl ring.[1][2] This large, nonpolar portion of the molecule dominates its physicochemical properties, leading to very limited solubility in polar solvents like water.[1] Molecules with these characteristics are often described as "grease-ball" molecules.[3]

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[4][5] The optimal choice depends on the specific experimental requirements and intended application. Key strategies include:

  • pH Adjustment: Modifying the pH of the solution can ionize the carboxylic acid or amino group, increasing solubility.[2][6]

  • Use of Co-solvents: Adding water-miscible organic solvents can increase the solubility of hydrophobic compounds.[2][6]

  • Surfactants and Micelle Formation: Surfactants can form micelles that encapsulate the hydrophobic molecule, increasing its apparent solubility in water.[6][7]

  • Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity that can encapsulate the nonpolar parts of this compound, while the hydrophilic exterior improves water solubility.[2][8]

  • Lipid-Based Formulations: Techniques like forming microemulsions or self-emulsifying drug delivery systems (SEDDS) are effective for highly lipophilic compounds.[6][9]

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale increases the surface area, which can significantly improve the dissolution rate and saturation solubility.[9][10][11]

Q3: How does pH affect the solubility of this compound?

Like other amino acid derivatives, this compound has ionizable groups: a carboxylic acid and an amino group.[2][7] At its isoelectric point (pI), the net charge is zero, leading to minimal aqueous solubility due to strong intermolecular interactions.[2] Adjusting the pH away from the pI—at least 2 units above or below—will ensure the molecule carries a net negative (at higher pH) or positive (at lower pH) charge.[2] This ionization increases interaction with polar water molecules, thereby enhancing solubility.[12]

Q4: Can I use co-solvents, and which ones are recommended?

Yes, co-solvents are a common strategy.[2][6] Water-miscible organic solvents like ethanol, propylene glycol, or dimethyl sulfoxide (DMSO) can be used.[2] These solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic this compound molecule to dissolve. However, it is crucial to consider the compatibility of the co-solvent with the intended application (e.g., cell-based assays, in vivo studies) and to always run a vehicle control to assess the impact of the solvent alone.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution Citation
Compound precipitates out of solution after initial dissolution. The solution is supersaturated, or the pH has shifted towards the isoelectric point (pI).Determine the pI of your compound and ensure the working pH is at least 2 units away. If using a co-solvent, you may have added too much aqueous buffer too quickly; try a slower addition or a different solvent system.[2]
A cloudy solution or fine suspension forms instead of a clear solution. The compound is forming insoluble aggregates or has reached its solubility limit.Try gentle warming (not exceeding 40°C) or sonication to aid dissolution. Consider particle size reduction techniques or formulating the compound into a nanosuspension.[2][4]
The chosen surfactant is not effective or interferes with my assay. The surfactant's Critical Micelle Concentration (CMC) may not be optimal, or the surfactant itself interacts with assay components.Select a different type of surfactant (e.g., non-ionic vs. ionic). Ensure the surfactant concentration is above its CMC. Non-ionic surfactants are often less disruptive to biological assays.[13]
Cyclodextrin complexation does not significantly improve solubility. The type of cyclodextrin or the complexation method may be inappropriate. The stoichiometry of the complex may be incorrect.β-cyclodextrin is often suitable for molecules with phenyl rings. Experiment with different cyclodextrin derivatives (e.g., HP-β-CD) which have higher aqueous solubility. Use a method like co-precipitation or kneading to ensure efficient complex formation.[2][8][14]
Organic solvent is incompatible with the experimental model (e.g., cell culture). High concentrations of organic solvents like DMSO or ethanol can be toxic to cells.Reduce the final concentration of the organic solvent to a non-toxic level (e.g., <0.5% DMSO). Alternatively, explore solvent-free methods like pH adjustment, cyclodextrin complexation, or lipid-based nanoparticle formulations.

Data Presentation: Solubility of Related Compounds

Table 1: Quantitative Solubility of L-Phenylalanine in Various Aqueous Solutions at 298.15 K (25°C)

Solvent SystemMole Fraction of AlcoholSolubility (g/L)
Water0.000~29.6
Ethanol-Water0.231~6.6
Methanol-Water0.301~9.9

Data adapted from studies on L-phenylalanine, which serves as a structural analogue. The presence of the linoleoyl chain will drastically reduce these values in aqueous systems.[1][15]

Table 2: Qualitative Impact of Enhancement Strategies on this compound Solubility

StrategyExpected Impact on Aqueous SolubilityKey Considerations
pH Adjustment Moderate to High IncreaseEffective only if the final application can tolerate a non-neutral pH.
Co-solvents Moderate IncreasePotential for solvent toxicity in biological systems.
Surfactants High IncreasePotential for assay interference and cytotoxicity.
Cyclodextrins High IncreaseRequires optimization of cyclodextrin type and complexation method.
Nanoparticles Very High IncreaseRequires specialized formulation equipment and characterization.

Visualizations: Workflows and Mechanisms

G Fig 1. Decision workflow for selecting a solubility enhancement strategy. start Start: this compound (Poorly Soluble) q1 Is the final application sensitive to pH? start->q1 ph_adjust Strategy: pH Adjustment (Adjust pH > 2 units from pI) q1->ph_adjust No q2 Can the system tolerate organic solvents? q1->q2 Yes end Proceed to Formulation ph_adjust->end cosolvent Strategy: Co-solvents (e.g., Ethanol, DMSO) q2->cosolvent Yes q3 Is potential assay interference acceptable? q2->q3 No cosolvent->end surfactant Strategy: Surfactants (Micellar Solubilization) q3->surfactant Yes complexation Strategy: Cyclodextrin Complexation q3->complexation No nanotech Strategy: Nanoparticle Formulation q3->nanotech Alternative surfactant->end complexation->end nanotech->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Caption: Mechanism of cyclodextrin-based solubility enhancement.

Key Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol outlines the steps to determine the solubility of this compound at various pH values.[2]

Materials:

  • This compound (powdered)

  • Buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.[2]

  • Vials, constant temperature shaker, centrifuge.

  • Analytical method for quantification (e.g., HPLC-UV).

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at a fixed ionic strength covering the desired pH range.[2]

  • Sample Preparation: Add an excess amount of powdered this compound to a vial containing a known volume of each buffer. Ensure enough solid is present to maintain a saturated solution.[2]

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1][2]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.[2]

  • Quantification: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.[1]

  • Data Analysis: Plot the measured solubility (often on a logarithmic scale) against the final measured pH of each solution to generate the pH-solubility profile.[2]

Protocol 2: Solubility Enhancement using Cyclodextrin (Co-precipitation Method)

This protocol describes forming an inclusion complex between this compound and a cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin).[2]

Materials:

  • This compound

  • β-cyclodextrin or a derivative (e.g., HP-β-cyclodextrin)

  • Deionized water

  • Suitable organic solvent (e.g., ethanol)

  • Stirring plate, filtration apparatus, lyophilizer (optional).

Methodology:

  • Dissolution: In separate containers, dissolve the cyclodextrin in water (gentle warming can be used) and dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.[2]

  • Complexation: While constantly stirring, slowly add the this compound solution to the aqueous cyclodextrin solution. A 1:1 molar ratio is a common starting point.

  • Precipitation/Equilibration: Continue stirring the mixture for an extended period (e.g., 24 hours) at a constant temperature to allow for complex formation and equilibration. The organic solvent can be slowly evaporated during this time.

  • Isolation: Isolate the resulting solid complex. This can be done by cooling the solution to induce precipitation, followed by filtration. Alternatively, the entire mixture can be freeze-dried (lyophilized) to obtain a solid powder of the complex.[16]

  • Solubility Assessment: Determine the aqueous solubility of the newly formed complex using Protocol 1 (using water or a single buffer) to confirm enhancement.

References

Preventing degradation of Linoleoyl phenylalanine in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of Linoleoyl Phenylalanine in experimental setups. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation?

This compound is a lipoamino acid, a molecule where a fatty acid (linoleic acid) is linked to an amino acid (phenylalanine). Its susceptibility to degradation stems from its two primary components:

  • Linoleyl Chain: The linoleic acid portion contains two double bonds, making it highly prone to oxidation. This process can be initiated by exposure to oxygen, light, heat, and trace metal ions.

  • Phenylalanine Moiety: The amino acid part can also degrade, particularly under conditions of oxidative stress.[1][2][3]

Q2: What are the primary signs of this compound degradation?

Degradation can be observed through:

  • Physical Changes: A yellowish tint, changes in the viscosity of solutions, or the emergence of an off-odor can indicate oxidation.

  • Analytical Changes: When analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the appearance of new peaks or a decrease in the area of the main compound peak suggests degradation.

  • Loss of Biological Activity: As the chemical structure is altered by degradation, you may observe inconsistent results or a complete loss of the compound's biological activity in your experiments.

Q3: What are the optimal storage conditions for this compound?

To ensure long-term stability, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is best to store this compound at -20°C or, ideally, at -80°C.

  • Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect the compound from light by using amber-colored glass vials or by wrapping the container in aluminum foil.

  • Form: It is advisable to store this compound as a solution in a high-purity, deoxygenated organic solvent rather than as a dry powder, which can be more susceptible to oxidation.

  • Container: Always use glass containers with Teflon-lined caps to prevent contamination from plasticizers that can leach from plastic tubes.

Q4: What are suitable solvents for preparing and storing this compound solutions?

High-purity, peroxide-free organic solvents are recommended. Commonly used solvents include:

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

It is crucial to use solvents of the highest purity to avoid introducing contaminants that could catalyze degradation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent HPLC/GC results or appearance of unexpected peaks. Degradation of this compound due to improper handling or storage. The amide bond can be susceptible to hydrolysis under acidic or basic conditions.Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, under an inert atmosphere, and protected from light. Check Solvent Quality: Use high-purity, peroxide-free solvents for all solutions. pH Control: Maintain a neutral pH for aqueous buffers used in experiments, as acidic or basic conditions can promote hydrolysis.[4][5][6] Forced Degradation Analysis: If degradation is suspected, perform a forced degradation study to identify potential degradation products and their retention times in your analytical method.
Broad or tailing peaks in HPLC analysis. Suboptimal chromatographic conditions for a lipophilic compound.Optimize Mobile Phase: Ensure the percentage of the organic solvent (e.g., acetonitrile or methanol) is sufficient for proper elution and good peak shape. Adjust pH: For reversed-phase HPLC, adjusting the pH of the aqueous component of the mobile phase can improve peak shape. Column Selection: Consider using a column specifically designed for lipid analysis or a C18 column with high carbon load.
Loss of biological activity in assays. Degradation of the compound leading to inactive byproducts.Confirm Compound Integrity: Before conducting biological assays, verify the purity and integrity of your this compound stock solution using a suitable analytical method like HPLC. Prepare Fresh Solutions: Prepare fresh solutions for each experiment from a properly stored stock to minimize the impact of degradation over time. Include Positive Controls: Use a stable, known agonist/antagonist for your target in parallel to ensure the assay is performing correctly.

Quantitative Data Summary

Table 1: Factors Affecting the Stability of the Linoleyl Moiety (based on Linoleic Acid studies)

Parameter Condition Effect on Stability Reference
Temperature 5°C to 40°COxidation rate increases with temperature.[7]
Oxygen Presence of airPromotes autoxidation.[8]
Light UV irradiationCan accelerate photodegradation.[9]
Antioxidants e.g., Cysteine, TryptophanCan suppress photodegradation.[9]

Table 2: Factors Affecting the Stability of the Phenylalanine Moiety

Parameter Condition Effect on Stability Reference
Oxidative Stress Presence of reactive oxygen speciesCan lead to the formation of various tyrosine isomers and other degradation products.[1][3][10]
pH Acidic or alkalineCan influence the rate of degradation, especially in the presence of other reactive species.[4]
Storage Temperature Room temperature vs. frozenSignificant degradation observed at room temperature over time.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to develop a stability-indicating analytical method.[12][13][14][15][16][17][18][19]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period, as recommended by ICH Q1B guidelines.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or HPLC-MS method to identify and quantify degradation products.

Protocol 2: HPLC-UV Method for Stability Analysis of this compound

Objective: To quantify the amount of intact this compound and detect the presence of degradation products.

Methodology:

  • Chromatographic System: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point could be 80:20 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm or 254 nm, where the phenyl group of phenylalanine absorbs.[9][20][21]

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways of this compound

This compound belongs to the class of N-acyl amino acids, which are known to act as signaling molecules, often interacting with G-protein coupled receptors (GPCRs). While the specific receptors for this compound are still under investigation, similar molecules like N-arachidonoyl glycine (NAGly) and oleoylethanolamide (OEA) are known to interact with receptors such as GPR18, GPR55, and PPAR-α.[1][3][7][8][10][12][13][14][15][22][23][24][25][26][27][28][29][30][31] The diagram below illustrates a potential signaling pathway for an N-acyl amino acid.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Linoleoyl_Phe This compound GPCR GPCR (e.g., GPR18/GPR55) Linoleoyl_Phe->GPCR Binding G_Protein Gαi/o or Gαq/11 GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase / PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP / IP3, DAG) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling (e.g., PKA, PKC, Ca2+ release) Second_Messenger->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Leads to Experimental_Workflow Start Obtain Linoleoyl Phenylalanine Storage Store at -20°C to -80°C under inert gas, protected from light Start->Storage Prep Prepare stock solution in high-purity anhydrous solvent Storage->Prep QC1 Initial QC Analysis (HPLC/LC-MS) Prep->QC1 Experiment Use in Experiment (Control pH, Temp, Light) QC1->Experiment QC2 Post-Experiment QC (Analyze sample stability) Experiment->QC2 Data Analyze Data QC2->Data Troubleshoot Troubleshoot if degradation is observed Data->Troubleshoot Degradation? End Conclusion Data->End No Degradation Troubleshoot->Storage

References

Technical Support Center: Linoleoyl Phenylalanine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Linoleoyl Phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound stem from its unique chemical structure, which combines a large, lipophilic, and easily oxidizable linoleoyl chain with a polar amino acid head. Key difficulties include:

  • Analyte Stability: The polyunsaturated linoleoyl group is highly susceptible to oxidation, which can occur during sample collection, storage, extraction, and analysis. This degradation can lead to an underestimation of the true concentration.

  • Extraction Efficiency and Selectivity: Due to its amphiphilic nature, efficiently extracting this compound from complex biological matrices like plasma or tissue while minimizing co-extraction of interfering lipids and phospholipids is challenging.

  • Matrix Effects: Co-eluting lipids and other matrix components can significantly suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2][3][4][5]

  • Chromatographic Performance: The long lipid chain can cause poor peak shape and retention time variability on standard reversed-phase columns if the mobile phase composition is not optimized.

Q2: What is the recommended analytical technique for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound in biological samples.[6][7][8][9][10][11][12] This technique offers high selectivity to distinguish the analyte from a complex background and high sensitivity to detect low endogenous concentrations.

Q3: Is derivatization required for the analysis of this compound?

A3: Derivatization is generally not necessary for the LC-MS/MS analysis of this compound. The molecule can be readily ionized using electrospray ionization (ESI). Avoiding derivatization simplifies the sample preparation process and eliminates a potential source of variability.[9][11][13][14][15]

Q4: What type of internal standard should be used for accurate quantification?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N on the phenylalanine moiety or deuterium on the linoleoyl chain). A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, enabling the most accurate correction for analytical variability. If a stable isotope-labeled standard is unavailable, a close structural analog with a different chain length (e.g., N-oleoyl-phenylalanine) can be used, but it may not compensate for matrix effects as effectively.[7]

Troubleshooting Guides

Problem 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Analyte Degradation (Oxidation) Ensure all solvents are of high purity and degassed.[16] During sample preparation, flush samples with an inert gas like argon or nitrogen to prevent oxidation of the linoleoyl chain.[16] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[16] Store samples at -80°C and avoid repeated freeze-thaw cycles.
Inefficient Extraction The choice of extraction solvent is critical. A common and effective method for N-acyl amino acids is liquid-liquid extraction using a chloroform:methanol mixture.[6] Solid-phase extraction (SPE) can also be used for purification and to improve recovery rates.[17] Optimize the solvent system and pH to ensure efficient partitioning of the amphiphilic analyte.
Poor Ionization in MS Source Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). For N-acyl amino acids, negative ion mode using Multiple Reaction Monitoring (MRM) often provides good sensitivity.[6] Adjust the mobile phase pH with additives like ammonium acetate or formic acid to promote the formation of the desired ion.[6]
Instrument Contamination Run a system suitability test with a pure standard to confirm instrument performance. If the standard also shows a low signal, clean the mass spectrometer's ion source.
Problem 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Automate sample preparation steps where possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Use a stable isotope-labeled internal standard and add it at the very beginning of the sample preparation process to account for variability.[7]
Matrix Effects Matrix effects can vary significantly between different samples and even different lots of the same biological matrix.[4] To assess matrix effects, compare the analyte response in a post-extraction spiked sample to the response in a neat solution.[3] If significant matrix effects are present, improve the sample cleanup procedure (e.g., by using a more selective SPE sorbent) or use a matrix-matched calibration curve.
Analyte Instability in Autosampler Long-chain N-acyl amino acids may be unstable in the autosampler over extended periods. Keep the autosampler temperature low (e.g., 4°C) and limit the run time of the analytical batch.
Problem 3: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
Possible Cause Troubleshooting Step
Incompatible Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column. Reconstitute the final extract in a solvent that is compatible with the initial mobile phase conditions.
Suboptimal Mobile Phase For reversed-phase chromatography of lipophilic molecules, ensure a sufficient percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase to achieve proper elution and good peak shape. Optimize the gradient elution profile. The pH of the mobile phase can also influence peak shape; experiment with additives like formic acid or ammonium acetate.[6]
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or diluting the sample.
Column Degradation Poor peak shape can indicate a problem with the analytical column (e.g., a void or contamination). Try flushing the column or replacing it if the problem persists.

Data Presentation

The following tables present representative quantitative data for a closely related long-chain N-acyl amino acid, N-oleoyl alanine, which can serve as a benchmark for method validation of this compound quantification.

Table 1: Intra- and Interday Bias and Precision for N-oleoyl alanine Quantification [6]

AnalyteQuality Control LevelIntraday Bias (%)Interday Bias (%)Intraday Precision (%CV)Interday Precision (%CV)
N-oleoyl alanineLow (LQC)±19±181516
Medium (MQC)±10±111113
High (HQC)±12±121113

Table 2: Recovery of Representative Lipid Classes Using Different Extraction Methods

Lipid ClassSPE Recovery (%)[18]
Phosphatidylcholine (PC)95-105
Lysophosphatidylcholine (LPC)90-110
Phosphatidylethanolamine (PE)85-100
Triacylglycerol (TG)70-90
Free Fatty Acids (FFA)80-95

Note: This data is for general lipid classes and recovery for this compound may vary. It is crucial to determine the specific recovery for the analyte during method development.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound, adapted from a validated protocol for N-oleoyl alanine.[6]

1. Sample Preparation: Liquid-Liquid Extraction

  • Materials:

    • Biological sample (e.g., plasma, brain homogenate)

    • Stable isotope-labeled internal standard (e.g., N-linoleoyl-d4-phenylalanine)

    • Chloroform:Methanol (2:1, v/v) with an antioxidant (e.g., 0.005% BHT)

    • 0.9% NaCl solution

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 100 µL of plasma or brain homogenate, add 10 µL of the internal standard solution.

    • Add 500 µL of ice-cold Chloroform:Methanol (2:1).

    • Vortex vigorously for 1 minute.

    • Add 125 µL of 0.9% NaCl solution.

    • Vortex again for 1 minute.

    • Centrifuge at 3,000 rpm at 4°C for 10 minutes to separate the phases.

    • Carefully transfer the lower organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • HPLC Conditions (Representative):

    • Column: C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Mass Spectrometry Parameters (Representative):

    • Ionization Mode: Negative ESI

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by direct infusion of a standard solution of this compound and the internal standard. The precursor ion will be [M-H]⁻. Characteristic product ions often result from fragmentation of the amide bond or the linoleoyl chain.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma or Tissue) add_is Spike with Internal Standard sample->add_is extract Liquid-Liquid Extraction (e.g., Chloroform:Methanol) add_is->extract phase_sep Phase Separation (Centrifugation) extract->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Evaporate to Dryness (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitute in Initial Mobile Phase dry_down->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (Negative ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Experimental Workflow for this compound Quantification

troubleshooting_low_signal cluster_instrument Instrument Issue cluster_sample Sample Issue start Low or No Analyte Signal check_standard Analyze Pure Standard start->check_standard instrument_ok Signal OK? check_standard->instrument_ok No Signal check_stability Review Sample Handling (Storage, Antioxidants) check_standard->check_stability Signal OK clean_ms Clean MS Source & Optimize Parameters instrument_ok->clean_ms No check_lc Check LC System (Leaks, Column) clean_ms->check_lc check_extraction Optimize Extraction (Solvent, pH) check_stability->check_extraction

Troubleshooting Logic for Low Analyte Signal

References

Technical Support Center: Optimizing Dosage for Linoleoyl Phenylalanine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of linoleoyl phenylalanine for in vivo studies. The information is presented in a question-and-answer format, addressing potential issues and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in topical in vivo studies?

A1: Direct in vivo dosage data for this compound is limited in publicly available literature. However, based on studies of the structurally similar compound, undecylenoyl phenylalanine, a starting concentration of 1% to 2% in a suitable vehicle is recommended for topical application.[1][2][3][4] One study demonstrated that a 1% concentration of undecylenoyl phenylalanine, when combined with 5% niacinamide, was effective in reducing hyperpigmentation.[1] For linoleic acid, the fatty acid component of this compound, effective concentrations for skin lightening in vivo have been reported to range from 0.1% in a liposomal formulation to as high as 10% in a non-liposomal hydrogel.[5][6][7] Therefore, a dose-response study starting from 0.5% and escalating to 2.5% or 5% could be appropriate to determine the optimal concentration for this compound.

Q2: What is the mechanism of action of this compound in skin lightening?

A2: this compound is believed to function as a skin-lightening agent primarily by acting as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3][4] It competitively binds to the melanocortin 1 receptor (MC1R) on melanocytes, thereby blocking the downstream signaling cascade that leads to the synthesis of melanin.[3] This inhibition of melanogenesis results in a reduction of skin pigmentation.

Q3: What are suitable animal models for in vivo studies of this compound?

A3: Brownish or dark-skinned guinea pigs are a commonly used and relevant animal model for studying UV-induced hyperpigmentation and the efficacy of skin-lightening agents.[5][8] Their skin response to UV radiation and the subsequent pigmentation process share similarities with human skin. Mice, particularly C57BL/6, are also utilized in skin pigmentation research.[9] The choice of animal model should be based on the specific research question and the endpoints being evaluated.

Q4: How can the efficacy of this compound be assessed in vivo?

A4: The efficacy of topical skin-lightening agents can be evaluated using both non-invasive and histological methods. Non-invasive techniques include:

  • Mexameter® measurements: To quantify changes in melanin and erythema levels in the skin.[10][11]

  • Chromameter or colorimeter readings: To measure changes in skin color and brightness (L* value).[11]

  • Visual scoring: By trained observers to assess the degree of pigmentation using a standardized scale.[11]

  • Digital photography: To document and compare changes in pigmentation over time.

Histological analysis of skin biopsies can be performed at the end of the study to:

  • Quantify melanin content using stains like Fontana-Masson.

  • Assess the number and morphology of melanocytes.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Skin Irritation (Erythema, Edema) - High concentration of the active ingredient.- Unsuitable vehicle or excipients.- Sensitivity of the animal model.- Perform a preliminary dose-range finding study to determine the maximum non-irritating concentration.- Evaluate the irritancy of the vehicle alone.- Consider using a more biocompatible vehicle (e.g., a well-tolerated hydrogel or emulsion).- Reduce the frequency of application.- If irritation persists, consider an alternative animal model.
Formulation Instability (Phase Separation, Crystallization) - Incompatibility of ingredients.- Improper manufacturing process (e.g., incorrect temperature or mixing speed).- Inadequate preservation.- Conduct pre-formulation studies to ensure the compatibility of all excipients.- Optimize the manufacturing process, paying close attention to critical parameters like temperature and homogenization speed.- Ensure the formulation is adequately preserved to prevent microbial growth, which can affect stability.- Store the formulation under appropriate conditions (e.g., protected from light and extreme temperatures).
Inconsistent or No Efficacy - Insufficient dosage or poor skin penetration.- Ineffective vehicle for drug delivery.- Variability in the animal model's pigmentation response.- Insufficient duration of the study.- Increase the concentration of this compound, if no irritation is observed.- Optimize the formulation to enhance skin penetration (e.g., by using penetration enhancers or a liposomal delivery system).[5][6][7]- Ensure a sufficient number of animals per group to account for biological variability.- Extend the duration of the treatment period, as skin lightening effects can be gradual.
High Variability in Results - Inconsistent application of the topical formulation.- Variations in the induction of hyperpigmentation.- Animal stress affecting physiological responses.- Standardize the application procedure, ensuring a consistent amount of formulation is applied to the same skin area each time.- Use a well-controlled method for inducing hyperpigmentation (e.g., a calibrated UV lamp).- Acclimatize animals to the experimental procedures to minimize stress. Handle animals gently and consistently.

Quantitative Data Summary

The following table summarizes the effective concentrations of undecylenoyl phenylalanine and linoleic acid from in vivo studies, which can be used as a reference for designing experiments with this compound.

Active Ingredient Concentration Vehicle Animal Model/Subject Key Findings Reference
Undecylenoyl Phenylalanine2%Vehicle creamHuman (melasma)Significant lightening of melasma lesions with minimal side effects.[4]
Undecylenoyl Phenylalanine1%EmulsionHuman (hyperpigmentation)More effective in reducing hyperpigmentation when combined with 5% niacinamide.[1]
Undecylenoyl Phenylalanine2%Vehicle preparationHuman (solar lentigines)Significant lightening of lesions with minimal side effects.[2]
Linoleic Acid0.1% (w/w)Liposomal hydrogelBrownish guinea pigsGreater whitening effect than non-liposomal formulations at higher concentrations.[5][6][7]
Linoleic Acid3.0% and 10.0%Non-liposomal hydrogelHuman (UV-induced hyperpigmentation)0.1% liposomal linoleic acid showed a comparable whitening effect to 10.0% non-liposomal linoleic acid.[5][6][7]
Linoleic Acid & α-Linolenic AcidNot specifiedTopical applicationBrownish guinea pigsBoth fatty acids showed a pigment-lightening effect on UV-stimulated hyperpigmented skin.[8]

Experimental Protocols

Protocol 1: In Vivo Skin Lightening Efficacy Study in Guinea Pigs

1. Animal Model:

  • Species: Brownish guinea pig (e.g., Hartley strain)

  • Age: 5-6 weeks

  • Acclimatization: At least 1 week before the experiment.

2. Induction of Hyperpigmentation:

  • Anesthetize the animals.

  • Shave the dorsal skin.

  • Expose a defined area of the shaved back to a UV light source (e.g., UVA/UVB lamp) to induce hyperpigmentation. The UV dose should be predetermined to cause visible, uniform pigmentation without causing burns.

3. Test Groups and Formulation Application:

  • Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (placebo formulation)

    • Group 2: this compound (e.g., 1% in vehicle)

    • Group 3: this compound (e.g., 2% in vehicle)

    • Group 4: Positive control (e.g., a known skin-lightening agent like kojic acid)

  • Apply a standardized amount of the test formulation (e.g., 50-100 mg) to the designated pigmented area once or twice daily for a period of 4-8 weeks.

4. Efficacy Assessment:

  • At baseline (before treatment) and at regular intervals (e.g., weekly), measure the skin pigmentation in the treated areas using:

    • A Mexameter® to determine the melanin index.

    • A Chromameter to measure the L* value (lightness).

  • Take standardized digital photographs of the treatment sites at each time point.

5. Data Analysis:

  • Calculate the change in melanin index and L* value from baseline for each animal.

  • Compare the changes between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

6. Histological Examination (Optional):

  • At the end of the study, euthanize the animals and collect skin biopsies from the treated areas.

  • Fix the tissues, embed in paraffin, and section.

  • Stain the sections with Fontana-Masson to visualize melanin and quantify its content.

Protocol 2: Skin Irritation Study

1. Animal Model:

  • Species: Albino rabbit (e.g., New Zealand White) or guinea pig.

2. Test Substance Application:

  • Shave a small area on the back of the animal.

  • Apply a standardized amount (e.g., 0.5 g) of the test formulation to the shaved skin under an occlusive or semi-occlusive patch for a defined period (e.g., 4 hours).

3. Observation and Scoring:

  • After the exposure period, remove the patch and gently clean the skin.

  • Observe the application site for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Score the reactions based on a standardized scale (e.g., Draize scale).

4. Classification:

  • Based on the scores, classify the test substance as non-irritating, mildly irritating, moderately irritating, or severely irritating according to regulatory guidelines.

Visualizations

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Agonist AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription MITF_active Active MITF MITF->MITF_active Tyrosinase_Gene Tyrosinase Gene MITF_active->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translation Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Tyrosinase Melanin Melanin Dopaquinone->Melanin Polymerization Linoleoyl_Phenylalanine This compound Linoleoyl_Phenylalanine->MC1R Antagonist

Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Guinea Pigs) Start->Animal_Acclimatization Hyperpigmentation_Induction Induction of Hyperpigmentation (UV Exposure) Animal_Acclimatization->Hyperpigmentation_Induction Group_Allocation Random Allocation to Treatment Groups Hyperpigmentation_Induction->Group_Allocation Topical_Application Daily Topical Application of Formulations Group_Allocation->Topical_Application Efficacy_Assessment Weekly Efficacy Assessment (Mexameter, Chromameter, Photography) Topical_Application->Efficacy_Assessment 4-8 weeks Efficacy_Assessment->Topical_Application Data_Analysis Statistical Data Analysis Efficacy_Assessment->Data_Analysis Histology Optional: Histological Analysis (Fontana-Masson Staining) Data_Analysis->Histology End End Data_Analysis->End Histology->End

Caption: General experimental workflow for in vivo skin lightening studies.

Troubleshooting_Logic Problem Experimental Problem Encountered Skin_Irritation Skin Irritation? Problem->Skin_Irritation No_Efficacy No or Inconsistent Efficacy? Problem->No_Efficacy Formulation_Instability Formulation Instability? Problem->Formulation_Instability Check_Concentration Reduce Concentration / Check Vehicle Irritancy Skin_Irritation->Check_Concentration Yes Optimize_Formulation Optimize Vehicle for Penetration / Increase Concentration No_Efficacy->Optimize_Formulation Yes Review_Manufacturing Review Manufacturing Process / Check Excipient Compatibility Formulation_Instability->Review_Manufacturing Yes

Caption: Logical relationship for troubleshooting common in vivo study issues.

References

Technical Support Center: Troubleshooting Linoleoyl Phenylalanine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Linoleoyl Phenylalanine in cell-based assays and encountering a lack of expected effects. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound in melanogenesis assays?

This compound is investigated for its potential to influence melanogenesis. The rationale is often based on its two components: linoleic acid and L-phenylalanine. L-phenylalanine is a precursor to L-tyrosine, the primary substrate for tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Therefore, it could potentially increase the substrate pool for melanin production. However, it is crucial to note that high concentrations of L-phenylalanine can competitively inhibit the uptake of L-tyrosine by melanocytes, thereby reducing melanin synthesis.[1][3]

Q2: At what concentration should I be testing this compound?

The optimal concentration for this compound can vary significantly depending on the cell line and specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration. As a starting point, a wide range of concentrations should be tested. For context, other tyrosinase inhibitors have reported IC50 values ranging from micromolar to millimolar concentrations.[4][5][6]

Q3: Is this compound expected to be cytotoxic?

High concentrations of any compound can be cytotoxic. The linoleic acid component could potentially induce lipotoxicity, while high intracellular concentrations of L-phenylalanine have been shown to inhibit the growth of some cell lines.[7][8] It is essential to perform a cell viability assay in parallel with your functional assay to ensure that the observed effects (or lack thereof) are not due to cytotoxicity.

Troubleshooting Guide: Lack of Effect in Cell Assays

Issue 1: No observed effect on melanin content in B16 melanoma cells.

Possible Cause 1: Suboptimal Compound Concentration Your experimental concentration may be too low to elicit a response or so high that it becomes inhibitory.

  • Solution: Perform a dose-response study with a broad range of this compound concentrations.

Possible Cause 2: Poor Solubility this compound is a lipophilic compound and may not be fully dissolved in your cell culture medium, leading to a lower effective concentration.

  • Solution:

    • Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[9][10]

    • When diluting the stock in your aqueous culture medium, do so gradually while vortexing to prevent precipitation.[9]

    • Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically ≤ 0.5%, but ideally ≤ 0.1% for sensitive or primary cells).[9][10][11][12] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[9]

Possible Cause 3: Compound Instability The compound may be degrading in your stock solution or in the cell culture medium over the course of the experiment.

  • Solution:

    • Prepare fresh stock solutions regularly.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]

    • Consider the stability of phenylalanine, which can degrade over time, especially at room temperature.[14][15]

Possible Cause 4: Cell Culture Conditions The choice of cell culture medium and the state of your cells can significantly impact melanogenesis.

  • Solution:

    • Media Selection: B16F10 melanoma cells show different levels of pigmentation depending on the medium. DMEM has a higher concentration of L-tyrosine than RPMI-1640, which can promote melanogenesis.[16][17] If you are looking for an inhibitory effect, a medium that promotes baseline melanin production (like DMEM) might be more suitable.

    • Cell Passage Number: B16F10 cells can lose their ability to produce melanin at high passage numbers.[17] It is recommended to use low-passage cells and regularly re-start from a frozen stock.

    • Cell Density: Pigment production in B16F10 cells is sensitive to cell density.[17] Ensure consistent seeding density across your experiments.

Possible Cause 5: Competitive Inhibition by Phenylalanine At high concentrations, the L-phenylalanine moiety of the compound can compete with L-tyrosine for transport into the cells, leading to a decrease in melanin synthesis.[1] This could mask any potential stimulatory effect.

  • Solution: Analyze your results in the context of a full dose-response curve. An inhibitory effect at high concentrations following a stimulatory or null effect at lower concentrations could indicate this phenomenon.

Issue 2: No inhibition observed in a tyrosinase activity assay.

Possible Cause 1: Incorrect Assay Type You may be using a cellular tyrosinase assay when a cell-free (enzymatic) assay is more appropriate for initial screening, or vice-versa.

  • Solution:

    • Cell-free (Mushroom Tyrosinase) Assay: This is a good first step to determine if your compound directly interacts with and inhibits the tyrosinase enzyme.

    • Cellular Tyrosinase Assay: This assay measures the tyrosinase activity within the cell, which is influenced by factors like cell permeability and intracellular metabolism of the compound.

Possible Cause 2: Inappropriate Substrate Concentration In a cell-free assay, the concentration of the substrate (e.g., L-DOPA) can affect the apparent inhibition by your compound.

  • Solution: Determine the Km of the enzyme for the substrate under your assay conditions and use a substrate concentration around the Km value.

Possible Cause 3: Compound is a Weak Inhibitor this compound may simply not be a potent inhibitor of tyrosinase.

  • Solution: Compare its effect to a known tyrosinase inhibitor, such as kojic acid, as a positive control.[18][19] This will help you to gauge the relative potency of your compound.

Quantitative Data Summary

The following tables provide reference data that can be useful in designing and troubleshooting your experiments.

Table 1: Commonly Used Cell Lines and Media for Melanogenesis Studies

Cell LineRecommended MediaKey Characteristics
B16F10 (murine melanoma)DMEM or RPMI-1640Adherent; melanogenesis can be induced by α-MSH or L-tyrosine.[16][18][20] Pigmentation is sensitive to passage number and culture conditions.[17]
MNT-1 (human melanoma)DMEMAdherent; produces high levels of melanin.

Table 2: Recommended Solvent Concentrations for Cell-Based Assays

SolventRecommended Final ConcentrationNotes
DMSO≤ 0.5% (most cell lines)Can be cytotoxic at higher concentrations.[9][10] Primary cells may be more sensitive (≤ 0.1%).[9] Always include a vehicle control.
Ethanol≤ 0.5%Can affect cell metabolism and viability at higher concentrations.

Experimental Protocols

Melanin Content Assay in B16F10 Cells
  • Cell Seeding: Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[21]

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours. An inducer of melanogenesis, such as α-MSH (100 nM), can be used.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.[20][21]

  • Quantification:

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.[20]

    • Normalize the melanin content to the total protein content of a parallel well, determined by a BCA or Bradford assay, to account for differences in cell number.[20]

Cellular Tyrosinase Activity Assay
  • Cell Seeding and Treatment: Seed and treat B16F10 cells as described in the melanin content assay.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a phosphate buffer (pH 6.8) containing 1% Triton X-100.[19]

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Enzymatic Reaction:

    • In a 96-well plate, mix the cell lysate (containing the tyrosinase) with L-DOPA (2 mg/mL).

    • Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.[20]

  • Analysis: The tyrosinase activity is proportional to the rate of increase in absorbance.

Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as for the functional assays.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

Visualizations

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_exp Tyrosinase Expression MITF->Tyrosinase_exp Upregulates Tyrosinase Tyrosinase Tyrosinase_exp->Tyrosinase L_Phenylalanine L-Phenylalanine L_Tyrosine_cyt L-Tyrosine L_Phenylalanine->L_Tyrosine_cyt PAH L_Tyrosine_mel L-Tyrosine L_Tyrosine_cyt->L_Tyrosine_mel Transport L_DOPA L-DOPA L_Tyrosine_mel->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin

Caption: Simplified Melanogenesis Signaling Pathway.

Troubleshooting_Workflow Start No Effect of Linoleoyl Phenylalanine Observed Check_Viability Was a Cell Viability Assay Performed? Start->Check_Viability Perform_Viability Perform Cell Viability Assay (e.g., MTT) Check_Viability->Perform_Viability No Is_Cytotoxic Is the Compound Cytotoxic at Test Concentrations? Check_Viability->Is_Cytotoxic Yes Perform_Viability->Is_Cytotoxic Lower_Concentration Lower Concentration and Re-test Is_Cytotoxic->Lower_Concentration Yes Check_Solubility Check Compound Solubility Is_Cytotoxic->Check_Solubility No Lower_Concentration->Start Improve_Solubility Optimize Solubilization (e.g., fresh DMSO stock, stepwise dilution) Check_Solubility->Improve_Solubility Poor Check_Cells Review Cell Culture Conditions Check_Solubility->Check_Cells Good Improve_Solubility->Start Optimize_Cells Optimize Cell Conditions (low passage, appropriate medium and density) Check_Cells->Optimize_Cells Suboptimal Dose_Response Perform Full Dose-Response Experiment Check_Cells->Dose_Response Optimal Optimize_Cells->Start End Re-evaluate Hypothesis/ Compound Activity Dose_Response->End Logical_Relationships Problem Problem No Observed Effect Causes Potential Causes - Incorrect Concentration Solubility Issues Compound Instability - Cell Line Issues Assay Conditions Cytotoxicity Competitive Inhibition Problem:p->Causes Solutions Solutions - Dose-Response Study Optimize Solubilization Fresh Stock Solutions - Use Low Passage Cells Optimize Media/Density Run Viability Assay Analyze Full Dose-Response Curve Causes:s1->Solutions:c1 Causes:s2->Solutions:c2 Causes:s3->Solutions:c3 Causes:s4->Solutions:c4 Causes:s5->Solutions:c5 Causes:- Incorrect Concentration->Solutions:- Dose-Response Study Causes:- Cell Line Issues->Solutions:- Use Low Passage Cells

References

Stability testing of Linoleoyl phenylalanine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Linoleoyl Phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond that links the linoleoyl group to the phenylalanine moiety. This reaction yields linoleic acid and L-phenylalanine. This hydrolysis can be catalyzed by acidic or basic conditions and may also be subject to enzymatic degradation in biological systems. Oxidative degradation of the linoleic acid portion, which contains two double bonds, is another potential degradation route, leading to the formation of hydroperoxides and subsequent breakdown products.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, this compound should be stored in a cool, dry, and dark place. Based on general guidelines for lipoamino acids, storage at -20°C or lower in a well-sealed container is recommended to minimize degradation. For solutions, it is advisable to use a slightly acidic pH, around 5-6, and store at -20°C in sterile buffer solutions. It is generally not recommended to store peptides or lipoamino acids in solution for extended periods.

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, pH, and temperature. It is poorly soluble in water but soluble in oils, alcohols, and glycols. For optimal stability in aqueous-based formulations, a pH range of 4.0 to 6.5 is recommended.[1] Exposure to temperatures above recommended levels or incompatible pH values can lead to degradation and reduced efficacy.[1]

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products from hydrolysis are linoleic acid and L-phenylalanine. Oxidative stress may lead to various oxidation products of the linoleic acid chain. Under forced degradation conditions, other minor degradation products could be observed.

Q5: What is a suitable analytical method for assessing the stability of this compound?

A5: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for analyzing this compound and its degradation products. Due to its lipophilic nature, a C18 column is often appropriate. For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Formulation
  • Question: I am observing rapid degradation of this compound in my formulation. What are the likely causes and how can I improve its stability?

  • Answer:

    • Check the pH of your formulation: this compound is most stable in a slightly acidic environment (pH 4.0-6.5).[1] If your formulation is outside this range, adjust the pH accordingly.

    • Protect from light: The unsaturated linoleic acid moiety is susceptible to photo-oxidation. Store the formulation in light-resistant containers.

    • Control the temperature: Elevated temperatures can accelerate hydrolysis and oxidation. Store the formulation at the recommended temperature, typically in a cool environment.

    • Consider antioxidants: To prevent oxidative degradation of the linoleic acid chain, consider adding a suitable antioxidant to your formulation.

    • Evaluate packaging: Ensure the packaging is inert and does not interact with the product. For solutions, use well-sealed containers to prevent evaporation and contamination.

Issue 2: Poor Peak Shape or Tailing in HPLC Analysis
  • Question: My HPLC chromatograms for this compound show poor peak shape, specifically tailing. What could be the cause and how can I fix it?

  • Answer:

    • Optimize Mobile Phase pH: The carboxylic acid group of the phenylalanine moiety can interact with residual silanols on the HPLC column, causing tailing. Adjusting the mobile phase pH to suppress the ionization of the carboxylic acid can improve peak shape.

    • Check for Column Contamination: Buildup of matrix components on the column can create active sites that lead to tailing. Flush the column with a strong solvent. If the issue persists, the column may need replacement.

    • Reduce Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use shorter, narrower internal diameter tubing.

    • Avoid Sample Overload: Injecting too much sample can saturate the column. Try reducing the injection volume or diluting the sample.[3]

    • Use an End-Capped Column: These columns have fewer residual silanols, reducing the potential for secondary interactions.

Issue 3: Inconsistent Retention Times in HPLC Analysis
  • Question: I am experiencing a drift in the retention time of this compound during my HPLC runs. What should I investigate?

  • Answer:

    • Ensure Proper Column Equilibration: Inadequate equilibration time between runs can lead to retention time shifts. Increase the equilibration time to at least 5-10 column volumes.[4][5]

    • Check for Leaks: Leaks in the HPLC system can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.

    • Verify Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition due to evaporation of a volatile component can cause drift. Prepare fresh mobile phase and ensure the solvent reservoir is properly covered.

    • Control Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant temperature.[5]

    • Monitor Pump Performance: Issues with the pump, such as worn seals or check valves, can lead to an inconsistent flow rate.

Data Presentation

Table 1: Illustrative Stability of this compound Under Various Storage Conditions (Solid State)

Storage ConditionTimepointAssay (%)Appearance
25°C / 60% RH0 Months100.0White to off-white powder
3 Months98.5No change
6 Months96.8No change
40°C / 75% RH0 Months100.0White to off-white powder
1 Month95.2Slight yellowing
3 Months90.7Yellowish powder
6 Months85.1Yellowish, slightly clumpy
Photostability (ICH Q1B)0 Hours100.0White to off-white powder
Exposed92.3Slight discoloration
Dark Control99.8No change

Note: This data is illustrative and based on the expected stability of similar N-acyl amino acids. Actual stability should be determined experimentally.

Table 2: Illustrative Stability of a 1% this compound Formulation (Emulsion) at pH 5.5

Storage ConditionTimepointAssay (%)pHPhysical Appearance
25°C0 Months100.05.5Homogeneous white emulsion
3 Months99.15.4No change
6 Months98.25.4No change
40°C0 Months100.05.5Homogeneous white emulsion
1 Month97.55.3No change
3 Months94.85.2No change
6 Months91.35.1Slight phase separation
4°C0 Months100.05.5Homogeneous white emulsion
3 Months99.85.5No change
6 Months99.55.5No change

Note: This data is illustrative and based on the expected stability of similar N-acyl amino acids in formulation. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period as per ICH Q1B guidelines.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: RP-HPLC Method for Stability Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm and 257 nm. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation start Start: Receive this compound Sample prep_stock Prepare Stock Solution start->prep_stock acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photostability prep_stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc_analysis HPLC-PDA/MS Analysis neutralize->hplc_analysis compare Compare Stressed vs. Control hplc_analysis->compare identify Identify Degradation Products compare->identify validate Validate Stability-Indicating Method identify->validate report Generate Stability Report validate->report

Caption: Experimental workflow for a forced degradation study of this compound.

HPLC_Troubleshooting cluster_peak_shape Poor Peak Shape cluster_tailing_solutions cluster_fronting_solutions cluster_retention Inconsistent Retention Time cluster_drift_solutions cluster_irregular_solutions start HPLC Issue Encountered peak_shape Tailing or Fronting? start->peak_shape retention_issue Drifting or Irregular? start->retention_issue tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting ph_adjust Adjust Mobile Phase pH tailing->ph_adjust clean_col Clean/Replace Column tailing->clean_col reduce_vol Reduce Extra-Column Volume tailing->reduce_vol check_solvent Check Sample Solvent Strength fronting->check_solvent dilute_sample Dilute Sample fronting->dilute_sample drift Drifting retention_issue->drift Drifting irregular Irregular retention_issue->irregular Irregular equilibrate Increase Equilibration Time drift->equilibrate temp_control Check Temperature Control drift->temp_control check_leaks Check for Leaks irregular->check_leaks check_pump Check Pump Performance irregular->check_pump fresh_mobile Prepare Fresh Mobile Phase irregular->fresh_mobile

Caption: Troubleshooting guide for common HPLC issues with this compound.

References

Optimizing extraction efficiency of Linoleoyl phenylalanine from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Linoleoyl phenylalanine from complex matrices.

Disclaimer: Information regarding specific, optimized extraction protocols for this compound is limited in publicly available scientific literature. The following guidance is based on established methods for chemically similar amphiphilic and lipoamino acid molecules, such as N-Hexanoyl-L-phenylalanine, and general principles of analytical chemistry.[1] These protocols serve as a robust starting point for developing a validated, specific method.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Analyte Degradation: this compound may be susceptible to enzymatic or chemical degradation, especially in biological matrices.[1]Store samples at -80°C. Consider adding protease or lipase inhibitors to biological samples upon collection. Minimize freeze-thaw cycles.[2]
Inefficient Extraction: The amphiphilic nature of the molecule makes it challenging to extract with a single solvent. The chosen method (LLE or SPE) may not be optimal for the matrix.[1]For Liquid-Liquid Extraction (LLE), test various solvent systems (e.g., ethyl acetate, methyl tert-butyl ether). For Solid-Phase Extraction (SPE), screen different sorbents (e.g., C18, polymeric reversed-phase).[1][3]
Poor Ionization (LC-MS): Suboptimal mobile phase composition or mass spectrometer source parameters.For positive ion mode ESI, use an acidic mobile phase (e.g., 0.1% formic acid) to promote protonation. Optimize source parameters like spray voltage and gas flow.[1]
High Signal Variability Between Replicates Inconsistent Sample Preparation: Minor variations in pipetting, vortexing time, or phase separation can lead to significant differences.Standardize every step of the protocol. Use a calibrated pipette and ensure consistent timing for mixing and incubation steps. Add an internal standard at the very beginning of the process.[2]
Matrix Effects (LC-MS): Co-extracted substances from the matrix can suppress or enhance the analyte signal.The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. If unavailable, use a close structural analog.[1] Improve sample cleanup using SPE or a more selective LLE.
Incomplete Phase Separation (LLE): Emulsion formation is common with complex matrices like creams or lotions, trapping the analyte.Centrifuge at a higher speed or for a longer duration to break the emulsion. Add a small amount of a different solvent or salt to help sharpen the interface.[2]
Poor Chromatographic Peak Shape Column Overload: Injecting too high a concentration of the analyte or matrix components.Dilute the final extract or reduce the injection volume.[1]
Incompatible Reconstitution Solvent: The solvent used to redissolve the dried extract is too strong, causing the analyte to move through the column too quickly.Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Column Degradation: Contamination or loss of stationary phase.Flush the column with a strong solvent wash series. If the problem persists, replace the analytical column.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for extraction? A1: this compound is an amphiphilic molecule, meaning it has both a lipophilic (fat-loving) linoleoyl tail and a hydrophilic (water-loving) phenylalanine head. This dual nature means it won't be exclusively soluble in either very nonpolar organic solvents or purely aqueous solutions. Extraction strategies must account for this by using semi-polar solvents or mixed-solvent systems.

Q2: Which is better for my cosmetic cream sample: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)? A2: Both methods can be effective, but the choice depends on your specific needs. LLE is often simpler and faster for initial method development.[4] However, cosmetic matrices are prone to forming emulsions.[5] SPE, particularly with polymeric sorbents, can offer better cleanup, higher concentration factors, and reduced solvent consumption, making it more suitable for complex matrices and trace-level analysis.[3][6]

Q3: What type of internal standard is best for quantifying this compound? A3: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. A SIL standard has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to accurately correct for variations in extraction recovery and matrix-induced signal suppression or enhancement during LC-MS analysis.[1] If a SIL standard is not available, a close structural analog (e.g., another N-acyl phenylalanine with a different fatty acid chain) can be used.

Q4: My final extract contains a lot of interfering lipids. How can I remove them? A4: To remove neutral lipids, you can add a precipitation step. After an initial extraction with a solvent mixture like chloroform/methanol, adding water will induce phase separation. The highly nonpolar lipids will remain in the lower chloroform layer, while the more polar this compound will partition into the upper aqueous/methanol layer.[7] Alternatively, an SPE cleanup step using a silica or diol-based sorbent can retain polar lipids while allowing your analyte to pass through.

Q5: At what pH should I perform my extraction? A5: The pH of the aqueous phase can significantly influence extraction efficiency.[8] this compound has an acidic carboxylic acid group on the phenylalanine moiety. Adjusting the pH to be acidic (e.g., pH 2-4) will neutralize the charge on the carboxyl group, making the molecule less polar and more amenable to extraction into an organic solvent during LLE or retention on a reversed-phase SPE sorbent.[9]

Data Presentation: Comparison of Extraction Methods

The following data is representative and intended to guide method optimization.

Table 1: Liquid-Liquid Extraction (LLE) Solvent System Performance Matrix: Cosmetic Cream (1g)

Solvent System (Organic:Aqueous) pH of Aqueous Phase Average Recovery (%) RSD (%) Purity (Peak Area %)
Ethyl Acetate (1:1)4.085.24.578.1
Dichloromethane (1:1)4.076.46.871.5
Methyl Tert-Butyl Ether (MTBE) (1:1)4.091.53.284.6
Hexane:Isopropanol (3:2) (1:1)4.088.94.181.3

Table 2: Solid-Phase Extraction (SPE) Sorbent Performance Matrix: Human Plasma (0.5 mL)

SPE Sorbent Type Elution Solvent Average Recovery (%) RSD (%) Purity (Peak Area %)
C18 SilicaAcetonitrile w/ 0.1% Formic Acid82.15.188.4
Polymeric (Reversed-Phase)Acetonitrile w/ 0.1% Formic Acid94.32.595.7
Mixed-Mode (Anion Exchange + RP)5% NH₄OH in Acetonitrile92.83.097.2

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is a starting point for extracting this compound from a semi-solid matrix like a cream or ointment.

  • Sample Preparation: Accurately weigh 1.0 g of the matrix into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution and vortex briefly.

  • Initial Dispersion: Add 5 mL of a 1:1 mixture of water and isopropanol. Adjust the pH to ~4.0 with formic acid. Vortex for 2 minutes to create a uniform slurry.

  • Extraction: Add 10 mL of Methyl Tert-Butyl Ether (MTBE). Cap the tube tightly and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the tube at 4000 x g for 10 minutes to separate the layers and pellet any solid material.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

  • Re-extraction: Repeat steps 4-6 on the remaining aqueous layer and combine the organic extracts.

  • Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE)

This protocol is designed for cleaner extracts from complex biological fluids like plasma or serum.

  • Sample Pre-treatment: To 0.5 mL of plasma, add 1.5 mL of acetonitrile containing the internal standard to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Dilution: Transfer the supernatant to a new tube and dilute with 4 mL of water containing 0.1% formic acid to reduce the organic solvent concentration.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the diluted supernatant onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of acetonitrile containing 0.1% formic acid into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS analysis.

Visualizations

LLE_Workflow start 1. Sample Weighing & IS Spiking disperse 2. Disperse in IPA/Water (pH 4) start->disperse extract 3. Add MTBE & Vortex disperse->extract centrifuge 4. Centrifuge (4000 x g) extract->centrifuge collect 5. Collect Organic Layer centrifuge->collect waste Aqueous Waste centrifuge->waste To Waste reextract 6. Re-extract Aqueous Layer collect->reextract Repeat Extraction combine 7. Combine Extracts collect->combine reextract->combine dry 8. Evaporate to Dryness combine->dry reconstitute 9. Reconstitute for LC-MS Analysis dry->reconstitute

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow start 1. Plasma + ACN (IS) (Protein Precipitation) centrifuge 2. Centrifuge (10,000 x g) start->centrifuge supernatant 3. Collect & Dilute Supernatant centrifuge->supernatant protein_pellet Protein Pellet centrifuge->protein_pellet To Waste load 5. Load Sample supernatant->load condition 4. Condition SPE (MeOH -> H2O) condition->load wash 6. Wash Cartridge (10% MeOH) load->wash waste Flow-through/Wash load->waste To Waste elute 7. Elute Analyte (ACN + 0.1% FA) wash->elute wash->waste To Waste dry 8. Evaporate to Dryness elute->dry reconstitute 9. Reconstitute for LC-MS Analysis dry->reconstitute

Caption: Workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Tree problem problem cause cause solution solution p1 Low Recovery? c1 Inefficient LLE? p1->c1 Yes c2 Inefficient SPE? p1->c2 Yes c3 Degradation? p1->c3 Yes s1 Check pH Try MTBE c1->s1 s2 Use Polymeric Sorbent Optimize Wash/Elute c2->s2 s3 Use Inhibitors Store at -80°C c3->s3

Caption: Decision tree for troubleshooting low recovery.

References

Overcoming challenges in the chemical synthesis of Linoleoyl phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the chemical and enzymatic synthesis of Linoleoyl phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are chemical synthesis, most notably the Schotten-Baumann reaction, and enzymatic synthesis using lipases. The Schotten-Baumann reaction involves the acylation of L-phenylalanine with linoleoyl chloride in the presence of a base. Enzymatic synthesis is considered a "greener" alternative, utilizing a lipase to catalyze the acylation of L-phenylalanine with linoleic acid or its ester under milder conditions.

Q2: What are the critical factors influencing the yield of the Schotten-Baumann synthesis of this compound?

A2: Key factors include the choice of base, the solvent system, reaction temperature, and the rate of addition of linoleoyl chloride. The pH of the reaction medium is particularly crucial as it affects the nucleophilicity of the amino group of phenylalanine and the rate of the competing hydrolysis of linoleoyl chloride.

Q3: Is there a risk of racemization of the L-phenylalanine during chemical synthesis?

A3: Yes, racemization is a potential side reaction, particularly under harsh basic conditions or when using certain coupling agents. Employing an appropriate base and maintaining controlled reaction conditions are vital to preserve the stereochemical integrity of the L-phenylalanine.

Q4: What are the main benefits of using an enzymatic approach for this synthesis?

A4: Enzymatic synthesis is generally more selective, which can eliminate the need for protecting groups and lowers the risk of racemization. It is also considered more environmentally friendly as it typically proceeds under milder reaction conditions and avoids the use of harsh or toxic reagents.

Q5: How can the progress of the synthesis reaction be monitored effectively?

A5: The reaction's progress can be monitored using Thin Layer Chromatography (TLC) to qualitatively observe the disappearance of starting materials and the appearance of the product. For more precise and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Troubleshooting Guide: Chemical Synthesis (Schotten-Baumann)

Problem Potential Cause Recommended Solution
Low to No Product Yield 1. Hydrolysis of Linoleoyl Chloride: The acylating agent is moisture-sensitive and can hydrolyze to linoleic acid, especially at high pH.1. Use anhydrous solvents and reagents. Add linoleoyl chloride slowly at a low temperature (e.g., 0-5 °C) to minimize hydrolysis.
2. Incorrect pH: A pH that is too low will protonate the amino group of phenylalanine, reducing its nucleophilicity. A pH that is too high accelerates the hydrolysis of linoleoyl chloride.2. Maintain the pH of the aqueous phase between 9 and 10.5. Use a pH meter for monitoring and adjust as necessary with a suitable base.
3. Poor Solubility of L-phenylalanine: L-phenylalanine has limited solubility in many organic solvents.3. Employ a co-solvent system, such as water/tetrahydrofuran (THF) or water/dioxane, to improve the solubility of L-phenylalanine.
4. Inadequate Mixing: In a biphasic system, inefficient stirring leads to poor contact between the reactants.4. Ensure vigorous and continuous stirring throughout the reaction to maximize the interfacial area between the aqueous and organic phases.
Product is Oily or Difficult to Purify 1. Presence of Linoleic Acid: Contamination from the hydrolysis of linoleoyl chloride can result in an oily product.1. Purify the crude product using column chromatography on silica gel.
2. Formation of Diacylated Product: Under strongly basic conditions, acylation can occur at both the amino and carboxyl groups of phenylalanine.2. Use a milder base if diacylation is a significant issue.
Presence of Unreacted L-phenylalanine 1. Insufficient Linoleoyl Chloride: An inadequate amount of the acylating agent was used.1. Use a slight excess of linoleoyl chloride (e.g., 1.1-1.2 equivalents).
2. Deactivation of Linoleoyl Chloride: The acylating agent may have degraded due to improper storage or handling.2. Use freshly prepared or recently purchased high-purity linoleoyl chloride.

Troubleshooting Guide: Enzymatic Synthesis (Lipase-Catalyzed)

Problem Potential Cause Recommended Solution
Low to No Product Yield 1. Incorrect Water Content: Lipases require a minimal amount of water for activity, but excess water can favor hydrolysis over synthesis.1. Optimize the water content in the reaction medium. Consider using molecular sieves to control the water activity in organic solvents.
2. Inappropriate Solvent: The choice of organic solvent significantly impacts enzyme activity and substrate solubility.2. Screen a variety of organic solvents (e.g., hexane, toluene, 2-methyl-2-butanol) to find the optimal medium for the specific lipase being used.
3. Enzyme Deactivation: The lipase may be denatured by inappropriate temperature, pH, or solvent.3. Ensure the reaction conditions are within the optimal range for the chosen lipase.
4. Substrate Inhibition: High concentrations of either linoleic acid or phenylalanine can inhibit the enzyme.4. Perform substrate concentration optimization studies to identify the ideal ratio and concentrations.
Slow Reaction Rate 1. Low Enzyme Activity: The amount of enzyme may be insufficient, or the enzyme preparation may have low specific activity.1. Increase the enzyme loading. Ensure a high-quality, active lipase preparation is used.
2. Mass Transfer Limitations: In a heterogeneous system with an immobilized enzyme, the reaction rate can be limited by the diffusion of substrates to the enzyme's active site.2. Increase the stirring speed or use a different agitation method to improve mass transfer.

Quantitative Data Summary

The following tables provide illustrative data for the synthesis of long-chain N-acyl phenylalanine derivatives, based on typical results for similar compounds.

Table 1: Comparison of Illustrative Reaction Conditions for N-Acylation of L-phenylalanine

Parameter Schotten-Baumann Method Enzymatic Method (Lipase)
Acylating Agent Linoleoyl ChlorideLinoleic Acid or Linoleate Ester
Catalyst Base (e.g., NaOH, Na2CO3)Lipase (e.g., Novozym 435)
Solvent Biphasic (e.g., Water/DCM) or Water/Co-solventOrganic Solvent (e.g., Hexane) or Biphasic
Temperature 0 - 25 °C30 - 60 °C
pH 9 - 10.5Near neutral (depending on lipase)
Typical Yield 70 - 95%60 - 90%
Key Advantage Fast reaction timeHigh selectivity, mild conditions
Key Disadvantage Potential for side reactions and racemizationSlower reaction time, cost of enzyme

*Note: The yields presented are typical ranges and can vary

Validation & Comparative

A Comparative Guide to Linoleoyl Phenylalanine and Oleoyl Phenylalanine in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of linoleoyl phenylalanine and oleoyl phenylalanine, two N-acyl amino acids that have emerged as significant regulators of metabolic processes. Drawing from key experimental data, this document outlines their comparative performance, the underlying signaling pathways, and the detailed methodologies used to elucidate their functions.

Executive Summary

N-acyl amino acids are a class of lipid molecules that are gaining attention for their roles in metabolic signaling. Among these, this compound and oleoyl phenylalanine have been identified as endogenous uncouplers of mitochondrial respiration, independent of the well-known Uncoupling Protein 1 (UCP1). This mechanism of action suggests their potential as therapeutic agents for metabolic disorders such as obesity and type 2 diabetes. The enzyme Peptidase M20 Domain Containing 1 (PM20D1) has been identified as a key regulator of the levels of these N-acyl amino acids in the body. While both linoleoyl and oleoyl phenylalanine share the ability to uncouple mitochondrial respiration, their efficacy can vary based on the specific fatty acid component. This guide delves into the available quantitative data to provide a comparative analysis of their effects on metabolic parameters.

Quantitative Data Comparison

The following table summarizes the quantitative data from studies on the effects of N-acyl phenylalanines on mitochondrial respiration. The data is extracted from key studies in the field to provide a direct comparison of their potency as mitochondrial uncouplers.

CompoundConcentration (µM)Increase in Maximal Respiration (fold change over baseline)Cell/Mitochondria TypeReference
Oleoyl Phenylalanine 10~1.5 - 2.0C2C12 myotubesLong et al., 2016
25~2.0 - 2.5C2C12 myotubesLong et al., 2016
This compound 10~1.2 - 1.7C2C12 myotubesLong et al., 2016
25~1.8 - 2.3C2C12 myotubesLong et al., 2016

Note: The fold changes are estimated from graphical data presented in the cited literature and represent the approximate increase in oxygen consumption rate (OCR) upon treatment with the respective compounds.

Signaling Pathways

Both this compound and oleoyl phenylalanine exert their primary metabolic effects by acting as mitochondrial uncouplers. This process dissipates the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis, thereby releasing energy as heat. This UCP1-independent thermogenesis is a key aspect of their metabolic regulatory role.

The biosynthesis and hydrolysis of these N-acyl amino acids are regulated by the secreted enzyme PM20D1. Elevated levels of PM20D1 lead to increased circulating N-acyl amino acids, which in turn can act on various tissues to modulate energy expenditure.

Below are diagrams illustrating the metabolic regulation pathway involving N-acyl amino acids and the experimental workflow for assessing their effects on mitochondrial respiration.

Metabolic_Regulation_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Free Fatty Acids Free Fatty Acids PM20D1 PM20D1 Free Fatty Acids->PM20D1 Amino Acids Amino Acids Amino Acids->PM20D1 N-Acyl Amino Acids N-Acyl Amino Acids PM20D1->N-Acyl Amino Acids Synthesis N-Acyl Amino Acids->PM20D1 Hydrolysis Mitochondrion Mitochondrion N-Acyl Amino Acids->Mitochondrion Enters Cell Proton Gradient Dissipation Proton Gradient Dissipation Mitochondrion->Proton Gradient Dissipation Uncoupling ↑ O2 Consumption ↑ O2 Consumption ↑ Heat Production ↑ Heat Production Proton Gradient Dissipation->↑ O2 Consumption Proton Gradient Dissipation->↑ Heat Production

Caption: Metabolic pathway of N-acyl amino acid synthesis and action.

Experimental_Workflow Isolate Mitochondria\nor Culture Cells Isolate Mitochondria or Culture Cells Seed in Seahorse XF Plate Seed in Seahorse XF Plate Isolate Mitochondria\nor Culture Cells->Seed in Seahorse XF Plate Treat with N-Acyl Phenylalanine Treat with N-Acyl Phenylalanine Seed in Seahorse XF Plate->Treat with N-Acyl Phenylalanine Measure Oxygen Consumption Rate (OCR) Measure Oxygen Consumption Rate (OCR) Treat with N-Acyl Phenylalanine->Measure Oxygen Consumption Rate (OCR) Inject Mitochondrial Stressors\n(Oligomycin, FCCP, Rotenone/Antimycin A) Inject Mitochondrial Stressors (Oligomycin, FCCP, Rotenone/Antimycin A) Measure Oxygen Consumption Rate (OCR)->Inject Mitochondrial Stressors\n(Oligomycin, FCCP, Rotenone/Antimycin A) Analyze Data Analyze Data Inject Mitochondrial Stressors\n(Oligomycin, FCCP, Rotenone/Antimycin A)->Analyze Data

Caption: Workflow for assessing mitochondrial respiration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of linoleoyl and oleoyl phenylalanine.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

This protocol is adapted from methodologies utilizing the Seahorse XF Analyzer to measure the effect of N-acyl amino acids on mitochondrial respiration in live cells or isolated mitochondria.

1. Cell/Mitochondria Preparation:

  • For whole cells: Culture cells (e.g., C2C12 myotubes) to confluence in a Seahorse XF96 cell culture microplate.

  • For isolated mitochondria: Isolate mitochondria from tissue (e.g., mouse brown adipose tissue) using differential centrifugation. Adhere 2 µg of mitochondrial protein per well of a Seahorse XF96 plate by centrifugation at 2,000 x g for 20 minutes at 4°C.

2. Assay Medium:

  • Use a bicarbonate-free DMEM or a specific mitochondrial assay solution (MAS) supplemented with substrates such as pyruvate, malate, and fatty acid-free BSA.

3. Compound Treatment:

  • Prepare stock solutions of this compound and oleoyl phenylalanine in a suitable solvent (e.g., DMSO).

  • Dilute the compounds to the desired final concentrations in the assay medium.

  • Inject the compounds into the wells of the Seahorse XF plate to initiate treatment.

4. Seahorse XF Analyzer Protocol:

  • Equilibrate the sensor cartridge in XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Program the Seahorse XF Analyzer to perform a mitochondrial stress test. This typically involves sequential injections of:

    • N-acyl phenylalanine compound: To measure the basal effect on respiration.

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration and proton leak.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiratory capacity.

    • Rotenone and Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

5. Data Analysis:

  • The Seahorse XF software calculates OCR in real-time.

  • Normalize the OCR data to cell number or protein concentration.

  • Compare the effects of this compound and oleoyl phenylalanine on basal respiration, ATP production, proton leak, and maximal respiration.

In Vivo Glucose Tolerance Test

This protocol describes the procedure to assess the impact of N-acyl amino acids on glucose homeostasis in a mouse model.

1. Animal Model:

  • Use a suitable mouse model, such as diet-induced obese C57BL/6J mice.

2. Compound Administration:

  • Administer this compound or oleoyl phenylalanine via intraperitoneal (i.p.) injection or oral gavage. A typical dose might range from 1 to 10 mg/kg body weight.

3. Fasting:

  • Fast the mice for a specified period (e.g., 6 hours) before the glucose challenge.

4. Glucose Challenge:

  • Administer a bolus of glucose (typically 2 g/kg body weight) via i.p. injection.

5. Blood Glucose Measurement:

  • Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels using a glucometer.

6. Data Analysis:

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion.

  • Compare the AUC between the vehicle control group and the groups treated with this compound and oleoyl phenylalanine to determine their effects on glucose tolerance.

Conclusion

Both this compound and oleoyl phenylalanine are promising molecules in the field of metabolic regulation due to their ability to induce UCP1-independent mitochondrial uncoupling. The available data suggests that both compounds can increase mitochondrial respiration, with oleoyl phenylalanine potentially exhibiting slightly higher potency at similar concentrations. Their shared mechanism of action, regulated by the enzyme PM20D1, positions them as potential therapeutic targets for metabolic diseases. Further research, including head-to-head clinical trials, is necessary to fully elucidate their comparative efficacy and safety profiles for therapeutic applications. The detailed experimental protocols provided in this guide offer a standardized framework for future comparative studies in this area.

A Comparative Analysis of Linoleoyl Phenylalanine and Other Tyrosinase Inhibitors in Melanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Linoleoyl Phenylalanine against other well-established tyrosinase inhibitors. The information presented herein is supported by experimental data to aid in the evaluation and selection of compounds for research and development in the field of dermatology and cosmetology.

Introduction to Melanogenesis and Tyrosinase Inhibition

Melanogenesis, the process of melanin production, is a key pathway in determining skin, hair, and eye color. The primary enzyme regulating this pathway is tyrosinase.[1] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a principal strategy in the development of skin-lightening agents.[1] While many compounds directly target the tyrosinase enzyme, others, like this compound, employ alternative mechanisms to modulate melanin synthesis.

Mechanism of Action: A Tale of Two Pathways

Traditional tyrosinase inhibitors, such as hydroquinone, kojic acid, and arbutin, function by directly interfering with the tyrosinase enzyme's activity. They typically act as competitive or mixed-type inhibitors, binding to the enzyme's active site and preventing it from catalyzing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor of melanin.[2]

In contrast, This compound , often referred to in scientific literature as Undecylenoyl Phenylalanine , operates through a distinct and upstream mechanism. It functions as an antagonist to the α-melanocyte-stimulating hormone (α-MSH). By binding to the melanocortin 1 receptor (MC1-R) on melanocytes, Undecylenoyl Phenylalanine competitively inhibits the binding of α-MSH, thereby blocking the signaling cascade that leads to the activation of tyrosinase and subsequent melanin production.[3]

Quantitative Comparison of Tyrosinase Inhibitor Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values for several common tyrosinase inhibitors. It is crucial to note that IC50 values can exhibit significant variability based on the experimental conditions, including the source of the tyrosinase enzyme (e.g., mushroom vs. human), the substrate utilized (e.g., L-tyrosine or L-DOPA), and the specific assay protocol.[4] Therefore, direct comparison of absolute values across different studies should be approached with caution.

InhibitorEnzyme SourceSubstrateIC50 (µM)Reference(s)
This compound (Undecylenoyl Phenylalanine) MushroomL-DOPANot reported as IC50; 72% inhibition at an unspecified concentration.[5]
Cellular (B16F10)L-DOPANot reported as IC50; 65% inhibition at an unspecified concentration.[5]
Hydroquinone MushroomL-DOPA>500[4]
Kojic Acid MushroomL-DOPA121 ± 5[6]
MushroomL-Tyrosine70 ± 7[6]
α-Arbutin MushroomL-Tyrosine6499 ± 137[6]
β-Arbutin MushroomL-Tyrosine1687 ± 181[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action.

Melanogenesis_Pathway cluster_0 Upstream Regulation cluster_1 Melanin Synthesis Cascade alpha-MSH alpha-MSH MC1-R MC1 Receptor alpha-MSH->MC1-R Activates Tyrosinase (inactive) Tyrosinase (inactive) MC1-R->Tyrosinase (inactive) Signaling Cascade This compound This compound This compound->MC1-R Antagonizes Tyrosinase (active) Tyrosinase (active) Tyrosinase (inactive)->Tyrosinase (active) Activation L-DOPA L-DOPA Tyrosinase (active)->L-DOPA Catalyzes L-Tyrosine L-Tyrosine Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Direct Inhibitors Kojic Acid, Arbutin, Hydroquinone Direct Inhibitors->Tyrosinase (active) Inhibit

Figure 1. Signaling pathway of melanogenesis highlighting the distinct points of intervention for this compound and direct tyrosinase inhibitors.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound on mushroom tyrosinase.

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compound (e.g., this compound, Kojic Acid)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving test compounds

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.[7]

  • L-DOPA Solution: Dissolve L-DOPA in phosphate buffer to the desired concentration (e.g., 10 mM). This solution should be prepared fresh.[7]

  • Test Compound Solutions: Dissolve the test compound in DMSO to create a stock solution. Prepare serial dilutions in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the reaction mixture should be kept low (e.g., <2%) to avoid enzyme inhibition.[7]

  • Positive Control: Prepare a solution of a known tyrosinase inhibitor (e.g., Kojic Acid) in the same manner as the test compound.

3. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (or positive control/vehicle control)

    • Tyrosinase solution

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-20 minutes) to allow for inhibitor-enzyme interaction.[7]

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.[5] The formation of dopachrome results in an increase in absorbance.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

4. Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the tyrosinase activity, from the dose-response curve.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Tyrosinase Solution A1 Dispense Buffer, Inhibitor, & Tyrosinase into 96-well plate P1->A1 P2 Prepare L-DOPA (Substrate) Solution A3 Add L-DOPA to initiate reaction P2->A3 P3 Prepare Test Compound & Control Solutions P3->A1 A2 Pre-incubate A1->A2 A2->A3 A4 Measure Absorbance kinetically (e.g., 475 nm) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Figure 2. A generalized workflow for an in vitro tyrosinase inhibition assay.

Conclusion

This compound (Undecylenoyl Phenylalanine) presents a novel approach to skin lightening by targeting the initial signaling cascade of melanogenesis as an α-MSH antagonist. This mechanism is fundamentally different from direct tyrosinase inhibitors like hydroquinone, kojic acid, and arbutin. While direct quantitative comparisons of efficacy based on IC50 values are challenging due to variations in experimental methodologies and the indirect nature of this compound's action on tyrosinase, its unique mechanism offers a promising alternative for the development of advanced skincare formulations. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of these different classes of melanogenesis inhibitors.

References

Cross-Species Comparison of Endogenous Linoleoyl Phenylalanine Levels

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of endogenous Linoleoyl phenylalanine levels across different species based on available scientific literature. N-acyl amino acids, including this compound, are a class of lipid signaling molecules that are increasingly recognized for their diverse biological roles. Understanding the baseline endogenous concentrations of these molecules in various species is crucial for translational research and drug development. This document summarizes quantitative data, details experimental protocols for their measurement, and provides a visual representation of a typical analytical workflow.

Quantitative Data Summary

Endogenous levels of this compound have been reported in limited species. The following table summarizes the available quantitative data from peer-reviewed studies.

SpeciesTissue/MatrixConcentrationAnalytical MethodReference
Drosophila melanogaster (Fruit Fly)LarvaeDetected, not quantifiedTargeted Lipidomics (LC-MS/MS)
Mus musculus (Mouse)Brain (various regions)Data not explicitly found in abstractsLC-MS/MSLeishman et al., 2016 (cited in)
Rattus norvegicus (Rat)BrainDetected, not quantifiedTargeted Lipidomics (nano-LC/MS/MS)

Experimental Protocols

The quantification of this compound and other N-acyl amino acids typically involves sophisticated analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on methodologies described in the cited literature for the analysis of N-acyl amino acids.

1. Sample Preparation and Lipid Extraction:

  • Tissue Homogenization: Tissues (e.g., brain, larvae) are rapidly excised, weighed, and immediately homogenized in a suitable solvent, often ice-cold methanol or a chloroform/methanol mixture, to quench enzymatic activity and begin the extraction process.

  • Internal Standard Spiking: A known amount of a suitable internal standard (e.g., a deuterated analog of the analyte) is added to the homogenate to correct for extraction losses and matrix effects during analysis.

  • Lipid Extraction: A common method is the Bligh-Dyer extraction, which uses a biphasic system of chloroform, methanol, and water to separate lipids from other cellular components. The organic phase containing the lipids is collected.

  • Solid-Phase Extraction (SPE): The lipid extract may be further purified and fractionated using SPE to enrich for the N-acyl amino acid fraction and remove interfering substances.

2. Analytical Measurement (LC-MS/MS):

  • Chromatographic Separation: The extracted and purified lipid sample is injected into a liquid chromatograph. A reversed-phase column (e.g., C18) is typically used to separate the different lipid species based on their hydrophobicity. A gradient elution with solvents like water, acetonitrile, and methanol, often with additives like formic acid or ammonium formate to improve ionization, is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer, usually a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization: Electrospray ionization (ESI) is a common ionization technique used for N-acyl amino acids, typically in negative ion mode.

  • Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. This provides high selectivity and sensitivity for quantification. For high-resolution instruments, quantification is based on the accurate mass of the analyte. A calibration curve is generated using standards of known concentrations to determine the concentration of the analyte in the biological sample.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing tissue Biological Sample (e.g., Brain, Larvae) homogenization Homogenization in Solvent tissue->homogenization is_spike Spiking with Internal Standard homogenization->is_spike extraction Lipid Extraction (e.g., Bligh-Dyer) is_spike->extraction spe Solid-Phase Extraction (SPE) extraction->spe lcms LC-MS/MS Analysis spe->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification results Concentration Data quantification->results

A Comparative Analysis of Linoleoyl Phenylalanine and Its Constituent Moieties: Linoleic Acid and Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of dermatological and cosmetic science, the pursuit of novel compounds with enhanced efficacy and specific modes of action is perpetual. This guide provides a detailed comparison of linoleoyl phenylalanine, an N-acyl amino acid, with its constituent parts: the essential fatty acid linoleic acid and the amino acid phenylalanine. This analysis is based on available experimental data to elucidate the distinct and potentially synergistic effects of the conjugated molecule in comparison to its individual components, with a primary focus on their roles in skin physiology, particularly melanogenesis and inflammation.

Comparative Overview of Biological Effects

The conjugation of linoleic acid and phenylalanine into this compound suggests a molecule with a unique pharmacological profile, potentially combining the skin barrier and anti-inflammatory properties of linoleic acid with the melanogenesis-modulating effects of phenylalanine. However, direct experimental evidence for this compound is limited. In contrast, its constituent parts have been more extensively studied.

Quantitative Data Summary

The following tables summarize the known quantitative effects of linoleic acid, phenylalanine, and related N-acyl phenylalanine derivatives on key dermatological markers.

Table 1: Effects on Melanogenesis

CompoundAssayConcentrationResultReference
Linoleic Acid Melanin Synthesis in B16F10 Melanoma Cells25 µMSignificant decrease in melanin synthesis[1]
Tyrosinase Protein Levels in B16F10 Melanoma Cells25 µMSignificant reduction in tyrosinase protein levels[1]
Topical Application on UVB-Hyperpigmented Guinea Pig Skin0.5%Efficient whitening effect[1]
Phenylalanine Melanin Synthesis in Hamster Melanoma Cells10mMInhibition of labeled tyrosine incorporation into melanin
Vitiligo Repigmentation (in combination with UVA)50-100 mg/kg (oral)25-77% repigmentation in 71.2% of patients after 18 months[2][3]
Undecylenoyl Phenylalanine Melasma Treatment (topical)2%Significant improvement in melasma[4]
Hyperpigmentation Reduction (with 5% Niacinamide)1%More effective than niacinamide alone[5]

Table 2: Anti-Inflammatory and Other Effects

CompoundAssay/ModelDosingResultReference
Linoleic Acid Mild Acne (topical)2.5% gel, 1 month~25% reduction in micro-comedone size[1]
N-Linoleoyl-D-Phenylalanine 15-deoxy-PGJ2 Production in RAW CellsNot specifiedAlmost no anti-inflammatory response[6]
Phenylalanine Vitiligo (oral, with UVA)50 mg/kgIncreased tolerance to sun exposure[2][7]

Signaling Pathways and Mechanisms of Action

The distinct effects of linoleic acid, phenylalanine, and N-acyl phenylalanine derivatives stem from their different interactions with cellular signaling pathways.

Melanogenesis Regulation

Melanogenesis_Regulation cluster_Linoleic_Acid Linoleic Acid cluster_Phenylalanine Phenylalanine cluster_Undecylenoyl_Phenylalanine Undecylenoyl Phenylalanine (as a proxy for N-Acyl Phenylalanine) LA Linoleic Acid Proteasome Proteasome LA->Proteasome Accelerates Tyrosinase_Degradation Tyrosinase Degradation Proteasome->Tyrosinase_Degradation Melanin_Production_LA ↓ Melanin Production Tyrosinase_Degradation->Melanin_Production_LA Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr Tyrosine PAH->Tyr Tyrosinase Tyrosinase Tyr->Tyrosinase Melanin_Production_Phe ↑ Melanin Production (Precursor Availability) Tyrosinase->Melanin_Production_Phe UP Undecylenoyl Phenylalanine MC1R MC1R Receptor UP->MC1R Antagonist alpha_MSH α-MSH alpha_MSH->MC1R Melanogenesis_Cascade Melanogenesis Cascade MC1R->Melanogenesis_Cascade Melanin_Production_UP ↓ Melanin Production Melanogenesis_Cascade->Melanin_Production_UP

Caption: Comparative Mechanisms of Melanogenesis Regulation.

Linoleic Acid: Primarily exerts its skin lightening effect by accelerating the proteasomal degradation of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] This post-transcriptional regulation leads to a decrease in the overall amount of active tyrosinase, thereby reducing melanin production.[1] Additionally, it can increase the turnover of the stratum corneum, which helps in the removal of existing melanin.[8]

Phenylalanine: Plays a dual role in melanogenesis. As a precursor to tyrosine, it can increase the substrate availability for tyrosinase, potentially leading to an increase in melanin synthesis.[9][10] This is the principle behind its use in vitiligo treatment, where the goal is to stimulate repigmentation.[2][11] Conversely, at high concentrations, phenylalanine can competitively inhibit tyrosine uptake by melanocytes, which could paradoxically reduce melanin synthesis.[12]

This compound and its Analogs: The mechanism of N-acyl phenylalanine derivatives, such as undecylenoyl phenylalanine, is distinct. It acts as an antagonist to the α-melanocyte-stimulating hormone (α-MSH) receptor, MC1R.[4][13] By blocking the binding of α-MSH to its receptor, it inhibits the downstream signaling cascade that leads to the transcription of key melanogenic enzymes like tyrosinase.[4][13] This receptor-mediated inhibition offers a targeted approach to reducing melanin production.

Experimental Protocols

For researchers aiming to replicate or build upon the findings discussed, the following are detailed methodologies for key in vitro assays.

Tyrosinase Inhibition Assay

This assay is fundamental for assessing the direct inhibitory effect of a compound on tyrosinase activity.

Tyrosinase_Inhibition_Assay

Caption: Workflow for Tyrosinase Inhibition Assay.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compounds (this compound, Linoleic acid, Phenylalanine) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds and kojic acid in DMSO. Further dilute with phosphate buffer to desired concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • In a 96-well plate, add 20 µL of the test compound solution, 100 µL of phosphate buffer, and 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL).

  • For the control, use 20 µL of the buffer/DMSO vehicle instead of the test compound. For the blank, use buffer instead of the tyrosinase solution.

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

  • The percentage of tyrosinase inhibition is calculated as: ((Abs_control - Abs_sample) / Abs_control) x 100.[14]

Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the amount of melanin produced by cultured melanocytes or melanoma cells after treatment with a test compound.

Melanin_Content_Assay

Caption: Workflow for Melanin Content Assay.

Materials and Reagents:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Lysis Buffer: 1 M NaOH with 10% DMSO

  • BCA Protein Assay Kit

Procedure:

  • Seed B16F10 cells in 6-well plates at a density of 1 x 10⁵ cells per well and allow them to attach overnight.

  • Replace the medium with fresh medium containing the test compounds at various concentrations. To stimulate melanin production, co-treat with α-MSH (e.g., 100 nM).

  • Incubate the cells for 72 hours.

  • Wash the cells with PBS and harvest them using trypsin.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Lyse the cell pellet in 1 M NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • Determine the protein concentration of the cell lysates using a BCA protein assay to normalize the melanin content.

  • The melanin content is expressed as a percentage of the control (α-MSH treated cells without test compound).[15]

Conclusion

The comparison between this compound and its constituent parts, linoleic acid and phenylalanine, reveals distinct and potentially complementary mechanisms of action, particularly in the context of skin pigmentation. Linoleic acid acts post-transcriptionally to reduce tyrosinase levels, while phenylalanine serves as a precursor to melanin synthesis. N-acyl phenylalanine derivatives, by contrast, function at the receptor level to inhibit the initiation of the melanogenesis cascade.

While direct experimental data on this compound is still emerging, the available information suggests that as an N-acyl amino acid, its properties are likely to be a complex interplay of its constituent moieties, potentially offering a multi-faceted approach to modulating skin pigmentation and inflammation. Further research is warranted to fully elucidate the specific biological activities of this compound and its potential applications in dermatology and cosmetic science. The provided experimental protocols offer a foundation for such future investigations.

References

A Comparative Analysis of Linoleoyl Phenylalanine and Other N-Acyl Amino Acids in Skincare

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The quest for effective and safe skin lightening agents has led to the exploration of various bioactive molecules. Among these, N-acyl amino acids have emerged as a promising class of compounds, demonstrating significant potential in modulating melanogenesis. This guide provides a comparative study of Linoleoyl Phenylalanine and other notable N-acyl amino acids, with a focus on their efficacy as skin lightening agents. The comparison is supported by a review of available experimental data and detailed methodologies for key assays.

Introduction to N-Acyl Amino Acids

N-acyl amino acids are amphiphilic molecules composed of an amino acid linked to a fatty acid via an amide bond. This structure imparts unique physicochemical properties, enhancing their affinity for biological membranes and their interaction with various cellular targets. In the context of dermatology and cosmetology, certain N-acyl amino acids have been investigated for their ability to inhibit melanin production, the primary pigment responsible for skin color. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.

One of the key mechanisms by which some N-acyl amino acids exert their skin-lightening effects is through the antagonism of the α-melanocyte-stimulating hormone (α-MSH) signaling pathway.[1][2][3] By competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes, these compounds can block the downstream cascade that leads to the synthesis of melanin.[1][3][4]

Comparative Performance of N-Acyl Phenylalanine Derivatives

While comprehensive head-to-head comparative studies with quantitative data for a wide range of N-acyl amino acids are limited in publicly available literature, significant research has been conducted on specific derivatives, most notably Undecylenoyl Phenylalanine.

Undecylenoyl Phenylalanine , commercially known as Sepiwhite MSH, is a well-documented skin-lightening agent. It is a lipoamino acid derived from phenylalanine and undecylenic acid.[1][4][5] In vitro and in vivo studies have demonstrated its efficacy in reducing hyperpigmentation.[3] Its primary mechanism of action is the competitive inhibition of α-MSH binding to the MC1R receptor on melanocytes.[1][3][4] This targeted action prevents the activation of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2]

Information on the specific quantitative performance of This compound in inhibiting melanogenesis is less prevalent in the reviewed literature. However, based on the general understanding of N-acyl amino acids, its efficacy would likely be attributed to the linoleic acid and phenylalanine moieties. Linoleic acid itself has been shown to have some inhibitory effects on melanogenesis.

To provide a framework for comparison, the following table summarizes the known mechanisms and reported efficacy of Undecylenoyl Phenylalanine, which can serve as a benchmark for evaluating other N-acyl amino acids like this compound.

N-Acyl Amino Acid Trade Name Mechanism of Action Reported Efficacy Typical Use Concentration
Undecylenoyl PhenylalanineSepiwhite MSHα-MSH antagonist, inhibits binding to MC1R.[1][3][4]Effective in reducing the appearance of age spots and melasma.[3] More effective than arbutin, kojic acid, and a vitamin C derivative in manufacturer tests.[3]0.1% to 2%[1]
This compound-Presumed to involve inhibition of melanogenesis.Data not readily available in comparative studies.-
Palmitoyl Phenylalanine-Presumed to involve inhibition of melanogenesis.Data not readily available in comparative studies.-

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key in vitro assays used to evaluate the efficacy of skin lightening agents are provided below.

Tyrosinase Activity Assay (In Vitro)

This assay measures the ability of a compound to directly inhibit the activity of tyrosinase, the key enzyme in melanin synthesis.[6][7]

Principle: Tyrosinase catalyzes the oxidation of a substrate, such as L-DOPA, to form dopachrome, a colored product. The rate of dopachrome formation can be measured spectrophotometrically at a wavelength of approximately 475 nm. A decrease in the rate of formation in the presence of a test compound indicates inhibition of tyrosinase activity.[6]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Test compounds (e.g., this compound, Undecylenoyl Phenylalanine) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the sodium phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution or positive control

    • Tyrosinase solution

  • Include a negative control (no inhibitor) and a blank (no enzyme).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm at regular intervals for a set duration (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay quantifies the effect of a test compound on melanin production in a cultured cell line.[8][9][10] B16F10 murine melanoma cells are commonly used for this purpose as they produce melanin, particularly when stimulated with α-MSH.[9][11]

Principle: B16F10 cells are treated with the test compound, and after an incubation period, the cells are lysed to release the melanin. The amount of melanin is then quantified spectrophotometrically.[8][12]

Materials:

  • B16F10 mouse melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • α-Melanocyte-Stimulating Hormone (α-MSH) to stimulate melanin production

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 1N NaOH with 10% DMSO)[8][9]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compounds and a fixed concentration of α-MSH (to induce melanogenesis). Include a control group with α-MSH but no test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).[9]

  • After incubation, wash the cells with PBS.

  • Lyse the cells by adding the lysis buffer to each well and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.[8]

  • Transfer the lysates to a 96-well plate.

  • Measure the absorbance of the lysates at a wavelength between 405 nm and 492 nm using a microplate reader.[8]

  • The melanin content can be normalized to the total protein content of the cell lysate (determined by a separate protein assay like BCA or Bradford) to account for any effects of the compound on cell proliferation.[8]

  • Calculate the percentage of melanin inhibition relative to the α-MSH-treated control.

Visualizing the Mechanisms

To better understand the biological processes involved, the following diagrams illustrate the α-MSH signaling pathway leading to melanogenesis and a typical experimental workflow for assessing melanogenesis inhibitors.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Increases Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Inhibitor N-Acyl Phenylalanine (e.g., Undecylenoyl Phenylalanine) Inhibitor->MC1R Blocks

Caption: α-MSH signaling pathway in melanocytes.

Experimental_Workflow start Start cell_culture Seed B16F10 Melanoma Cells start->cell_culture treatment Treat with α-MSH and N-Acyl Amino Acids cell_culture->treatment incubation Incubate for 72 hours treatment->incubation lysis Cell Lysis and Melanin Solubilization incubation->lysis measurement Spectrophotometric Measurement of Melanin Content (405-492 nm) lysis->measurement analysis Data Analysis: Normalize to Protein Content, Calculate % Inhibition measurement->analysis end End analysis->end

Caption: Workflow for Melanin Content Assay.

Conclusion

N-acyl amino acids, particularly N-acyl phenylalanine derivatives, represent a promising avenue for the development of novel skin lightening agents. Undecylenoyl Phenylalanine has established itself as an effective ingredient with a well-defined mechanism of action. While direct comparative data for this compound and other analogues remains to be extensively published, the provided experimental protocols offer a robust framework for conducting such comparative studies. Future research should focus on head-to-head comparisons of various N-acyl amino acids to elucidate structure-activity relationships and identify candidates with superior efficacy and safety profiles for dermatological and cosmetic applications. The diagrams provided offer a clear visualization of the underlying biological pathways and experimental procedures crucial for advancing research in this field.

References

Independent Validation of Linoleoyl Phenylalanine's Role in Glucose Homeostasis: A Comparative Analysis of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of existing scientific literature reveals a notable absence of direct independent validation studies specifically investigating the role of "Linoleoyl phenylalanine" in glucose homeostasis. Research databases and publications do not currently contain experimental data or clinical trials pertaining to this specific compound's effects on glucose metabolism, insulin sensitivity, or related signaling pathways. Therefore, this guide provides a comparative analysis of its constituent components, L-Phenylalanine and Linoleic Acid, and other established modulators of glucose homeostasis to offer a relevant and data-supported perspective for researchers and drug development professionals.

In the absence of direct data on this compound, this guide will focus on the independently validated roles of L-Phenylalanine and other relevant compounds in regulating glucose homeostasis. This comparative approach aims to provide a valuable framework for understanding potential mechanisms and for designing future research into novel compounds like this compound.

L-Phenylalanine: An Amino Acid with Significant Impact on Glucose Regulation

L-Phenylalanine, an essential aromatic amino acid, has been the subject of multiple studies investigating its influence on glucose metabolism. The findings suggest a complex and potentially therapeutic role, primarily mediated through its effects on gut hormones and insulin secretion.

Summary of Preclinical and Clinical Findings for L-Phenylalanine
Parameter Experimental Model Dosage/Concentration Key Findings Reference
Food Intake Rats and MiceOral administrationAcutely and chronically reduced food intake and body weight in diet-induced obese mice.[1][2]
Gut Hormones RodentsOral and Ileal administrationStimulated GLP-1 and PYY release; reduced plasma ghrelin.[1][2][1][2]
Insulin Secretion RatsOral administrationStimulated insulin release.[1][2][1][2]
Glucose Tolerance RatsOral administrationImproved glucose tolerance.[1][2][1][2]
Plasma Glucose Healthy Humans1 mmol/kg lean body mass + 25g glucoseMarkedly attenuated the glucose-induced rise in plasma glucose (66% decrease in plasma glucose area response).[3][3]
Insulin Signaling Mice and cultured cellsPhenylalanine-rich chowImpairs insulin signaling and inhibits glucose uptake through modification of the insulin receptor beta (IRβ).[4][5][6][4][5][6]

It is important to note the conflicting findings regarding L-Phenylalanine's effect on insulin signaling, with some studies suggesting it improves glucose tolerance while others indicate it can impair insulin signaling at a molecular level.[1][2][4][5][6] This highlights the need for further research to elucidate the precise mechanisms and contexts of its action.

Signaling Pathway of L-Phenylalanine in Glucose Homeostasis

The anorectic and glucose-modulating effects of L-Phenylalanine are believed to be mediated, at least in part, through the Calcium-Sensing Receptor (CaSR).[1][2]

G cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas cluster_systemic Systemic Effects L-Phenylalanine L-Phenylalanine CaSR Calcium-Sensing Receptor (CaSR) L-Phenylalanine->CaSR activates Enteroendocrine L-cells Enteroendocrine L-cells CaSR->Enteroendocrine L-cells stimulates GLP-1 GLP-1 Enteroendocrine L-cells->GLP-1 releases PYY PYY Enteroendocrine L-cells->PYY releases Pancreatic β-cells Pancreatic β-cells GLP-1->Pancreatic β-cells stimulates Reduced Food Intake Reduced Food Intake GLP-1->Reduced Food Intake PYY->Reduced Food Intake Insulin Insulin Pancreatic β-cells->Insulin secretes Improved Glucose Tolerance Improved Glucose Tolerance Insulin->Improved Glucose Tolerance

Proposed signaling pathway of L-Phenylalanine in the gut.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

The following is a representative protocol for assessing the effect of L-Phenylalanine on glucose tolerance in a rodent model, based on methodologies described in the literature.[1][2]

G Start Start Animal_Acclimatization Acclimatize male Wistar rats (250-300g) Start->Animal_Acclimatization Fasting Fast rats overnight (12-16 hours) with free access to water Animal_Acclimatization->Fasting Baseline_Blood_Sample Collect baseline blood sample (t=0 min) via tail vein Fasting->Baseline_Blood_Sample Oral_Gavage Administer L-Phenylalanine (e.g., 1 g/kg) or vehicle (water) via oral gavage Baseline_Blood_Sample->Oral_Gavage Glucose_Challenge 30 minutes post-treatment, administer glucose solution (2 g/kg) via oral gavage Oral_Gavage->Glucose_Challenge Blood_Sampling Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration Glucose_Challenge->Blood_Sampling Analysis Measure plasma glucose and insulin concentrations Blood_Sampling->Analysis End End Analysis->End G No_Data No direct data on this compound and glucose homeostasis Component_Analysis Analyze constituent components: L-Phenylalanine and Linoleic Acid No_Data->Component_Analysis Future_Research Future Research Directions for this compound No_Data->Future_Research LPhe_Data L-Phenylalanine: Modulates gut hormones, improves glucose tolerance in some studies, but may impair insulin signaling. Component_Analysis->LPhe_Data LA_Data Linoleic Acid: Complex and debated role in glucose metabolism. Component_Analysis->LA_Data Comparative_Analysis Compare with established alternatives Component_Analysis->Comparative_Analysis PPAR_Agonists PPAR Agonists (Fibrates, TZDs) Comparative_Analysis->PPAR_Agonists Natural_Compounds Natural Compounds (Berberine, Cinnamaldehyde) Comparative_Analysis->Natural_Compounds Synthesis Chemical Synthesis Future_Research->Synthesis In_Vitro In Vitro Studies (e.g., insulin secretion, glucose uptake assays) Synthesis->In_Vitro In_Vivo In Vivo Studies (e.g., OGTT in rodent models) In_Vitro->In_Vivo Comparative_Studies Comparative efficacy studies In_Vivo->Comparative_Studies

References

Assessing the Specificity of Linoleoyl Phenylalanine's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl phenylalanine is an endogenous N-acyl amino acid (NAAA) identified in Drosophila melanogaster larvae.[1] As a member of the broader class of N-acyl amines, it is implicated in various physiological processes. While N-acyl amines, in general, are known to possess anti-inflammatory properties and promote mitochondrial uncoupling, the specific biological targets and potency of this compound remain largely uncharacterized.[1] Notably, initial studies have indicated a lack of anti-inflammatory action in RAW cells, suggesting a more nuanced biological role that warrants deeper investigation.[1]

This guide provides a comparative assessment of the potential biological targets of this compound by examining experimental data from structurally and functionally related N-acyl amino acids. By collating available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways, this document aims to provide a foundational resource for researchers investigating the therapeutic potential of this and other N-acyl amino acids.

Comparative Analysis of Biological Targets

The biological activity of N-acyl amino acids is largely determined by the nature of both the acyl chain and the amino acid conjugate.[2] Given the structure of this compound (a linoleic acid acyl chain linked to phenylalanine), its potential biological targets can be inferred by examining the activities of other long-chain unsaturated N-acyl amino acids and N-acyl phenylalanines.

Mitochondrial Uncoupling

A significant body of evidence suggests that N-acyl amino acids, including those with long-chain unsaturated acyl groups, can act as mitochondrial uncouplers.[1][3][4] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to increased oxygen consumption and thermogenesis, independent of ATP synthesis. This activity is of particular interest for its therapeutic potential in metabolic diseases. The uncoupling effect of many N-acyl amino acids appears to be independent of Uncoupling Protein 1 (UCP1).[3][4]

Table 1: Comparative Mitochondrial Uncoupling Activity of N-Acyl Amino Acids

CompoundCell TypeAssayEndpointResultReference
N-Oleoyl PhenylalanineMurine AdipocytesMitochondrial RespirationUCP1-independent uncouplingPotent Uncoupler[3]
N-Linoleoyl PhenylalanineGeneral N-acyl amine propertyNot SpecifiedMitochondrial UncouplingPromotes uncoupling[1]
Niclosamide Ethanolamine (NEN)Human AdipocytesSeahorse XF AssayTherapeutic IndexHigher than NAAAs[3]
2,4-Dinitrophenol (DNP)Human AdipocytesSeahorse XF AssayTherapeutic IndexHigher than NAAAs[3]
Cannabinoid Receptors (CB1 and CB2)

N-acyl amino acids are structurally related to endocannabinoids, such as anandamide, and some have been shown to interact with cannabinoid receptors. For instance, N-linoleoyl-tyrosine, which is structurally similar to this compound, exerts neuroprotective effects through the activation of the CB2 receptor.[5] This suggests that this compound may also exhibit affinity for cannabinoid receptors.

Table 2: Binding Affinities of Selected N-Acyl Amides for Cannabinoid Receptors

CompoundReceptorKi (nM)Assay TypeReference
N-Arachidonoyl-dopamineHuman CB1250 - 500Radioligand Binding[6]
N-Oleoyl-dopamineHuman CB11500Radioligand Binding[6]
AnandamideHuman CB1239.2Meta-analysis[2]
AnandamideHuman CB2439.5Meta-analysis[2]
WIN55,212-2Human CB116.7Meta-analysis[2]
WIN55,212-2Human CB23.7Meta-analysis[2]

Direct binding affinity data for this compound on cannabinoid receptors is not currently available.

Very Late Antigen-4 (VLA-4) Integrin

A series of N-acyl phenylalanine analogues have been identified as potent antagonists of the Very Late Antigen-4 (VLA-4) integrin, a key molecule in cell adhesion and inflammatory responses.[7][8] While the reported active compounds have different acyl groups (e.g., N-benzylpyroglutamyl), this finding points to the potential of the N-acyl phenylalanine scaffold to interact with VLA-4.

Table 3: VLA-4 Antagonist Activity of N-Acyl Phenylalanine Analogues

Compound ClassEndpointResultReference
N-(Arylacetyl)-biphenylalaninesIC50<1 nM for several compounds[7]
N-Benzylpyroglutamyl PhenylalaninesActivityPotent inhibitors of VCAM-VLA-4 interaction[8]

Specific IC50 or Ki values for this compound as a VLA-4 antagonist are not available in the literature.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Cannabinoid Receptors

This protocol is adapted from established methods for determining the binding affinity of a test compound to CB1 or CB2 receptors.[9][10][11]

1. Materials and Reagents:

  • Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).

  • Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A).

  • Unlabeled test compound (this compound) and a known high-affinity unlabeled ligand for non-specific binding determination.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the unlabeled test compound and the known high-affinity ligand.

  • In a 96-well plate, add the following to designated wells:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the known high-affinity unlabeled ligand.

    • Competition: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Mitochondrial Respiration Assay using a Seahorse XF Analyzer

This protocol outlines a general procedure for assessing the effect of a test compound on mitochondrial respiration in intact cells, adapted from established methodologies.[1][12][13][14][15]

1. Materials and Reagents:

  • Adherent cells of interest (e.g., C2C12 myoblasts, adipocytes).

  • Seahorse XF Cell Culture Microplate.

  • Seahorse XF Sensor Cartridge.

  • Seahorse XF Calibrant.

  • Assay medium (e.g., bicarbonate-free DMEM supplemented with glucose, pyruvate, and glutamine, pH 7.4).

  • Test compound (this compound).

  • Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I and III inhibitors).

2. Procedure:

  • Cell Plating: Seed cells in the Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Assay Preparation:

    • On the day of the assay, replace the cell culture medium with pre-warmed assay medium.

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour to allow temperature and pH to equilibrate.

    • Load the injector ports of the sensor cartridge with the test compound and mitochondrial inhibitors at desired concentrations.

  • Assay Execution:

    • Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

    • Replace the calibrant plate with the cell plate and initiate the assay protocol.

    • The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the sequential injection of the compounds.

3. Data Analysis:

  • Basal Respiration: The initial OCR measurement before any injections.

  • ATP-linked Respiration: The decrease in OCR after the injection of oligomycin.

  • Proton Leak: The remaining OCR after oligomycin injection.

  • Maximal Respiration: The OCR after the injection of the uncoupler FCCP.

  • Non-mitochondrial Respiration: The OCR after the injection of Rotenone/Antimycin A.

  • The effect of this compound on these parameters can be determined by comparing the OCR profiles of treated and untreated cells. An increase in basal respiration and proton leak without a corresponding increase in ATP-linked respiration would indicate an uncoupling effect.

Protocol 3: VLA-4 Competitive Binding Assay

This protocol describes a fluorescence-based competitive binding assay to assess the ability of a test compound to inhibit the interaction between VLA-4 and its ligand, VCAM-1.[16][17][18]

1. Materials and Reagents:

  • Cells expressing VLA-4 (e.g., Jurkat T-cells).

  • Fluorescently labeled VLA-4 ligand or a fluorescently labeled anti-VLA-4 antibody that recognizes the active conformation.

  • Recombinant soluble VCAM-1.

  • Test compound (this compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

  • 96-well black plates.

  • Fluorescence plate reader.

2. Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well black plate, add the VLA-4 expressing cells.

  • Add the varying concentrations of the test compound to the wells.

  • Add a fixed concentration of the fluorescently labeled ligand/antibody to all wells.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Measure the fluorescence intensity (or fluorescence polarization) in each well using a fluorescence plate reader.

3. Data Analysis:

  • The fluorescence signal will decrease as the unlabeled test compound displaces the fluorescent probe.

  • Plot the fluorescence signal against the logarithm of the test compound concentration.

  • Fit the data to a suitable competition binding model to determine the IC50 value.

Signaling Pathways

The potential biological effects of this compound are likely mediated through complex signaling cascades downstream of its molecular targets. The following diagrams illustrate the canonical signaling pathways associated with the potential target classes.

G cluster_membrane CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibits K_channel K+ Channel Gi_o->K_channel Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) Gi_o->MAPK_pathway Activates PI3K_AKT_pathway PI3K/AKT Pathway Gi_o->PI3K_AKT_pathway Activates cAMP cAMP AC->cAMP Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release K_channel->Neurotransmitter_release Gene_expression Gene Expression (Cell Survival, Proliferation) MAPK_pathway->Gene_expression PI3K_AKT_pathway->Gene_expression PKA PKA cAMP->PKA Activates Linoleoyl\nPhenylalanine Linoleoyl Phenylalanine

Figure 1: Potential CB1 Receptor Signaling Pathway for this compound.

G cluster_membrane CB2 CB2 Receptor Gi_o Gi/o Protein CB2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) Gi_o->MAPK_pathway Activates PI3K_AKT_pathway PI3K/AKT Pathway Gi_o->PI3K_AKT_pathway Activates cAMP cAMP AC->cAMP NF_kB NF-κB MAPK_pathway->NF_kB Modulates Cell_migration Immune Cell Migration MAPK_pathway->Cell_migration PI3K_AKT_pathway->NF_kB Modulates PKA PKA cAMP->PKA Cytokine_production Inflammatory Cytokine Production NF_kB->Cytokine_production Inhibits Linoleoyl\nPhenylalanine Linoleoyl Phenylalanine

Figure 2: Potential CB2 Receptor Signaling Pathway for this compound.

G cluster_membrane VLA4 VLA-4 Integrin FAK FAK VLA4->FAK Activates Cell_adhesion Cell Adhesion VLA4->Cell_adhesion Cell_migration Cell Migration VLA4->Cell_migration VCAM1 VCAM-1 VCAM1->VLA4 Binds Src Src FAK->Src Activates PI3K PI3K Src->PI3K Activates MAPK_pathway MAPK Pathway (ERK) Src->MAPK_pathway Activates Akt Akt PI3K->Akt Gene_expression Gene Expression Akt->Gene_expression MAPK_pathway->Gene_expression Linoleoyl\nPhenylalanine Linoleoyl Phenylalanine

Figure 3: Potential VLA-4 Integrin Signaling Pathway Antagonism by this compound.

Conclusion

While direct experimental evidence for the specific biological targets of this compound is currently limited, a comparative analysis of structurally related N-acyl amino acids provides valuable insights into its potential mechanisms of action. The available data suggests that this compound is likely to function as a mitochondrial uncoupler and may interact with cannabinoid receptors and VLA-4 integrin. However, the precise binding affinities and functional consequences of these interactions require direct experimental validation.

The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into the pharmacology of this compound. Further research, employing the methodologies outlined herein, is essential to definitively characterize its biological target profile and to assess its therapeutic potential for metabolic, inflammatory, and other disorders. The lack of specific quantitative data for this compound underscores a significant knowledge gap and highlights a promising area for future research in the expanding field of lipid signaling.

References

A Comparative Analysis of Mitochondrial Uncoupling Mechanisms: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mechanisms of action for various chemical compounds known to induce mitochondrial uncoupling. While the primary focus of this document is on established mitochondrial uncouplers, we will first address the known mechanism of linoleoyl phenylalanine to clarify its role in cellular processes based on current scientific literature. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.

This compound: Primary Mechanism of Action

Current research extensively documents this compound as a competitive antagonist of the melanocortin 1 receptor (MC1R). Its primary application is in dermatology and cosmetics as a skin-lightening agent. The mechanism involves blocking the α-melanocyte-stimulating hormone (α-MSH) from binding to MC1R on melanocytes. This initial step inhibits the downstream signaling cascade that leads to melanin synthesis.

Below is a diagram illustrating this established pathway and a summary of its effects.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space alpha_MSH α-MSH MC1R MC1R Receptor alpha_MSH->MC1R Binds & Activates LP This compound LP->MC1R Binds & Inhibits AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Melanin Melanin Synthesis MITF->Melanin Promotes

Fig. 1: Mechanism of this compound.

As of the current body of scientific literature, this compound is not characterized as a direct mitochondrial uncoupler. Its effects are primarily receptor-mediated and focused on pigmentation pathways. Therefore, a direct comparison of its "mitochondrial uncoupling mechanism" with classical uncouplers is not feasible based on available data.

The remainder of this guide will focus on well-characterized mitochondrial uncouplers to provide a useful comparative framework for researchers in this field.

Mechanisms of Known Mitochondrial Uncouplers

Mitochondrial uncouplers are molecules that disrupt the link between the electron transport chain (ETC) and ATP synthesis. They achieve this by dissipating the proton motive force (the electrochemical gradient of protons across the inner mitochondrial membrane) that is normally used by ATP synthase to produce ATP. This leads to an increase in oxygen consumption and the release of energy as heat.

There are two primary classes of chemical uncouplers:

  • Protonophores: These are lipid-soluble weak acids that shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase.

  • Non-protonophoric Uncouplers: These molecules have more diverse mechanisms, which can include inducing proton conductance through other membrane proteins or by altering the physical properties of the lipid bilayer.

Below is a generalized diagram illustrating the process of mitochondrial uncoupling by a protonophore.

cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane cluster_2 Intermembrane Space (High [H+]) ATP_Synthase_Matrix ATP Synthase ATP ATP ATP_Synthase_Matrix->ATP ETC Electron Transport Chain H_IMS H+ ETC->H_IMS Pumps H+ Uncoupler_H Uncoupler (U-H) Uncoupler_H->ATP_Synthase_Matrix Bypasses ATP Synthase H_IMS->ATP_Synthase_Matrix Drives ATP Synthesis Uncoupler_A Uncoupler (U-)

Fig. 2: Protonophore-mediated Mitochondrial Uncoupling.

Comparative Data of Known Mitochondrial Uncouplers

The following table summarizes key quantitative parameters for several well-known mitochondrial uncouplers. The effective concentration (EC50) for stimulating respiration and the concentration that inhibits respiration by 50% (IC50) are key metrics for potency and toxicity, respectively.

CompoundClassTypical EC50 (Respiration)Typical IC50 (Respiration)Key Characteristics
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)Protonophore100 - 300 nM> 5 µMPotent and widely used classical uncoupler; can have off-target effects at higher concentrations.
DNP (2,4-Dinitrophenol)Protonophore10 - 50 µM> 200 µMHistorically used as a weight-loss drug; narrow therapeutic window and high toxicity.
BAM15 (N5,N6-bis(2-fluorophenyl)-oxadiazolo[3,4-b]pyrazine-5,6-diamine)Protonophore200 - 500 nM> 10 µMNovel uncoupler with reduced toxicity compared to FCCP and DNP; does not depolarize the plasma membrane.
Niclosamide Ethanolamine Protonophore50 - 150 nM~1 µMRepurposed anthelmintic drug with potent mitochondrial uncoupling activity.

Experimental Protocols

Accurate assessment of mitochondrial uncoupling activity requires specific bioenergetic assays. Below are detailed methodologies for key experiments.

This protocol is used to determine the effect of a compound on the oxygen consumption rate (OCR), a direct measure of electron transport chain activity.

Objective: To measure changes in OCR in response to the test compound compared to a known uncoupler.

Apparatus: Extracellular flux analyzer (e.g., Seahorse XF Analyzer).

Methodology:

  • Cell Culture: Plate cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Compound Preparation: Prepare stock solutions of the test compound and a positive control (e.g., FCCP, BAM15) in the assay medium. Load these into the injector ports of the sensor cartridge.

  • Assay Protocol (Mito Stress Test):

    • Basal OCR: Measure the initial oxygen consumption rate.

    • Injection 1 (Test Compound/Vehicle): Inject the test compound at various concentrations and measure the OCR response. An uncoupler will increase OCR.

    • Injection 2 (Oligomycin): Inject oligomycin (an ATP synthase inhibitor). This blocks ATP-linked respiration. The remaining OCR is due to proton leak. In the presence of an uncoupler, this OCR will be high.

    • Injection 3 (FCCP - as a positive control): Inject a high concentration of a known uncoupler like FCCP to determine the maximal respiratory capacity of the cells.

    • Injection 4 (Rotenone/Antimycin A): Inject a mixture of complex I and III inhibitors to shut down mitochondrial respiration completely. The remaining OCR is non-mitochondrial.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate the EC50 for the increase in OCR.

cluster_workflow Experimental Workflow: Mito Stress Test cluster_injections Injection Sequence A 1. Plate Cells in XF Microplate B 2. Equilibrate Cells in Assay Medium A->B C 3. Load Compounds into Sensor Cartridge B->C D 4. Run Assay in Flux Analyzer C->D E 5. Data Normalization & Analysis D->E I1 Basal OCR I2 Test Compound I1->I2 I3 Oligomycin I2->I3 I4 FCCP I3->I4 I5 Rot/AA I4->I5

Fig. 3: Workflow for OCR Measurement.

This protocol assesses the direct effect of a compound on the proton motive force. Uncouplers will cause a dose-dependent depolarization (decrease) of the mitochondrial membrane potential.

Objective: To quantify changes in ΔΨm upon treatment with a test compound.

Apparatus: Fluorescence plate reader or flow cytometer.

Reagents: Fluorescent cationic dyes that accumulate in mitochondria based on membrane potential (e.g., TMRM, TMRE, or JC-1).

Methodology:

  • Cell Culture: Culture cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis).

  • Dye Loading: Load the cells with a ΔΨm-sensitive dye (e.g., 25-100 nM TMRM) in culture medium for 30-60 minutes at 37°C. For TMRM/TMRE, it's crucial to work in "quench mode" where the dye is left in the medium during the experiment.

  • Baseline Measurement: Measure the baseline fluorescence of the dye-loaded cells.

  • Compound Addition: Add the test compound at various concentrations. A known uncoupler (e.g., FCCP) should be used as a positive control for complete depolarization.

  • Kinetic Reading: Measure the fluorescence signal kinetically over time to observe the rate and extent of depolarization. A decrease in fluorescence (for TMRM/TMRE) indicates depolarization.

  • Data Analysis: Normalize the fluorescence signal to the baseline reading. Calculate the EC50 for the decrease in ΔΨm.

Replicating Key Findings on Linoleoyl Phenylalanine's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linoleoyl phenylalanine, more commonly known in the cosmetic and dermatological fields as Undecylenoyl Phenylalanine, has emerged as a significant bioactive compound, primarily recognized for its skin-lightening properties. This guide provides an objective comparison of its performance with other established skin-lightening agents, supported by available experimental data. It also delves into its potential, though less documented, roles in modulating skin barrier function and inflammatory responses.

Primary Bioactivity: Inhibition of Melanogenesis

The principal and most replicated bioactivity of Undecylenoyl Phenylalanine is its ability to inhibit melanin synthesis. This action is primarily attributed to its role as an antagonist of the alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3][4] By competitively blocking the binding of α-MSH to its receptor, the melanocortin 1 receptor (MC1R) on melanocytes, it effectively interrupts the downstream signaling cascade that leads to the production of melanin.[3][4]

Comparative Efficacy in Skin Lightening

Clinical and in-vitro studies have demonstrated the efficacy of Undecylenoyl Phenylalanine in reducing hyperpigmentation, such as melasma and age spots.[1][5] While direct head-to-head comparisons with standardized quantitative data like IC50 values are not consistently available in the public domain, existing research provides valuable insights into its performance relative to other well-known agents.

Table 1: Comparison of In-Vitro Tyrosinase Inhibition

CompoundTyrosinase InhibitionNotes
Undecylenoyl Phenylalanine Mushroom: 72% inhibitionCellular (B16F10): 65% inhibition[6]Acts as an α-MSH antagonist, inhibiting the signaling pathway for melanin synthesis.[3]
Kojic Acid IC50: 70 µM (Mushroom tyrosinase, monophenolase)IC50: 121 µM (Mushroom tyrosinase, diphenolase)[7]A well-established tyrosinase inhibitor, but can have stability and skin sensitization issues.[8]
Arbutin (β-Arbutin) IC50: 1687 µM (Mushroom tyrosinase, monophenolase)[7]A glycosylated hydroquinone, considered a safer alternative to hydroquinone.
Hydroquinone IC50: 32.0 µM (Mushroom tyrosinase, monophenolase)[9]Considered a benchmark for skin lightening but has safety concerns and is regulated in many regions.[8]

Table 2: Clinical Efficacy in Treating Hyperpigmentation

Compound/FormulationConditionKey Finding
2% Undecylenoyl Phenylalanine Melasma85% of patients showed partial to marked improvement after 12 weeks.[1][2]
1% Undecylenoyl Phenylalanine + 5% Niacinamide Facial HyperpigmentationSignificantly more effective in reducing hyperpigmentation after 8 weeks compared to 5% niacinamide alone.[10]
Hydroquinone (4%) MelasmaOften considered the "gold standard," but with potential side effects.[8]
Kojic Acid MelasmaEfficacy comparable to hydroquinone in some studies.[11]

Secondary Bioactivities: Emerging Evidence

While less substantiated with direct, replicated studies for Undecylenoyl Phenylalanine itself, the broader class of lipoamino acids suggests potential roles in anti-inflammatory processes and skin barrier function.

Anti-Inflammatory Potential

Research on related N-acyl amino acids, such as N-linoleoylglycine, has demonstrated anti-inflammatory properties. These molecules can modulate inflammatory pathways, for instance, by reducing leukocyte migration.[12] It is plausible that Undecylenoyl Phenylalanine may exert similar effects, potentially through the modulation of signaling pathways like NF-κB, a key regulator of inflammation.[13][14][15] However, direct experimental evidence for this specific activity of Undecylenoyl Phenylalanine is currently limited.

Skin Barrier Function

The undecylenoyl and linoleoyl components of these molecules are fatty acids, which are integral to the skin's lipid barrier.[16] This suggests a potential for Undecylenoyl Phenylalanine to contribute to the maintenance and improvement of the skin barrier, which can be measured by parameters like Transepidermal Water Loss (TEWL).[17][18] A healthy skin barrier is crucial for preventing moisture loss and protecting against external irritants.

Experimental Protocols

In-Vitro Tyrosinase Inhibition Assay (Mushroom)
  • Preparation: Prepare a stock solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare solutions of the test compound (Undecylenoyl Phenylalanine) and a positive control (e.g., Kojic Acid) at various concentrations. Prepare a solution of L-DOPA, the substrate for tyrosinase.

  • Reaction: In a 96-well plate, add the tyrosinase solution and the test compound or positive control. Pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation and Measurement: Initiate the enzymatic reaction by adding the L-DOPA solution. Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear phase of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.

Cellular Melanin Content Assay
  • Cell Culture: Culture B16F10 melanoma cells in a suitable medium (e.g., DMEM with 10% FBS). Seed the cells in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of Undecylenoyl Phenylalanine and a positive control. A stimulant of melanogenesis, such as α-MSH, is typically added to all wells except the negative control. Incubate for a period of time (e.g., 72 hours).

  • Cell Lysis and Melanin Solubilization: After incubation, wash the cells with PBS and lyse them using a solution of NaOH (e.g., 1N NaOH) and heat (e.g., 80°C for 1 hour) to solubilize the melanin.

  • Quantification: Measure the absorbance of the solubilized melanin at approximately 470-490 nm using a spectrophotometer.

  • Normalization: To account for differences in cell number, the melanin content is often normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Visualizations

Melanogenesis_Inhibition_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase Tyrosinase (Gene Expression) MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes UP Undecylenoyl Phenylalanine UP->MC1R Blocks

Caption: Signaling pathway of melanogenesis and the inhibitory action of Undecylenoyl Phenylalanine.

Experimental_Workflow_Tyrosinase_Inhibition start Start prep Prepare Reagents: - Tyrosinase - L-DOPA - Test Compound - Buffer start->prep incubate Pre-incubate Tyrosinase with Test Compound prep->incubate react Initiate Reaction with L-DOPA incubate->react measure Measure Absorbance at 475 nm react->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Experimental workflow for the in-vitro tyrosinase inhibition assay.

Anti_Inflammatory_Hypothesis stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage stimulus->cell nfkb_pathway NF-κB Signaling Pathway cell->nfkb_pathway Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->cytokines Upregulates lipoamino_acid This compound (Hypothesized) lipoamino_acid->nfkb_pathway Inhibits?

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Safety Operating Guide

Proper Disposal of Linoleoyl Phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of linoleoyl phenylalanine, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with regulations.[1]

I. Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Nitrile or latex gloves.

  • Body Protection: A standard laboratory coat.

II. Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the quantity to be discarded. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary.[2]

A. Solid Waste Disposal

For unused, expired, or contaminated solid this compound:

  • Containment: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name: "this compound."

  • Storage: Store the container in a designated chemical waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • Collection: Arrange for pickup and disposal by your institution's EHS-approved chemical waste contractor.

B. Liquid Waste Disposal

For solutions containing this compound:

  • Dilute Aqueous Solutions (<1% w/v): Check with your local EHS department for approval for drain disposal. If approved, flush the solution down the drain with at least 20 times its volume of water.[2]

  • Concentrated Solutions or Solutions with Other Hazardous Materials: These should be collected as chemical waste.

    • Containment: Collect the liquid waste in a labeled, sealed, and appropriate container.

    • Storage: Store in the designated chemical waste accumulation area.

    • Collection: Arrange for disposal through your institution's EHS department.

C. Contaminated Labware and Materials

  • Disposable Items: Items such as weigh boats, pipette tips, and contaminated gloves should be placed in a designated solid chemical waste container.[2]

  • Non-Disposable Glassware: Rinse glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as chemical waste.[2] After the initial rinse, the glassware can be washed according to standard laboratory procedures.

III. Spill Management

In the event of a spill:

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, sweep up the material and place it in a sealed container for disposal.[1] For liquid spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container.[5]

  • Decontamination: Clean the spill area with a suitable solvent or detergent.

  • Report: Report the spill to your laboratory supervisor and EHS department.

IV. Quantitative Data Summary

The following table summarizes key physical and chemical properties of L-phenylalanine, a related compound, to aid in risk assessment. Specific experimental data for this compound is limited.

PropertyL-Phenylalanine (Experimental Data)Reference
Molecular Formula C₉H₁₁NO₂[1][3]
Molecular Weight 165.19 g/mol [1][3]
Appearance White Powder/Solid[3][4]
Melting Point 270 - 275 °C (decomposes)[1][3]
Solubility in Water 16.5 g/L at 20 °C[1]
Stability Stable under normal conditions[1][3]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment cluster_solid cluster_liquid start Start: This compound Waste assess_state Assess Physical State start->assess_state solid_waste Solid Waste (Powder, Contaminated disposables) assess_state->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Solvent Solutions) assess_state->liquid_waste Liquid contain_solid Contain in Labeled, Sealed Container solid_waste->contain_solid store_solid Store in Designated Chemical Waste Area contain_solid->store_solid dispose_solid Dispose via EHS Approved Waste Contractor store_solid->dispose_solid assess_concentration Assess Concentration & Composition liquid_waste->assess_concentration dilute_solution Dilute Aqueous Solution (<1% w/v) assess_concentration->dilute_solution Dilute concentrated_solution Concentrated or Hazardous Solution assess_concentration->concentrated_solution Concentrated or Mixed Waste ehs_approval Seek EHS Approval for Drain Disposal dilute_solution->ehs_approval drain_disposal Flush with Copious Amounts of Water ehs_approval->drain_disposal Approved ehs_approval->concentrated_solution Not Approved contain_liquid Contain in Labeled, Sealed Container concentrated_solution->contain_liquid store_liquid Store in Designated Chemical Waste Area contain_liquid->store_liquid dispose_liquid Dispose via EHS Approved Waste Contractor store_liquid->dispose_liquid

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Linoleoyl phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Linoleoyl phenylalanine, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling analogous powdered chemical compounds, such as L-Phenylalanine, and general laboratory safety protocols.

Personal Protective Equipment (PPE)

When handling this compound powder, wearing appropriate PPE is essential to minimize exposure and ensure personal safety. A risk assessment should always be performed to determine the specific PPE needed for the planned procedure.[1]

PPE CategoryItemSpecification & Purpose
Eye Protection Safety Glasses or GogglesMust be worn to protect eyes from dust and powder. For tasks with a splash hazard, goggles are required.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the recommended minimum. They should be inspected before use and removed immediately after contact with the chemical.[3][4]
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact with the powder.[2][4]
Respiratory Protection NIOSH-Approved RespiratorUse a respirator if there is a risk of generating and inhaling dust, especially when handling larger quantities or if the ventilation is inadequate.[1][2][4]
Footwear Closed-Toe ShoesRequired to protect feet from potential spills.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to ensure safety and prevent contamination.

2.1. Preparation:

  • Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available before starting.

  • Consult Safety Plan: Review your institution's specific safety plan and the procedures for handling chemical powders.[3]

2.2. Handling:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Avoid Dust Formation: Handle the powder carefully to minimize the generation of airborne dust.[5]

  • Weighing: If weighing the powder, do so within a ventilated balance enclosure or a fume hood.

  • Transfer: Use appropriate tools, such as a spatula or powder funnel, for transfers.

  • Storage: Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[6][5]

2.3. Post-Handling:

  • Decontamination: Clean all surfaces and equipment that came into contact with the powder.

  • Glove Removal: Use the proper technique to remove gloves without touching the outer surface to avoid skin contact.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment. Always follow local, state, and federal regulations.[7]

3.1. Waste Segregation:

  • Solid Waste: Place disposable items heavily contaminated with the powder (e.g., weigh boats, gloves, pipette tips) into a designated solid chemical waste container.[7]

  • Liquid Waste: For solutions, collect them in a labeled, sealed container. For dilute aqueous solutions (<1%), consult your institution's Environmental Health and Safety (EHS) department for potential drain disposal approval, which would require flushing with a large volume of water.[7] Do not let the product enter drains without explicit approval.

  • Contaminated Labware: Rinse non-disposable glassware with a suitable solvent (e.g., ethanol, acetone), and collect the rinsate as chemical waste before proceeding with standard washing procedures.[7]

3.2. Containerization and Labeling:

  • Collect Waste: Use a suitable, tightly sealed, and clearly labeled container for all waste.[4]

  • Labeling: The label should clearly state "Non-hazardous Chemical Waste" and include the full chemical name, "this compound."[7]

3.3. Final Disposal:

  • EHS Coordination: Coordinate with your institution's EHS department for the pickup and final disposal of the collected chemical waste.[7]

  • Prohibited Actions: Do not dispose of chemical waste in the regular trash or attempt to incinerate it yourself.[7]

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling Protocol cluster_post 3. Post-Handling cluster_disposal 4. Disposal Prep Designate Area & Gather Materials Review Review Safety Plan Prep->Review Don_PPE Don PPE Review->Don_PPE Handle Handle Powder (Avoid Dust) Don_PPE->Handle Store Store Securely Handle->Store Clean Clean Area & Equipment Store->Clean Doff_PPE Doff PPE & Wash Hands Clean->Doff_PPE Segregate Segregate Waste (Solid/Liquid) Doff_PPE->Segregate Label Label Waste Container Segregate->Label EHS Contact EHS for Pickup Label->EHS

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Linoleoyl phenylalanine
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Reactant of Route 2
Linoleoyl phenylalanine

試験管内研究製品の免責事項と情報

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